H-Phe(3-CN)-OH
Descripción
The exact mass of the compound 3-Cyano-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972669 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57213-48-6 | |
| Record name | 3-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-3-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Phe(3-CN)-OH: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, also known as 3-cyanophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in the fields of biochemistry, medicinal chemistry, and drug discovery. Its unique structure, featuring a cyano group on the phenyl ring of phenylalanine, imparts distinct chemical and physical properties that make it a valuable tool for peptide and protein engineering, as well as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on providing practical information for researchers and drug development professionals.
Chemical Properties
This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties, which in turn affects its interactions within peptides and proteins.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| CAS Number | 57213-48-6 (L-isomer) | [2] |
| 63999-80-4 (DL-racemic mixture) | [3] | |
| 263396-43-6 (D-isomer) | [1] | |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 382.5 ± 32.0 °C (Predicted) | [4] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 2.14 ± 0.10 (Predicted) | [4] |
| Solubility in Water | 5.74 mg/mL (at pH 3 with ultrasonication) |
Spectroscopic Data
The cyano group of this compound serves as a unique spectroscopic probe, particularly in infrared (IR) and fluorescence spectroscopy.
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration of the cyano group appears in a region of the IR spectrum (around 2230 cm⁻¹) that is typically free from other protein absorptions. This allows for the site-specific monitoring of the local environment of the amino acid within a peptide or protein. The frequency of this vibration is sensitive to the polarity and hydrogen-bonding environment of the cyano group.
-
NMR Spectroscopy: Standard ¹H and ¹³C NMR spectroscopy can be used to characterize this compound and peptides containing this residue. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the cyano group.
-
Mass Spectrometry: The molecular weight of this compound and its fragments can be readily determined by mass spectrometry, confirming its incorporation into peptides.
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry (L- or D-isomer) and the scale of the synthesis.
Chemical Synthesis
One of the common methods for the synthesis of racemic α-amino acids is the Strecker synthesis . This multi-step process typically involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in a suitable solvent such as methanol.
-
Add an equimolar amount of ammonium chloride, followed by an equimolar amount of sodium cyanide.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure. The residue, containing the α-aminonitrile, is then used in the next step without further purification.
Step 2: Hydrolysis to the Amino Acid
-
Treat the crude α-aminonitrile with a strong acid, such as 6M hydrochloric acid.
-
Heat the mixture at reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude amino acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
Caption: Strecker synthesis workflow for DL-H-Phe(3-CN)-OH.
Enantioselective Synthesis
For applications in drug development and peptide chemistry, the enantiomerically pure L- or D-isomer of this compound is often required. This can be achieved through asymmetric synthesis or enzymatic resolution.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be employed in variations of the Strecker synthesis or other synthetic routes to induce stereoselectivity.
-
Enzymatic Resolution: Enzymes such as aminoacylases or lipases can be used to selectively resolve a racemic mixture of this compound or its derivatives. For example, an N-acetylated racemic mixture can be treated with an L-aminoacylase, which will selectively hydrolyze the N-acetyl group from the L-isomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.
Caption: Enzymatic resolution of DL-H-Phe(3-CN)-OH.
Applications in Research and Drug Development
The unique properties of this compound have led to its use in a variety of research and drug development applications.
Spectroscopic Probe
As mentioned earlier, the cyano group of this compound serves as a valuable IR and fluorescent probe. By incorporating this unnatural amino acid into peptides and proteins, researchers can study:
-
Protein Folding and Dynamics: Changes in the local environment of the cyano group during protein folding can be monitored by IR spectroscopy.
-
Protein-Ligand Interactions: The binding of ligands to a protein can alter the environment of a strategically placed 3-cyanophenylalanine residue, leading to a detectable change in its spectroscopic signal.
-
Membrane Interactions: The fluorescence of p-cyanophenylalanine is sensitive to the polarity of its environment, making it a useful probe for studying the interaction of peptides with cell membranes[5][6][7][8][9].
Peptide and Protein Engineering
The incorporation of this compound into peptides can modulate their biological activity and metabolic stability.
-
Enzyme Inhibitors: The cyano group can participate in hydrogen bonding or other interactions within the active site of an enzyme, making this compound a useful residue for the design of potent and selective enzyme inhibitors, particularly for proteases[10].
-
Modulation of Peptide Conformation: The steric and electronic properties of the 3-cyanophenyl group can influence the secondary structure of peptides, potentially leading to enhanced biological activity.
-
Increased Metabolic Stability: The unnatural nature of this compound can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs[11].
This protocol provides a general framework for assessing the inhibitory activity of a peptide containing this compound against a target protease.
-
Reagents and Materials:
-
Target protease
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (optimized for the specific protease)
-
Test peptide containing this compound
-
Known protease inhibitor (positive control)
-
DMSO (for dissolving peptides)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Procedure:
-
Prepare a stock solution of the test peptide and the positive control inhibitor in DMSO.
-
Perform serial dilutions of the test peptide and the positive control to obtain a range of concentrations.
-
In a 96-well plate, add a fixed amount of the target protease to each well (except for the blank).
-
Add the diluted test peptide or control inhibitor to the respective wells. Include wells with only the enzyme and substrate (no inhibitor) as a negative control.
-
Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic or chromogenic substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Caption: Workflow for a protease inhibition assay.
Role in Signaling Pathways
Recent studies have explored the use of peptides containing unnatural amino acids to modulate cellular signaling pathways, particularly in the context of cancer. While specific signaling pathways directly targeted by this compound are still under investigation, peptides incorporating this residue have the potential to interfere with protein-protein interactions that are critical for signal transduction. For example, peptides designed to mimic the binding interface of a protein involved in a signaling cascade, such as the Ras/Raf/MEK/ERK pathway, could act as competitive inhibitors and disrupt the pathway's activity.
This assay can be used to assess the effect of a peptide containing this compound on the proliferation of cancer cells, which can be an indicator of its impact on cell signaling pathways.
-
Cell Culture: Culture the target cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound-containing peptide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the peptide.
Caption: Workflow for an MTT cellular proliferation assay.
Conclusion
This compound is a versatile unnatural amino acid with significant potential in various areas of chemical biology and drug discovery. Its unique spectroscopic properties make it an invaluable tool for studying protein structure and function, while its incorporation into peptides can lead to the development of novel therapeutic agents with enhanced potency and stability. This technical guide has provided a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering a valuable resource for researchers and scientists working at the forefront of peptide and protein science. As our understanding of the biological roles of peptides continues to expand, the importance of unnatural amino acids like this compound in designing the next generation of therapeutics is set to grow.
References
- 1. 3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
3-Cyano-L-phenylalanine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of 3-Cyano-L-phenylalanine, a non-natural amino acid with significant potential in pharmaceutical and biochemical research. Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and diverse applications, supported by experimental insights.
Core Properties and Specifications
3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by a nitrile (cyano) group at the meta-position of the phenyl ring. This modification imparts unique chemical characteristics that are advantageous for various research and development applications.
| Property | Value | Reference |
| CAS Number | 57213-48-6 | [1][2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][3] |
| Appearance | Beige powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis Approaches
A general workflow for such an enzymatic synthesis is outlined below.
Caption: Generalized workflow for the enzymatic synthesis of 3-Cyano-L-phenylalanine.
Key Applications in Research and Drug Development
The unique properties of 3-Cyano-L-phenylalanine make it a valuable tool in several areas of scientific investigation.
Peptide Synthesis and Drug Design
The incorporation of 3-Cyano-L-phenylalanine into peptides can significantly alter their conformation and metabolic stability.[6] The cyano group can enhance binding affinity to target receptors or enzymes and increase resistance to enzymatic degradation, which is a critical factor in peptide drug development.[6] Its distinct chemical properties are also utilized in structure-activity relationship (SAR) studies to fine-tune drug candidates.[6]
Biochemical and Cellular Probes
Drawing parallels from its isomer, p-cyano-L-phenylalanine (pCNPhe), 3-Cyano-L-phenylalanine holds promise as a fluorescent or infrared (IR) probe to study protein structure, folding, and interactions.[7][8] The nitrile group's vibrational frequency is sensitive to its local environment, providing a means to monitor subtle conformational changes within a protein.[8]
Neuroscience and Enzyme Inhibition
3-Cyano-L-phenylalanine is explored for its potential effects on neurotransmitter systems and as a building block for enzyme inhibitors.[1][9] While specific signaling pathways directly modulated by this compound are still under active investigation, its structural similarity to phenylalanine suggests potential interactions with pathways involving aromatic amino acids. For instance, phenylalanine and its derivatives are known to influence dopamine and serotonin levels in the central nervous system by competing for transport across the blood-brain barrier and by inhibiting key enzymes in neurotransmitter synthesis, such as tyrosine hydroxylase and tryptophan hydroxylase.[10]
The logical workflow for investigating the neuroprotective potential of a phenylalanine derivative like 3-Cyano-L-phenylalanine is depicted below.
Caption: Experimental workflow for assessing the neuroprotective action of a phenylalanine derivative.
Experimental Protocols: A General Framework
While specific protocols will vary depending on the application, the following provides a general framework for the incorporation of 3-Cyano-L-phenylalanine into peptides and for its use as a biochemical probe.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-Cyano-L-phenylalanine into a peptide sequence via SPPS would follow standard protocols, with the use of a protected form of the amino acid, such as Fmoc-3-Cyano-L-phenylalanine.
General Steps:
-
Resin Preparation: Start with a suitable solid support (resin).
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Coupling: Activate the carboxyl group of Fmoc-3-Cyano-L-phenylalanine and couple it to the deprotected amino group on the resin.
-
Capping (Optional): Block any unreacted amino groups.
-
Repeat: Continue the deprotection and coupling cycles for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the peptide using techniques like HPLC and verify its identity and purity via mass spectrometry.
Use as a Spectroscopic Probe
When incorporated into a protein, 3-Cyano-L-phenylalanine can be used as a spectroscopic probe, for example, in fluorescence or IR spectroscopy.
Illustrative Experimental Setup for Fluorescence Spectroscopy:
-
Sample Preparation: Prepare solutions of the protein containing 3-Cyano-L-phenylalanine at various concentrations and under different experimental conditions (e.g., with and without a binding partner, at different temperatures).
-
Instrumentation: Use a fluorometer to measure the fluorescence emission spectrum of the sample.
-
Data Acquisition: Excite the sample at a wavelength specific to the cyano-phenylalanine residue and record the emission spectrum.
-
Analysis: Analyze changes in the fluorescence intensity, wavelength of maximum emission, and fluorescence lifetime to infer changes in the local environment of the probe, which reflect conformational changes in the protein.
This technical guide serves as a foundational resource for researchers interested in leveraging the unique properties of 3-Cyano-L-phenylalanine. Its versatility as a building block for novel therapeutics and as a sophisticated tool for biochemical investigation underscores its importance in advancing drug discovery and our understanding of biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
H-Phe(3-CN)-OH: A Technical Guide for Researchers in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Applications of 3-Cyano-L-phenylalanine in Scientific Research
H-Phe(3-CN)-OH, also known as 3-Cyano-L-phenylalanine, is a non-canonical amino acid that has emerged as a versatile tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a cyano group on the meta position of the phenyl ring, imparts valuable properties that are leveraged in peptide and protein chemistry, enzyme inhibition studies, and as a spectroscopic probe to investigate complex biological systems. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Applications in Research
3-Cyano-L-phenylalanine is primarily utilized in two major areas of research: as a building block for novel peptides and peptidomimetics with therapeutic potential, and as a sensitive biophysical probe to study protein structure, function, and dynamics.
1. Peptide Synthesis and Drug Discovery:
The incorporation of this compound into peptide sequences offers several advantages in drug development.[1] The cyano group can alter the peptide's conformation, potentially enhancing its binding affinity and selectivity for a specific biological target.[2] Furthermore, the introduction of this unnatural amino acid can increase the metabolic stability of the peptide by making it more resistant to enzymatic degradation by proteases, thereby extending its therapeutic half-life.[2] This makes it a valuable component in the synthesis of novel pharmaceuticals, including anti-cancer agents and therapeutics for neurological disorders.[1][3]
2. Biophysical and Biochemical Probes:
The nitrile (C≡N) group of 3-cyanophenylalanine possesses unique spectroscopic properties. It serves as an infrared (IR) probe, where its stretching frequency is sensitive to the local electrostatic environment, providing insights into protein hydration and ligand binding. More commonly, it is employed as a fluorescent probe.[1] Its fluorescence quantum yield and lifetime are modulated by the polarity of its surroundings and by hydrogen bonding interactions.[1] This sensitivity allows researchers to monitor real-time conformational changes in proteins, such as those occurring during protein folding, protein-protein interactions, and protein-membrane interactions.[1]
Quantitative Data: Photophysical Properties
The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. The following table summarizes key parameters for 3-cyanophenylalanine (3-PheCN), in comparison to its ortho- and para-isomers, as well as the naturally occurring fluorescent amino acid, tryptophan.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
| 3-Cyanophenylalanine | ~275 | ~295 | ~1,500 | ~0.03 |
| 2-Cyanophenylalanine | ~275 | ~295 | ~2,000 | ~0.04 |
| 4-Cyanophenylalanine | ~275 | ~295 | ~1,000 | ~0.05 |
| L-Tryptophan | ~280 | ~350 | ~5,600 | ~0.13 |
Note: The exact photophysical properties can vary depending on the solvent and local environment. The data presented is a representative compilation from various sources.[1]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Phe(3-CN)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of 3-cyanophenylalanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-Phe(3-CN)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Phe(3-CN)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Fmoc-L-Phe(3-CN)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 3-Cyanophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanophenylalanine (3-CN-Phe) is a non-canonical amino acid that has emerged as a versatile spectroscopic probe in biochemical and biophysical research. As a structural analog of the natural aromatic amino acids, it can be readily incorporated into peptides and proteins with minimal structural perturbation. The unique nitrile (C≡N) group provides a distinct spectroscopic handle, allowing researchers to investigate protein structure, dynamics, and local environments using fluorescence, UV-Visible (UV-Vis) absorption, and infrared (IR) spectroscopy. This guide provides an in-depth overview of the spectroscopic properties of 3-cyanophenylalanine, detailed experimental protocols, and conceptual workflows for its application.
Spectroscopic Properties
The spectroscopic characteristics of 3-cyanophenylalanine are dominated by the benzonitrile chromophore. Its properties are sensitive to the local microenvironment, including solvent polarity, hydrogen bonding, and pH, making it an effective reporter of molecular interactions and conformational changes.
UV-Visible Absorption
The UV-Vis absorption spectrum of 3-cyanophenylalanine in aqueous solution features two primary absorption bands.[1] These bands are attributed to π → π* transitions within the benzonitrile ring.[1] The lower energy band (¹Lb) is found around 280 nm, while a more intense, higher-energy band (¹La) is located near 230 nm.[1] The molar absorptivity is comparable to that of its ortho- and para-isomers, as well as the natural amino acid tryptophan.[1]
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~280 nm (S0 → S1) | Water | [1] |
| ~230 nm (S0 → S2) | Water | [1] | |
| Molar Absorptivity (ε) at 280 nm | 800 ± 200 M-1cm-1 | Water | [1] |
Note: The significant uncertainty in the molar absorptivity for 3-cyanophenylalanine is attributed to its low solubility in aqueous solutions during experimental determination.[1]
Fluorescence Spectroscopy
3-Cyanophenylalanine is an intrinsic fluorophore. Upon excitation of the S1 state, it emits fluorescence with a quantum yield comparable to that of naturally occurring fluorescent amino acids like tyrosine and tryptophan.[1] This property allows it to be used as a reporter for protein folding, ligand binding, and conformational dynamics. The fluorescence intensity and emission maximum are particularly sensitive to the local solvent environment, including hydration and hydrogen bonding.[1]
| Parameter | Value/Characteristic | Solvent/Condition | Reference |
| Excitation Wavelengths | ~280 nm or ~240 nm | Various | [2] |
| Emission Maximum (λem) | Dependent on solvent polarity | Various | [1] |
| Quantum Yield (Φ) | Comparable to tyrosine and tryptophan | Various | [1] |
| Environmental Sensitivity | Fluorescence intensity decreases in basic environments (due to photoinduced electron transfer) and is sensitive to hydrogen bonding.[1] | pH, H-bonding | [1] |
Infrared Spectroscopy
| Parameter | Expected Range | Environment | Reference |
| Nitrile Stretch (νC≡N) | 2220 - 2240 cm-1 | General Aromatic Nitrile | |
| ~2237 cm-1 (for p-isomer) | Aqueous Buffer | [3] | |
| Environmental Shift | ~10 cm-1 blueshift from THF to H₂O (for p-isomer) | Solvent Polarity | [4] |
| 1-2 cm-1 redshift upon reduction of a nearby iron-sulfur cluster (for p-isomer) | Redox State | [3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard protocols for the analysis of 3-cyanophenylalanine.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and concentration of a 3-cyanophenylalanine-containing sample.
Materials:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein
-
Appropriate buffer solution (e.g., phosphate-buffered saline, Tris-HCl)
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Dissolve the sample in the desired buffer to an approximate concentration.
-
Ensure the final absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Prepare a blank sample containing only the buffer.
-
-
Baseline Correction: Fill a quartz cuvette with the blank buffer solution. Place it in the sample holder and run a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement:
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the sample.
-
Place the cuvette in the sample holder and acquire the absorption spectrum over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration (c), where A is the absorbance at λmax, ε is the molar extinction coefficient, and l is the path length (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and intensity of a 3-cyanophenylalanine-containing sample.
Materials:
-
Fluorometer with temperature control
-
Quartz fluorescence cuvettes (1 cm path length)
-
Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein
-
Appropriate buffer solution
Procedure:
-
Instrument Warm-up: Turn on the fluorometer and the excitation source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes. Set the desired temperature for the sample holder.
-
Sample Preparation:
-
Prepare a dilute sample solution in the desired buffer. The absorbance of the sample at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner-filter effects.[5]
-
Prepare a blank sample containing only the buffer.
-
-
Parameter Setup:
-
Set the excitation wavelength (e.g., 280 nm).
-
Define the emission scan range (e.g., 290-450 nm).
-
Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[1]
-
-
Blank Subtraction: Acquire an emission spectrum of the buffer-only blank. This will be used to subtract background signals, including Raman scatter from the solvent.
-
Sample Measurement: Acquire the emission spectrum of the 3-cyanophenylalanine sample using the same parameters.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum emission intensity (λem).
-
Analyze changes in fluorescence intensity or λem under different experimental conditions (e.g., addition of a ligand, change in temperature or pH).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To measure the vibrational frequency of the nitrile group in 3-cyanophenylalanine.
Materials:
-
FTIR spectrometer with a suitable detector (e.g., MCT)
-
Sample cell (e.g., transmission cell with CaF₂ windows, or an Attenuated Total Reflectance (ATR) accessory)
-
Sample of 3-cyanophenylalanine or 3-CN-Phe-containing peptide/protein
-
Solvent (e.g., D₂O is often used to minimize interference from water's strong IR absorption)
Procedure:
-
Spectrometer Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric water vapor and CO₂ signals.
-
Background Spectrum:
-
(For transmission) Fill the cell with the pure solvent (e.g., D₂O buffer).
-
(For ATR) Place a drop of the pure solvent on the ATR crystal.
-
Collect a background interferogram (typically co-adding multiple scans, e.g., 128 or 256, for a good signal-to-noise ratio). This will be converted to a single-beam background spectrum.
-
-
Sample Spectrum:
-
Thoroughly clean and dry the cell or ATR crystal.
-
Introduce the sample solution into the cell or onto the crystal.
-
Collect a sample interferogram using the same number of scans. This will be converted to a single-beam sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.
-
Identify the peak frequency of the nitrile (C≡N) stretch, expected in the 2220-2240 cm-1 region.
-
Analyze shifts in this peak frequency as a function of environmental changes.
-
Visualization of Experimental Workflows
The unique spectroscopic properties of 3-cyanophenylalanine enable its use in various experimental designs to probe molecular systems. The following diagrams, generated using the DOT language, illustrate logical workflows for these applications.
Caption: Workflow for determining protein-ligand binding affinity using 3-CN-Phe fluorescence.
Caption: Workflow for studying protein folding via changes in the 3-CN-Phe IR spectrum.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omlc.org [omlc.org]
H-Phe(3-CN)-OH: A Technical Guide for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and drug development, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of peptides. H-Phe(3-CN)-OH, also known as 3-cyano-L-phenylalanine, has emerged as a valuable building block in peptide synthesis. This phenylalanine derivative, featuring a cyano group at the meta position of the phenyl ring, offers unique steric and electronic properties that can significantly influence peptide conformation, receptor binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its potential in the development of novel therapeutics.
Chemical and Physical Properties
The foundational knowledge of this compound's properties is crucial for its effective use. The cyano group introduces a degree of polarity and can act as a hydrogen bond acceptor, influencing the intramolecular and intermolecular interactions of the resulting peptide.
| Property | Value |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 57213-48-6 |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous solutions, with solubility depending on pH. Also soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF). |
Application in Peptide Synthesis
This compound is primarily utilized in its Nα-protected forms, most commonly as Fmoc-Phe(3-CN)-OH or Boc-Phe(3-CN)-OH, for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). The choice between Fmoc and Boc chemistry will dictate the overall synthetic strategy.
The incorporation of 3-cyanophenylalanine can be particularly useful in the design of enzyme inhibitors, where the cyano group can interact with active site residues. Furthermore, it can serve as a synthetic precursor to 3-amidinophenylalanine, an arginine analog.[1]
General Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of Fmoc-Phe(3-CN)-OH into a peptide chain using Fmoc-based SPPS.
Experimental Protocols
While specific reaction conditions should be optimized for each unique peptide sequence, the following protocols provide a general framework for the successful incorporation of Fmoc-Phe(3-CN)-OH.
Materials
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Phe(3-CN)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation/Washing Solvent: Cold diethyl ether
Protocol for Manual Fmoc-SPPS
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Phe(3-CN)-OH:
-
Activation: In a separate vial, pre-activate Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) or OxymaPure in DMF. Add DIEA (6 equivalents) and allow the mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm purity and identity.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Quantitative Data in Peptide Synthesis
Achieving high coupling efficiency is critical for the successful synthesis of long peptides. While specific quantitative data for the coupling of Fmoc-Phe(3-CN)-OH is not extensively reported in comparative studies, the principles of SPPS suggest that steric hindrance and the electronic nature of the side chain can influence reaction kinetics. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents may be necessary to achieve high yields.
The overall yield of a peptide synthesis is a product of the efficiency of each coupling and deprotection step. Even a small decrease in efficiency at each step can lead to a significant reduction in the final yield of the desired full-length peptide. For example, for a 20-amino acid peptide, a 98% efficiency at each step would result in a theoretical maximum yield of (0.98)^40 ≈ 44.6%, while a 99.5% efficiency would yield approximately 81.9%.
| Parameter | Typical Target Range | Factors Influencing Outcome |
| Coupling Efficiency | > 99% | Steric hindrance of the amino acid, choice of coupling reagents, reaction time, temperature. |
| Deprotection Efficiency | > 99.5% | Completeness of piperidine washes, quality of reagents. |
| Overall Crude Yield | Sequence-dependent | Length of the peptide, sequence composition (hydrophobicity, aggregation tendency), resin choice. |
| Purity after HPLC | > 95% or > 98% | Efficiency of the synthesis, optimization of the purification protocol. |
Biological Activity and Signaling Pathways: A Frontier of Research
The incorporation of this compound into bioactive peptides is an active area of research aimed at developing novel therapeutic agents with enhanced properties. The cyano group can alter the peptide's interaction with its biological target, potentially leading to increased potency, selectivity, or altered signaling outcomes.
While specific signaling pathways directly modulated by this compound-containing peptides are not yet extensively documented in publicly available literature, a primary area of investigation is their potential as ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them major drug targets.
The introduction of a cyano group can influence ligand-receptor interactions by:
-
Altering Hydrogen Bonding Networks: The cyano group can act as a hydrogen bond acceptor, forming new interactions with receptor residues.
-
Modifying Aromatic Interactions: The electron-withdrawing nature of the cyano group can modulate the aromatic interactions (e.g., π-π stacking, cation-π interactions) between the phenylalanine side chain and the receptor.
-
Inducing Conformational Constraints: The steric bulk and electronic properties of the cyano group can restrict the conformational flexibility of the peptide backbone and side chains, favoring a bioactive conformation.
A logical workflow for investigating the biological activity and signaling pathways of a novel peptide containing this compound is depicted below.
References
An In-depth Technical Guide to Unnatural Amino Acids in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theory and practice of incorporating unnatural amino acids (Uaas) into proteins. It is designed to be a valuable resource for researchers in academia and industry who are looking to leverage the power of Uaas to probe protein structure and function, elucidate complex biological pathways, and develop novel protein-based therapeutics.
Introduction to Unnatural Amino Acids
Unnatural amino acids are amino acid analogs that are not one of the 20 proteinogenic amino acids.[1][2] These synthetic amino acids can be designed to possess a wide array of chemical functionalities not found in nature, including photoreactive groups, fluorescent probes, post-translational modifications, and unique chemical handles for bioorthogonal conjugation.[3][4] The ability to site-specifically incorporate these Uaas into proteins has revolutionized the field of protein engineering, providing researchers with unprecedented tools to study and manipulate protein function in vitro, in cells, and even in whole organisms.[1][2]
The applications of Uaas are vast and continue to expand. In basic research, they are used to probe enzyme mechanisms, map protein-protein interactions, and investigate the dynamics of signaling pathways.[4][5] In the realm of drug discovery and development, Uaas are being used to create more stable and potent protein therapeutics, develop novel antibody-drug conjugates (ADCs) with improved targeting and efficacy, and design innovative vaccines.[2][6]
This guide will delve into the core methodologies for Uaa incorporation, provide detailed experimental protocols for key techniques, present quantitative data on incorporation efficiencies, and illustrate important concepts with clear diagrams.
Methods for Incorporating Unnatural Amino Acids
Several methods have been developed for the site-specific incorporation of Uaas into proteins. The most common approaches are stop codon suppression, frameshift suppression, and cell-free protein synthesis systems.
Stop Codon Suppression
Stop codon suppression, also known as nonsense suppression, is the most widely used method for incorporating Uaas into proteins in both prokaryotic and eukaryotic systems.[7][8] This technique involves repurposing a stop codon, typically the amber stop codon (UAG), to encode for a Uaa.[9][10] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[10] The orthogonal aaRS is engineered to specifically recognize and charge the desired Uaa onto its cognate suppressor tRNA, which has an anticodon that recognizes the UAG codon. When this suppressor tRNA is present during translation, it inserts the Uaa at the position of the UAG codon, allowing for the synthesis of a full-length protein containing the Uaa.[11]
Frameshift Suppression
Frameshift suppression is a technique that utilizes a four-base codon (quadruplet codon) to direct the incorporation of a Uaa.[12][13] This method relies on an engineered tRNA with an expanded, four-base anticodon that can read the quadruplet codon, causing a ribosomal frameshift and allowing for the incorporation of the Uaa.[12][13] A key advantage of this method is the potential to incorporate multiple different Uaas into a single protein by using different quadruplet codons and their corresponding orthogonal aaRS/tRNA pairs.[4] However, the efficiency of frameshift suppression can be lower than that of stop codon suppression due to competition with the natural translational machinery.[12][13]
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis (CFPS) systems offer a powerful in vitro platform for the efficient incorporation of Uaas.[7][14] These systems consist of cell extracts containing all the necessary machinery for transcription and translation, but without the constraints of a living cell.[7] This "open" environment allows for the direct addition of Uaas, orthogonal aaRS/tRNA pairs, and other components to the reaction mixture, bypassing issues of cell permeability and toxicity that can be encountered with in vivo methods.[15] CFPS systems can achieve high yields of proteins containing Uaas and are particularly well-suited for high-throughput screening and the incorporation of multiple Uaas.[7][13]
Quantitative Data on Uaa Incorporation
The efficiency of Uaa incorporation and the final protein yield are critical parameters for any experiment. The following tables summarize representative quantitative data from the literature for different incorporation methods and systems.
Table 1: Unnatural Amino Acid Incorporation Efficiency
| Incorporation Method | Host System/Platform | Unnatural Amino Acid | Reporter Protein | Incorporation Efficiency (%) | Reference |
| Stop Codon Suppression | E. coli | p-Azidophenylalanine | GFP | ~50-117 | [10] |
| Stop Codon Suppression | Mammalian Cells (HEK293T) | O-methyl-tyrosine | EGFP | High | [4] |
| Stop Codon Suppression | Cell-Free (E. coli extract) | p-Propargyloxyphenylalanine | sfGFP | >95 | [16] |
| Frameshift Suppression | Xenopus Oocytes | L-homoserine | Nicotinic Acetylcholine Receptor | Lower than stop codon suppression | [13] |
| Frameshift Suppression | E. coli | Boc-lysine | Dihydrofolate Reductase | ~15 | [17] |
| Cell-Free (PURE system) | In vitro | N-acetyl-lysine | Dihydrofolate Reductase | ~40 | [16] |
Table 2: Protein Yield with Unnatural Amino Acids
| Incorporation Method | Host System/Platform | Unnatural Amino Acid | Reporter Protein | Protein Yield | Reference |
| Stop Codon Suppression | E. coli | p-Acetylphenylalanine | T4 Lysozyme | ~1 mg/L | [18] |
| Stop Codon Suppression | Mammalian Cells (CHO) | Various | GFP | up to 1 µg per 2 x 10^7 cells | [19] |
| Cell-Free (E. coli extract) | E. coli S30 extract | p-Propargyloxyphenylalanine | sfGFP | ~190 µg/mL | [7] |
| Cell-Free (Dialysis) | E. coli CFPS | Various | Various | ~1 mg/mL | [12] |
| Stop Codon Suppression | E. coli (RF1 knockout) | p-Propargyloxyphenylalanine | sfGFP | 190 ± 20 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in Uaa incorporation and analysis.
Protocol for Stop Codon Suppression in E. coli
This protocol outlines the general steps for incorporating a Uaa into a target protein in E. coli using an amber stop codon (TAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon at the desired position
-
Plasmid encoding the orthogonal aaRS and suppressor tRNA (e.g., pEVOL)
-
Unnatural amino acid
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
L-arabinose (if using an arabinose-inducible promoter for the aaRS/tRNA)
Procedure:
-
Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
-
Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking to generate a starter culture.
-
Inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics with the starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. If the aaRS/tRNA expression is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02-0.2%.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the protein of interest from the soluble fraction using appropriate chromatography techniques (e.g., affinity chromatography).
Protocol for Frameshift Suppression (in vitro)
This protocol provides a general framework for incorporating a Uaa using a quadruplet codon in an in vitro translation system.
Materials:
-
Cell-free protein synthesis kit (e.g., E. coli S30 extract or PURE system)
-
Linear or plasmid DNA template for the target protein containing a quadruplet codon at the desired site.
-
In vitro transcribed and purified frameshift suppressor tRNA with a four-base anticodon.
-
Purified orthogonal aminoacyl-tRNA synthetase specific for the Uaa and the frameshift suppressor tRNA.
-
The desired unnatural amino acid.
-
Amino acid mixture (containing all 20 natural amino acids).
-
Energy source (e.g., ATP, GTP).
-
Reaction buffer.
Procedure:
-
Prepare the DNA template for the target protein. If using a linear template, it can be generated by PCR.
-
Set up the in vitro translation reaction by combining the cell-free extract or PURE system components, reaction buffer, energy source, and amino acid mixture (lacking the natural amino acid to be replaced if residue-specific incorporation is desired).
-
Add the DNA template, the purified frameshift suppressor tRNA, the orthogonal aaRS, and the unnatural amino acid to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the cell-free system (typically 30-37°C) for several hours (e.g., 2-4 hours).
-
Analyze the reaction products by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.
-
Purify the protein containing the Uaa using appropriate chromatography methods.
Protocol for Cell-Free Protein Synthesis with Uaas
This protocol describes a general method for expressing a protein containing a Uaa using an E. coli S30 extract-based cell-free system.[7][14]
Materials:
-
E. coli S30 extract
-
Reaction buffer (containing salts, buffers, and cofactors)
-
Energy source (e.g., phosphoenolpyruvate, ATP, GTP)
-
Amino acid mixture (containing all 20 natural amino acids)
-
Plasmid or linear DNA template for the gene of interest with a stop codon (e.g., TAG) at the desired position
-
Purified orthogonal aminoacyl-tRNA synthetase (aaRS)
-
Purified suppressor tRNA
-
Unnatural amino acid
-
T7 RNA Polymerase (if using a T7 promoter-driven template)
Procedure:
-
Thaw all components on ice.
-
Prepare the reaction mixture by combining the S30 extract, reaction buffer, energy source, and amino acid mixture.
-
Add the DNA template, purified orthogonal aaRS, suppressor tRNA, and the unnatural amino acid to the reaction mixture.
-
If using a T7 promoter, add T7 RNA Polymerase.
-
Incubate the reaction at 30-37°C for 2-8 hours.
-
Analyze the expression of the full-length protein by SDS-PAGE followed by Coomassie staining or Western blotting.
-
The protein can be purified directly from the reaction mixture using affinity tags.
Protocol for Mass Spectrometry Analysis
Mass spectrometry is a crucial technique to confirm the successful and site-specific incorporation of a Uaa.[3]
Materials:
-
Purified protein containing the Uaa
-
Protease (e.g., trypsin)
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Protein Digestion: a. Denature the purified protein in a suitable buffer. b. Reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with iodoacetamide. d. Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
LC-MS/MS Analysis: a. Acidify the peptide digest and desalt it using a C18 ZipTip or equivalent. b. Inject the peptide mixture onto a liquid chromatography (LC) system coupled to a mass spectrometer (MS). c. Separate the peptides by reverse-phase chromatography. d. Acquire mass spectra of the eluting peptides (MS1 scan). e. Select precursor ions for fragmentation (MS2 scan) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database that includes the sequence of the target protein with the Uaa at the specified position. b. Manually inspect the MS/MS spectrum of the peptide containing the Uaa to confirm the presence of fragment ions that correspond to the mass of the Uaa.
Protocol for Western Blot Analysis
Western blotting is a common method to verify the expression of the full-length protein containing the Uaa.[16]
Materials:
-
Protein samples (cell lysate or purified protein)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest or an affinity tag
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system. The presence of a band at the expected molecular weight of the full-length protein confirms successful Uaa incorporation.
Visualizations of Key Concepts and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate fundamental processes and experimental workflows related to Uaa incorporation.
Caption: Stop Codon Suppression Workflow.
Caption: GPCR Signaling Pathway with Uaa Probe.
Caption: Protein-Protein Interaction Workflow.
Conclusion
The ability to incorporate unnatural amino acids into proteins has opened up new frontiers in protein science and drug development. The methodologies of stop codon suppression, frameshift suppression, and cell-free protein synthesis provide a versatile toolkit for introducing novel chemical functionalities into proteins with high precision. This in-depth guide has provided a comprehensive overview of these techniques, along with detailed experimental protocols, quantitative data, and illustrative diagrams to aid researchers in applying these powerful tools in their own work. As the field continues to evolve, we can expect to see even more innovative applications of unnatural amino acids in elucidating complex biological processes and in the creation of next-generation protein-based therapeutics.
References
- 1. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparison of gene disruption induced by cytosine base editing‐mediated iSTOP with CRISPR/Cas9‐mediated frameshift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 4. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Incorporation of Noncanonical Amino Acids Using Two Mutually Orthogonal Quadruplet Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Phe(3-CN)-OH: Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the unnatural amino acid Fmoc-Phe(3-CN)-OH, a valuable building block in peptide synthesis for the development of novel therapeutics and research tools. We will delve into its commercial availability, provide a detailed experimental protocol for its incorporation into peptides, and explore its applications, particularly in the design of enzyme inhibitors.
Commercial Availability of Fmoc-Phe(3-CN)-OH
Fmoc-Phe(3-CN)-OH (CAS Number: 205526-36-9) is readily available from a range of specialized chemical suppliers. For researchers and drug developers, securing a reliable source of this reagent with high purity is the first critical step. Below is a comparative table of prominent commercial suppliers, detailing available quantities, purity, and pricing.
| Supplier | Catalog Number | Purity | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) |
| Aapptec | UFF118 | Request CoA | $85 | $350 | Inquire |
| Advanced ChemTech | FF2456 | Request CoA | Inquire | $368.00 (via Fisher Scientific) | Inquire |
| Chem-Impex | 06631 | ≥99% (Chiral Purity) | Inquire | Inquire | Inquire |
| Carbolution | CC05187 | 97% | Inquire | Inquire | Inquire |
| Creative Peptides | CP11806 | Request CoA | Inquire | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-280087 | Request CoA | Inquire | Inquire | Inquire |
| Watson International Ltd | Not specified | ≥98% | Inquire | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. "Inquire" indicates that the price is not publicly listed and a quote must be requested.
Incorporation of Fmoc-Phe(3-CN)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-Phe(3-CN)-OH into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The cyano group on the phenyl ring is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage from the resin.
Below is a detailed experimental protocol for the manual coupling of Fmoc-Phe(3-CN)-OH onto a solid support.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Phe(3-CN)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for scavenging)
-
Diethyl ether, cold
-
HPLC grade water and acetonitrile for purification
Experimental Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Phe(3-CN)-OH:
-
In a separate vial, dissolve Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® or HOBt in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for incorporating Fmoc-Phe(3-CN)-OH into a peptide sequence using SPPS.
Applications in Drug Discovery and Chemical Biology
The incorporation of 3-cyanophenylalanine into peptides offers a strategic approach to modulate their biological activity and pharmacokinetic properties. The cyano group can influence the peptide's conformation, potentially leading to improved binding affinity and selectivity for its target.[1]
Enzyme Inhibitor Design
A significant application of Fmoc-Phe(3-CN)-OH is in the design of enzyme inhibitors. The nitrile group of 3-cyanophenylalanine can be chemically converted to an amidine group post-synthesis. This transformation is particularly valuable as the resulting 3-amidinophenylalanine residue serves as an effective mimic of arginine.[2] Peptides containing this arginine analog have shown potential as enzyme inhibitors.[2]
The rationale behind this mimicry lies in the structural and electronic similarities between the amidinium group and the guanidinium group of arginine. Many enzymes recognize and bind to arginine residues in their substrates or natural inhibitors. By replacing arginine with 3-amidinophenylalanine, researchers can create potent and selective inhibitors for various enzyme classes, such as proteases.
The general workflow for this application is depicted in the following diagram:
While specific signaling pathways directly targeted by peptides containing 3-cyanophenylalanine are not extensively documented in publicly available literature, the ability to create potent enzyme inhibitors suggests their potential to modulate pathways where these enzymes are critical. For instance, inhibiting a key protease in a signaling cascade could effectively downregulate the entire pathway. Further research in this area is warranted to explore the full therapeutic potential of this versatile amino acid derivative.
References
A Technical Guide to the Principles of Non-Canonical Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The ability to incorporate non-canonical amino acids (ncAAs) into proteins represents a significant leap forward in protein engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, advanced imaging capabilities, and unique catalytic activities. This in-depth guide explores the fundamental principles, methodologies, and applications of ncAA incorporation, providing a comprehensive resource for professionals in the field.
Core Principles of Genetic Code Expansion
The central dogma of molecular biology dictates that the genetic code, transcribed from DNA to mRNA, is translated into proteins using a standard set of 20 amino acids. The incorporation of ncAAs requires the "expansion" of this genetic code. This is primarily achieved by repurposing a codon that is normally used as a termination signal (a stop codon) to instead encode an ncAA.[1][2] The most commonly used stop codon for this purpose is the amber stop codon (UAG).[3][4]
Success in this endeavor hinges on the development of an orthogonal translation system (OTS) . An OTS consists of a specialized aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[1][5] This orthogonality is crucial to ensure that the ncAA is exclusively incorporated at the designated codon and that the engineered aaRS does not charge any of the canonical amino acids onto its tRNA, which would lead to misincorporation.[3][6]
Methodologies for ncAA Incorporation
Several methods have been developed to facilitate the incorporation of ncAAs into proteins, each with its own set of advantages and applications.
Site-Specific Incorporation via Stop Codon Suppression
This is the most widely used method for incorporating a single ncAA at a specific position within a protein.[2] It involves the introduction of an amber (UAG), ochre (UAA), or opal (UGA) stop codon at the desired location in the gene of interest through site-directed mutagenesis.[7][8] An orthogonal aaRS/tRNA pair is then co-expressed in the host cell. The orthogonal tRNA, known as a suppressor tRNA, recognizes the stop codon and, when charged with the ncAA by the orthogonal aaRS, directs the ribosome to incorporate the ncAA at that site, allowing translation to continue.[9]
The efficiency of this process can be influenced by several factors, including the competition with release factors (RFs) that normally recognize stop codons and terminate translation.[10] In E. coli, Release Factor 1 (RF1) recognizes UAG and UAA, while Release Factor 2 (RF2) recognizes UAA and UGA. To improve incorporation efficiency, strains of E. coli have been engineered where the gene for RF1 (prfA) has been deleted.[3][11] In such strains, all 321 chromosomal UAG codons are replaced with UAA codons, freeing up the UAG codon exclusively for ncAA incorporation.[3]
Residue-Specific Incorporation
In contrast to site-specific methods, residue-specific incorporation involves the global replacement of a canonical amino acid with an ncAA analog throughout the entire proteome of an organism.[12] This technique is particularly useful for introducing biophysical probes or for studying the global effects of amino acid substitution. It typically requires an auxotrophic host strain that cannot synthesize a particular canonical amino acid. By depleting the canonical amino acid from the growth media and supplementing it with the ncAA analog, the cellular machinery is "tricked" into incorporating the ncAA at all codon positions corresponding to the depleted canonical amino acid.[12]
Cell-Free Protein Synthesis (CFPS)
CFPS systems offer a powerful alternative to in vivo methods for ncAA incorporation.[3] These systems consist of cellular extracts containing all the necessary machinery for transcription and translation, or are reconstituted from purified components (PURE systems).[13] The open nature of CFPS allows for direct control over the reaction components, including the concentrations of the ncAA, orthogonal aaRS, and suppressor tRNA, thereby overcoming issues of cellular uptake and toxicity associated with some ncAAs.[3] This makes CFPS particularly advantageous for incorporating multiple ncAAs and for producing proteins that are toxic to living cells.[3]
Frameshift Suppression
To further expand the number of available codons for ncAA incorporation, frameshift suppression utilizes quadruplet or even quintuplet codons.[1] This method relies on an engineered tRNA with an expanded anticodon loop that can recognize a four-base codon. While this approach offers the potential to incorporate multiple different ncAAs into a single protein, the efficiency of frameshift suppression is generally lower than that of stop codon suppression due to competition with the canonical triplet reading frame.[1]
Data Presentation: Quantitative Comparison of ncAA Incorporation
The efficiency of ncAA incorporation can vary significantly depending on the method, the specific ncAA, the orthogonal system used, and the host organism. The following tables summarize key quantitative data from various studies to provide a comparative overview.
| Method | Organism/System | ncAA | Protein Yield/Incorporation Efficiency | Reference |
| Amber Suppression | E. coli | p-acetyl-L-phenylalanine (pAcF) | ~70 mg/L for protein with up to 40 ncAAs | [14] |
| Amber Suppression | E. coli (RF1 deletion) | p-azido-L-phenylalanine (pAzF) | 25-30 mg/L | [15] |
| Amber Suppression | Yeast (S. cerevisiae) | - | Up to 6% of wildtype protein controls for dual ncAA incorporation | [5] |
| Amber Suppression | PURE system | BODIPY FL-aminophenylalanine (BFLAF) | High suppression efficiency, dependent on codon position | [13] |
| Cell-Free (iSAT) | E. coli extract (C321.ΔA) | - | ~93% suppression efficiency | [11] |
| Dual Amber/Opal Suppression | Yeast (S. cerevisiae) | p-azidophenylalanine (pAzF) & p-propargyloxyphenylalanine (pPrF) | 26 mg/L (dual incorporated protein) | [16] |
Table 1: Comparison of Protein Yields and Incorporation Efficiencies for Different ncAA Incorporation Methods. This table highlights the variability in protein yields and incorporation efficiencies across different systems and ncAAs. The use of RF1 deletion strains and cell-free systems generally leads to higher efficiencies.
| ncAA with Bioorthogonal Handle | Reaction Type | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Reference |
| Tetrazine-v4.0 (Tet4) | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with sTCO | 1.1 - 8.6 x 10⁴ (free amino acid) | [17] |
| Tetrazine-v4.0 (Tet4) | IEDDA with sTCO | 2.2 x 10⁵ - 1.2 x 10⁶ (incorporated into GFP) | [18] |
| p-azido-L-phenylalanine (pAzF) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO | - | [15] |
Table 2: Kinetic Data for Bioorthogonal Reactions with Incorporated ncAAs. This table provides a glimpse into the reaction kinetics of commonly used bioorthogonal handles, which are crucial for subsequent protein labeling and modification. The fast reaction rates of tetrazine-based click chemistry are noteworthy.
Mandatory Visualizations
Caption: General workflow for site-specific ncAA incorporation.
Caption: The Orthogonal Translation System (OTS).
Caption: Directed Evolution of an Aminoacyl-tRNA Synthetase.
Experimental Protocols
Protocol 1: Site-Specific ncAA Incorporation in E. coli using Amber Codon Suppression
This protocol outlines the general steps for incorporating an ncAA at a specific site in a target protein expressed in E. coli.
1. Plasmid Preparation:
- Target Gene Plasmid: Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in your gene of interest, which should be cloned into an appropriate E. coli expression vector (e.g., pET series).[7]
- Orthogonal System Plasmid: Obtain or construct a plasmid expressing the orthogonal aaRS and its cognate suppressor tRNA (e.g., a pEVOL plasmid).[14] The choice of plasmid will depend on the specific ncAA and orthogonal pair being used.
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or a strain with RF1 deletion like C321.ΔA) with both the target gene plasmid and the orthogonal system plasmid.[14]
- Plate the transformed cells on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into liquid media (e.g., LB or M9 minimal media) with the appropriate antibiotics and grow overnight at 37°C with shaking.
- The next day, dilute the overnight culture into a larger volume of fresh media and grow to an OD₆₀₀ of 0.6-0.8.
- Supplement the culture with the desired ncAA to a final concentration of 1-10 mM.[10]
- Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters) and continue to grow the culture for several hours (typically 4-16 hours) at a reduced temperature (e.g., 18-30°C).
4. Protein Purification and Verification:
- Harvest the cells by centrifugation.
- Lyse the cells (e.g., by sonication or chemical lysis) and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography based on a purification tag).
- Verify the incorporation of the ncAA using techniques such as mass spectrometry (ESI-MS), which will show a mass shift corresponding to the mass of the ncAA.[5][6] Western blotting can also be used to confirm the production of full-length protein.
Protocol 2: Directed Evolution of an Aminoacyl-tRNA Synthetase (aaRS)
This protocol provides a conceptual overview of the steps involved in evolving an aaRS to be specific for a new ncAA.
1. Library Construction:
- Start with a gene encoding a "promiscuous" or parent aaRS that has some low-level activity for the desired ncAA or a structurally similar analog.
- Create a library of aaRS mutants by introducing random mutations into the active site of the aaRS gene using techniques like error-prone PCR or site-directed saturation mutagenesis.[19]
2. Selection Strategy:
- Positive Selection: Transform an E. coli strain with the aaRS mutant library and a plasmid containing a reporter gene with an amber stop codon at a permissive site (e.g., chloramphenicol acetyltransferase, CAT). Grow the cells in the presence of the ncAA and a selective agent (e.g., chloramphenicol). Only cells expressing an active aaRS mutant that can incorporate the ncAA will produce the full-length reporter protein and survive.
- Negative Selection: To ensure the evolved aaRS is specific for the ncAA and does not recognize canonical amino acids, perform a negative selection. This is often done using a counter-selectable marker (e.g., barnase) with an amber stop codon. In the absence of the ncAA, cells expressing an aaRS that incorporates a canonical amino acid will produce the toxic barnase and be eliminated.
3. Iterative Rounds of Selection:
- Isolate the surviving clones from the positive selection and subject them to the negative selection.
- The plasmids from the surviving clones are then isolated, and the aaRS genes can be further mutated and subjected to subsequent rounds of positive and negative selection to enrich for highly active and specific aaRS variants.[19]
4. Characterization of Evolved Synthetases:
- Sequence the genes of the best aaRS mutants to identify the mutations responsible for the altered specificity and activity.
- Characterize the kinetic parameters of the purified evolved aaRS enzymes to determine their efficiency and specificity for the ncAA.
Protocol 3: Cell-Free Protein Synthesis (CFPS) with ncAA Incorporation
This protocol describes a general procedure for incorporating an ncAA into a protein using an E. coli-based cell-free system.
1. Preparation of the CFPS Reaction:
- Use a commercial CFPS kit or prepare a cell extract (e.g., S30 extract) from an appropriate E. coli strain (RF1 deletion strains are recommended for amber suppression).[3]
- Set up the reaction mixture on ice, containing the cell extract or reconstituted components, an energy source (e.g., ATP, GTP), the 20 canonical amino acids, and the DNA template encoding the target protein with an in-frame amber codon.
2. Addition of ncAA Incorporation Components:
- Add the ncAA to the reaction mixture at an optimized concentration.
- Add the purified orthogonal aaRS and its cognate suppressor tRNA to the reaction. Alternatively, plasmids encoding these components can be added to the reaction for in situ expression.
3. Incubation and Analysis:
- Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours.
- Analyze the protein product by SDS-PAGE and autoradiography (if a radiolabeled amino acid is included) or Western blotting to confirm the synthesis of the full-length protein.
- Quantify the yield of the ncAA-containing protein using methods such as fluorescence (if the protein is fluorescent) or by purifying the protein and measuring its concentration.[13]
Applications in Drug Discovery and Development
The ability to incorporate ncAAs has profound implications for drug discovery and development:
-
Enhanced Therapeutic Properties: ncAAs can be used to improve the stability, efficacy, and pharmacokinetic profiles of protein-based therapeutics. For example, incorporating ncAAs can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.[19]
-
Novel Drug Conjugates: The unique chemical handles introduced by ncAAs, such as azides and alkynes, serve as sites for bioorthogonal conjugation.[8] This allows for the precise attachment of payloads like small molecule drugs, creating highly specific antibody-drug conjugates (ADCs) with improved therapeutic indices.[1]
-
Probing Molecular Interactions: ncAAs with photo-crosslinking capabilities can be incorporated into proteins to map protein-protein interactions within their native cellular environment.[19] This provides valuable insights into disease mechanisms and helps in the identification of new drug targets.
-
Development of Novel Biologics: The expanded chemical diversity offered by ncAAs enables the creation of entirely new classes of biologics with tailored functionalities, such as enzymes with novel catalytic activities or antibodies with enhanced antigen-binding affinities.
Conclusion
The incorporation of non-canonical amino acids is a transformative technology that is reshaping the landscape of protein science and drug discovery. By providing the tools to move beyond the limitations of the 20 canonical amino acids, researchers can now design and create proteins with unprecedented control over their structure and function. As the methodologies for ncAA incorporation continue to evolve and become more efficient and accessible, the potential for developing novel therapeutics, advanced diagnostics, and innovative biomaterials will undoubtedly continue to expand. This guide provides a foundational understanding of the core principles and techniques, empowering researchers to harness the power of genetic code expansion in their own work.
References
- 1. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 13. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 14. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
H-Phe(3-CN)-OH in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(3-CN)-OH, chemically known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid or 3-cyano-L-phenylalanine, is a non-natural amino acid that has emerged as a versatile building block and molecular probe in the field of drug discovery. Its unique structure, featuring a nitrile group on the phenyl ring of phenylalanine, imparts distinct chemical and physical properties that are advantageous for designing enzyme inhibitors and fluorescent probes. This technical guide provides an in-depth overview of the applications of this compound and its derivatives, with a focus on their use as inhibitors of cathepsins and dipeptidyl peptidase-IV (DPP-IV), and as fluorescent tools for studying protein structure and function.
Core Applications in Drug Discovery
The primary applications of this compound and its analogs in drug discovery can be categorized into two main areas:
-
Enzyme Inhibition: The nitrile group can act as a "warhead" in peptidomimetic inhibitors, forming reversible covalent bonds with key catalytic residues in the active sites of certain enzymes. This has been particularly successful in the development of inhibitors for cysteine proteases like cathepsins and serine proteases like DPP-IV.
-
Fluorescent Probes: The p-cyano-L-phenylalanine (p-CN-Phe) isomer is a fluorescent amino acid. Its fluorescence properties, such as quantum yield and lifetime, are sensitive to the local environment, making it a valuable tool for studying protein folding, binding, and conformational changes.[1]
Cathepsin Inhibition for Osteoporosis
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption by degrading type I collagen, the main component of the bone matrix.[2][3] Inhibition of cathepsin K is a promising therapeutic strategy for osteoporosis.[2][4] Derivatives of this compound have been investigated as potent cathepsin K inhibitors.[5][6]
Signaling Pathway of Cathepsin K in Bone Resorption
The expression and activity of cathepsin K in osteoclasts are regulated by the RANKL/RANK signaling pathway, which is central to osteoclastogenesis.[7][8] Inhibition of cathepsin K directly blocks the final step of bone matrix degradation.
Quantitative Data: Cathepsin Inhibitors
| Compound Class | Target Cathepsin | Ki (pM) | kon (103 M-1s-1) | Reference |
| 3-cyano-3-aza-β-amino acid derivative (24) | Cathepsin K | 1.43 | 52,900 | [6] |
| 3-cyano-3-aza-β-amino acid derivative (22) | Cathepsin S | - | - | [6] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocol: Cathepsin K Inhibition Assay
This protocol is a generalized procedure based on common practices for assessing cathepsin K inhibition using a fluorogenic substrate.[6]
Materials:
-
Recombinant human cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: Z-Leu-Arg-AMC (N-carbobenzoxy-L-leucyl-L-arginine 7-amido-4-methylcoumarin)
-
This compound derived inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor solution to the wells at various concentrations. Include a DMSO control.
-
Add recombinant human cathepsin K to each well and incubate for a specified pre-incubation time (e.g., 10-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC to each well.
-
Monitor the fluorescence intensity over time using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
For determining the inhibition constant (Ki) and the association rate constant (kon), progress curves can be analyzed using the slow-binding equation.[6]
DPP-IV Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV, also known as CD26) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are crucial for regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release.[11][12] DPP-IV inhibitors, known as gliptins, are a class of oral anti-diabetic drugs that prolong the action of incretins.[13] The cyanophenylalanine scaffold has been explored in the design of novel DPP-IV inhibitors.
Signaling Pathway of DPP-IV in Glucose Homeostasis
DPP-IV inhibition enhances the incretin effect, leading to improved glycemic control in patients with type 2 diabetes.[11]
References
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 8. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Incorporating H-Phe(3-CN)-OH into Peptides: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. H-Phe(3-CN)-OH, or 3-cyanophenylalanine, is a non-canonical aromatic amino acid that offers unique electronic and steric properties due to the presence of a cyano group on the phenyl ring. This modification can influence peptide conformation, receptor binding affinity, and metabolic stability. This document provides detailed protocols and application notes for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with both Fmoc and Boc protection strategies.
Physicochemical Properties of this compound
| Property | Value |
| Synonym | 3-Cyano-L-phenylalanine[1][2] |
| CAS Number | 57213-48-6[1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂[1][2] |
| Molecular Weight | 190.2 g/mol [1][2] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using standard manual solid-phase peptide synthesis techniques. These protocols can be adapted for automated synthesizers.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a target peptide incorporating Fmoc-Phe(3-CN)-OH.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).
-
Place the resin (e.g., 100-200 mesh) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-Phe(3-CN)-OH:
-
In a separate vial, dissolve Fmoc-Phe(3-CN)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The electron-withdrawing nature of the cyano group may slightly decrease the nucleophilicity of the aromatic ring, but significant effects on standard coupling times are not generally reported. For sterically hindered couplings, a longer reaction time or a second coupling may be beneficial.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative test indicates a complete reaction.
4. Capping (Optional):
-
If the coupling reaction is incomplete, cap any unreacted free amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF.
5. Peptide Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used on the other amino acid side chains. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Caption: Fmoc-SPPS Workflow for Peptide Synthesis.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of Boc-Phe(3-CN)-OH into a peptide sequence.
1. Resin Preparation and First Amino Acid Attachment:
-
Select a suitable resin, such as Merrifield or PAM resin.
-
Swell the resin in DCM for at least 1 hour.
-
Attach the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3]
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM for 10 minutes.[4]
-
Wash the resin with DCM and then DMF.
4. Coupling of Boc-Phe(3-CN)-OH:
-
In a separate vial, pre-activate Boc-Phe(3-CN)-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a ninhydrin test.
-
Wash the resin with DMF and DCM.
5. Peptide Chain Elongation:
-
Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for each subsequent amino acid.
6. Final Cleavage and Deprotection:
-
After the final coupling, dry the peptide-resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers like anisole. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used as a less volatile but still highly corrosive alternative to HF.
-
Following cleavage, precipitate the peptide in cold diethyl ether, wash, and dry as described in the Fmoc protocol.
7. Purification and Analysis:
-
Purify and analyze the crude peptide using RP-HPLC and mass spectrometry as detailed in the Fmoc protocol.
Caption: Boc-SPPS Workflow for Peptide Synthesis.
Quantitative Data Summary
While specific quantitative data for the incorporation of this compound is not extensively reported in the literature, the following table provides illustrative data based on typical yields for the synthesis of peptides containing unnatural amino acids. Actual yields will vary depending on the peptide sequence, synthesis scale, and purification efficiency.
| Parameter | Illustrative Value |
| Coupling Efficiency per Cycle | >98% (as monitored by qualitative tests) |
| Crude Peptide Purity (by HPLC) | 60-80% |
| Overall Yield of Crude Peptide | 50-70% |
| Final Purity after HPLC | >98% |
| Overall Yield of Purified Peptide | 15-30% |
Characterization of Peptides Containing this compound
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is the standard method for assessing the purity of the crude and purified peptide.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 214 nm and 280 nm. The cyano group may cause a slight shift in the UV absorbance spectrum compared to native phenylalanine.
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to verify the peptide sequence. The fragmentation pattern of peptides containing 3-cyanophenylalanine is expected to be similar to that of peptides containing phenylalanine, with characteristic b- and y-ion series. The presence of the cyano group might lead to specific neutral losses under certain fragmentation conditions, which should be considered during spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy can be used to confirm the structure and determine the three-dimensional conformation of the peptide in solution.
-
Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the 3-cyanophenylalanine residue, which will be distinct from those of native phenylalanine due to the electronic effect of the cyano group. The cyano group itself will have a characteristic signal in the ¹³C NMR spectrum.
Hypothetical Signaling Pathway Modulation
The incorporation of this compound can alter the biological activity of a peptide, potentially modulating specific signaling pathways. While specific pathways for this compound containing peptides are not yet elucidated, we can propose a hypothetical pathway based on the known functions of peptides where phenylalanine plays a critical role in receptor binding. For instance, many G-protein coupled receptor (GPCR) ligands are peptides where aromatic residues like phenylalanine are key for binding. The altered electronics of the 3-cyanophenylalanine could enhance or diminish the affinity for the receptor, thereby modulating downstream signaling.
Caption: Hypothetical GPCR signaling pathway.
Conclusion
The incorporation of this compound into peptides is a feasible strategy to introduce novel properties into peptide-based drug candidates. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of such modified peptides. While specific quantitative data for this particular unnatural amino acid is limited, the general principles of solid-phase peptide synthesis, when carefully applied, should lead to successful outcomes. Further research is warranted to fully elucidate the impact of 3-cyanophenylalanine on peptide structure, function, and its interaction with biological targets.
References
- 1. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) of Cyanophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides offers a powerful tool for probing biological systems and developing novel therapeutics. p-Cyanophenylalanine (Cnf), a fluorescent non-canonical amino acid, has emerged as a particularly valuable building block. Its unique photophysical properties make it an excellent intrinsic fluorescent probe to investigate peptide and protein structure, folding, and interactions.[1][2][3][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing cyanophenylalanine.
Cyanophenylalanine's utility stems from its environmental sensitivity; its fluorescence quantum yield is highly dependent on the local environment, making it a sensitive reporter of conformational changes or binding events.[3] Peptides incorporating this amino acid can be synthesized using standard Fmoc-based solid-phase peptide synthesis methodologies, allowing for their straightforward integration into various research and development pipelines.[1][5] Applications range from fundamental studies of protein folding and amyloid formation to the development of biosensors for monitoring enzyme activity in signaling pathways.[1][2][6]
Applications of Cyanophenylalanine Peptides
Peptides containing cyanophenylalanine are versatile tools with a growing number of applications in research and drug development:
-
Fluorescent Probes of Protein Structure and Dynamics: The fluorescence of p-cyanophenylalanine is sensitive to its local environment, including solvent exposure and proximity to quenching residues.[3][4][7] This property allows it to be used as a site-specific probe to monitor protein folding, conformational changes, and protein-protein or protein-ligand interactions.[1][2]
-
Enzyme Activity Biosensors: Cyanophenylalanine-containing peptides can be designed as substrates for specific enzymes, such as kinases. Upon enzymatic modification (e.g., phosphorylation), the local environment of the cyanophenylalanine residue is altered, leading to a change in its fluorescence. This enables the real-time monitoring of enzyme activity, which is crucial for studying signaling pathways and for high-throughput screening of enzyme inhibitors.[2][8][9]
-
Probing Amyloid Formation: The changes in fluorescence upon peptide aggregation make p-cyanophenylalanine an intrinsic probe for studying the kinetics and mechanism of amyloid fibril formation, which is associated with numerous neurodegenerative diseases.[1][6]
-
pH Sensors: The fluorescence of p-cyanophenylalanine can be quenched by the protonation state of nearby amino groups, allowing for the development of peptide-based pH sensors.[10][11][12]
Quantitative Data
The success of SPPS is often measured by the yield and purity of the final peptide. While the specific yield can vary depending on the sequence and length of the peptide, the goal is to maximize the synthesis efficiency at each step to ensure a high purity of the target peptide.
Table 1: Typical Peptide Purity Levels and Their Applications
| Purity Level | Typical Applications |
| >70% | Production of polyclonal antibodies, peptide screening |
| >85% | Semi-quantitative applications, enzyme substrate studies, epitope mapping |
| >95% | Quantitative bioassays, in vitro receptor-ligand interaction studies, cell-based assays |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography) |
Note: The overall yield of a long peptide is highly dependent on the efficiency of each coupling and deprotection step. For example, a 99% yield at each of the 140 steps for a 70-mer peptide results in a 24% overall theoretical yield.[3]
Experimental Protocols
The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies.[1][10][]
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a generic peptide containing p-cyanophenylalanine on a rink amide resin.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling:
- In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid (including Fmoc-L-4-cyanophenylalanine) and 4 equivalents of a coupling agent (e.g., HATU) in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
- Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride, DIPEA, and DMF).
- Agitate for 15-30 minutes.
- Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail. A common cocktail for peptides containing standard amino acids and cyanophenylalanine is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1][14] CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific amino acid composition.[14][15]
4. Peptide Precipitation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
- A white precipitate should form.
5. Peptide Isolation and Drying:
- Centrifuge the ether suspension to pellet the crude peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purification and Characterization
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.[1]
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
2. RP-HPLC Purification:
- Equilibrate a semi-preparative C18 RP-HPLC column with a mobile phase of 0.1% TFA in water (Solvent A).
- Inject the dissolved crude peptide onto the column.
- Elute the peptide using a linear gradient of 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 5-65% Solvent B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect the fractions corresponding to the major peak.
3. Purity Analysis:
- Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a faster gradient.
- Pool the fractions with the desired purity (e.g., >95%).
4. Characterization:
- Lyophilize the purified peptide solution to obtain a white powder.
- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase peptide synthesis of cyanophenylalanine peptides.
Signaling Pathway Application: Kinase Activity Biosensor
Caption: Use of a cyanophenylalanine peptide as a biosensor for protein kinase activity.
References
- 1. Peptide-based fluorescent sensors of protein kinase activity: design and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of a novel class of peptide inhibitors of cyclin-dependent kinase/cyclin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide-based protease inhibitors from plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Phe(3-CN)-OH as a Fluorescent Probe for Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein folding is paramount to understanding protein function and is crucial in the development of therapeutics for diseases rooted in protein misfolding. H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine) is a non-canonical fluorescent amino acid that serves as a powerful probe for monitoring these complex conformational changes. Its utility stems from the sensitivity of its fluorescence to the local environment, providing a direct readout of the changes in a protein's structure as it folds. When incorporated into a protein, the cyano group of this compound acts as a sensitive reporter; its fluorescence quantum yield and lifetime are modulated by the polarity of its surroundings and its proximity to other amino acid residues. This allows for real-time tracking of the folding process, including the formation of hydrophobic cores and tertiary structure.
Studies have shown that the photophysical properties of 3-cyanophenylalanine are comparable to its more commonly studied isomer, 4-cyanophenylalanine (pCNPhe), making them largely interchangeable as fluorescent probes.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate protein folding dynamics.
Key Applications
-
Monitoring Hydrophobic Core Formation: The fluorescence of this compound is sensitive to the polarity of its environment. As a protein folds and this residue becomes buried in the hydrophobic core, a detectable change in its fluorescence signal is observed.
-
Real-time Folding Kinetics: When used in conjunction with stopped-flow fluorescence spectroscopy, this compound allows for the measurement of rapid folding and unfolding kinetics on the millisecond timescale.[1][3]
-
Probing Conformational Changes in Signaling Proteins: By incorporating this compound into signaling proteins such as G-protein coupled receptors (GPCRs), it is possible to monitor ligand-induced conformational changes that are critical for signal transduction.[4][5]
-
Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET donor to other fluorophores, such as tryptophan, enabling the measurement of intramolecular distances and the characterization of folding intermediates.[6][7]
-
Probing Protein-Protein Interactions: Changes in the fluorescence of this compound upon binding to another protein can be used to study the kinetics and thermodynamics of protein-protein interactions.
Data Presentation
The following tables summarize the photophysical properties of cyanophenylalanine. Note: Detailed quantitative data for this compound is limited; therefore, data for the comparable isomer, p-cyanophenylalanine (pCNPhe), is provided as a reference.
Table 1: Photophysical Properties of p-Cyanophenylalanine (pCNPhe) in Various Solvents [3]
| Solvent | Dielectric Constant | Quantum Yield (Φ) | Lifetime (τ) [ns] |
| Water | 80.1 | 0.11 | 7.5 |
| Methanol | 32.7 | 0.08 | 6.8 |
| Ethanol | 24.5 | 0.07 | 6.5 |
| Acetonitrile | 37.5 | 0.04 | 1.2, 5.2 |
| Dioxane | 2.2 | 0.02 | 1.0 |
Table 2: FRET Parameters for a Cyanophenylalanine-Tryptophan Pair
| FRET Pair | Förster Distance (R₀) [Å] | Reference |
| p-Cyanophenylalanine - Tryptophan | ~12-15 | [6][8] |
| 4-Cyanotryptophan - Tryptophan | 24.6 | [9][10] |
Table 3: Quenching of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains [11]
| Quenching Residue | Quenching Efficiency | Proposed Mechanism |
| Tyrosine (Tyr) | High | FRET |
| Tryptophan (Trp) | High | FRET |
| Histidine (His), deprotonated | Moderate | Photoinduced Electron Transfer (PET) |
| Methionine (Met) | Moderate | - |
| Cysteine (Cys) | Moderate | - |
Mandatory Visualizations
Caption: Workflow for studying protein folding using this compound.
Caption: GPCR activation monitoring with this compound.
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins
Objective: To produce a protein of interest with this compound incorporated at a specific site. This is typically achieved using amber codon suppression technology.[5]
Materials:
-
This compound
-
Plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Competent E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol:
-
Co-transform the competent E. coli cells with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Plate the transformed cells on an LB agar plate with the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and this compound (typically 1-2 mM) with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein using standard chromatography techniques.
-
Verify the incorporation of this compound by mass spectrometry.
Stopped-Flow Fluorescence Kinetics of Protein Folding
Objective: To measure the rates of protein folding and unfolding by monitoring the fluorescence of this compound.
Materials:
-
Purified protein containing this compound.
-
Folding buffer (e.g., phosphate buffer at a specific pH).
-
Denaturant stock solution (e.g., 8 M Guanidinium Chloride or Urea).
-
Stopped-flow fluorescence spectrophotometer.
Protocol:
-
Prepare a series of denaturant concentrations in the folding buffer.
-
Refolding Experiment: a. Place the unfolded protein (in a high concentration of denaturant) in one syringe of the stopped-flow instrument. b. Place the folding buffer (with a low final denaturant concentration) in the other syringe. c. Rapidly mix the two solutions and monitor the change in fluorescence intensity over time. The excitation wavelength should be around 280 nm, and the emission should be monitored around 310 nm.
-
Unfolding Experiment: a. Place the folded protein (in folding buffer) in one syringe. b. Place a high concentration of denaturant in the other syringe. c. Rapidly mix and record the fluorescence decay.
-
Repeat the measurements at various final denaturant concentrations.
-
Fit the resulting kinetic traces to single or multiple exponential functions to obtain the observed rate constants (k_obs_).
-
Plot the natural logarithm of k_obs_ versus the final denaturant concentration to generate a chevron plot. The arms of the chevron represent the folding and unfolding rates.
Förster Resonance Energy Transfer (FRET) Measurements
Objective: To measure the distance between this compound (donor) and an acceptor fluorophore (e.g., Tryptophan) during protein folding.
Materials:
-
Purified protein containing both this compound and the acceptor fluorophore at specific sites.
-
Spectrofluorometer capable of measuring fluorescence emission spectra.
Protocol:
-
Measure the absorption spectrum of the protein to determine the concentration.
-
Acquire the fluorescence emission spectrum of a protein containing only the donor (this compound) by exciting at a wavelength where the donor absorbs but the acceptor has minimal absorbance (e.g., ~280 nm).
-
Acquire the fluorescence emission spectrum of the protein containing both the donor and acceptor, using the same excitation wavelength.
-
The efficiency of FRET (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (F_DA_ / F_D_) where F_DA_ is the integrated fluorescence intensity of the donor in the presence of the acceptor, and F_D_ is the intensity of the donor alone.
-
The distance (r) between the donor and acceptor can then be calculated using the Förster equation: r = R₀ * ( (1/E) - 1 )^(1/6) where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
Conclusion
This compound is a versatile and minimally perturbing fluorescent probe that offers a powerful tool for investigating the intricate process of protein folding. Its sensitivity to the local environment allows for detailed kinetic and structural studies that are essential for basic research and drug development. The protocols outlined above provide a framework for incorporating this unnatural amino acid into proteins and utilizing its fluorescent properties to gain insights into protein structure, dynamics, and interactions.
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. | Semantic Scholar [semanticscholar.org]
- 9. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-RET Studies Using p-Cyanophenylalanine as a Donor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying conformational changes and intermolecular interactions of biological macromolecules.[1][2][3] The use of genetically encoded non-canonical amino acids as FRET probes offers the advantage of site-specific incorporation with minimal perturbation to the protein structure.[4] p-Cyanophenylalanine (pCNF), a fluorescent non-canonical amino acid, has emerged as an excellent FRET donor due to its unique photophysical properties. Its fluorescence is sensitive to the local environment, and it can be selectively excited without interfering with other native fluorophores like tryptophan.[5]
This document provides detailed application notes and protocols for conducting FRET studies using pCNF as a donor, with a specific focus on investigating the conformational changes in calmodulin (CaM), a ubiquitous calcium-binding protein, upon binding to a target peptide.[1][2][3][6][7][8]
Key Features of p-Cyanophenylalanine as a FRET Donor
-
Minimal Perturbation: Its size and structure are similar to native aromatic amino acids, minimizing disruption of protein structure and function.
-
Environmental Sensitivity: Its fluorescence quantum yield and lifetime are sensitive to the polarity and hydrogen-bonding capability of its local environment.[5]
-
Favorable Photophysics: It possesses a distinct excitation spectrum, allowing for selective excitation even in the presence of tryptophan.[5]
-
Versatile Acceptor Pairs: Tryptophan and tyrosine are common and effective FRET acceptors for pCNF.[9]
Application: Monitoring Calmodulin Conformational Change upon Peptide Binding
Calmodulin is a key calcium sensor that regulates numerous cellular processes by binding to and activating a variety of target proteins. This binding is triggered by a conformational change in CaM induced by the binding of Ca2+ ions.[1][8] FRET studies using pCNF can elucidate the dynamics of these conformational changes. By site-specifically incorporating pCNF into one domain of CaM and having a tryptophan residue in the target peptide, the proximity changes between the two domains upon binding can be monitored.
Signaling Pathway: Calmodulin Activation and Target Peptide Binding
The following diagram illustrates the signaling pathway of calmodulin activation by calcium and its subsequent interaction with a target peptide, leading to a conformational change that can be monitored by FRET.
Caption: Calmodulin activation by Ca²⁺ and subsequent binding to a target peptide.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine into Calmodulin
This protocol is adapted from a procedure for incorporating p-azido-phenylalanine and is suitable for p-cyanophenylalanine using the pEVOL-pCNF plasmid.[1]
Materials:
-
E. coli BL21(DE3) cells
-
pET28a vector containing the calmodulin gene with an amber (TAG) codon at the desired incorporation site (e.g., F92C or V108C mutant subsequently mutated to TAG).
-
pEVOL-pCNF plasmid (encoding the evolved aminoacyl-tRNA synthetase and tRNA for pCNF)
-
Terrific Broth (TB) medium
-
Kanamycin (50 µg/mL)
-
Chloramphenicol (34 µg/mL)
-
L-Arabinose (0.02% w/v)
-
p-Cyanophenylalanine (1 mM)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 mM)
-
Ni-NTA affinity chromatography column
-
Buffers:
-
Lysis Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
Wash Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 15 mM imidazole, pH 7.4
-
Elution Buffer: 25 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 250 mM imidazole, pH 7.4
-
Procedure:
-
Transformation: Co-transform E. coli BL21(DE3) cells with the pET28a-CaM(TAG) and pEVOL-pCNF plasmids. Plate on LB agar containing kanamycin and chloramphenicol and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of TB medium containing kanamycin and chloramphenicol and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium containing antibiotics with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 1.0.
-
Induction:
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase and tRNA.
-
Add p-cyanophenylalanine to a final concentration of 1 mM.
-
Incubate for 45 minutes at 37°C.
-
Add IPTG to a final concentration of 1 mM to induce the expression of the calmodulin protein.
-
-
Harvesting: Continue to culture for 4 hours at 37°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer.
-
Elute the pCNF-containing calmodulin with Elution Buffer.
-
Verify the incorporation and purity by SDS-PAGE and mass spectrometry.
-
Experimental Workflow for pCNF Incorporation
Caption: Workflow for site-specific incorporation of p-cyanophenylalanine.
Protocol 2: FRET Measurement of Calmodulin-Peptide Binding
Materials:
-
Purified pCNF-labeled Calmodulin (CaM-pCNF)
-
Tryptophan-containing target peptide (e.g., from Myosin Light Chain Kinase)
-
FRET Buffer: 20 mM Tris-HCl, 150 mM KCl, 2 mM CaCl₂, pH 7.5
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of CaM-pCNF in FRET buffer. A typical concentration is 1-5 µM.
-
Prepare a stock solution of the target peptide in FRET buffer.
-
-
Donor-Only Spectrum:
-
Record the fluorescence emission spectrum of CaM-pCNF alone by exciting at 280 nm and scanning the emission from 290 nm to 400 nm. The emission maximum for pCNF is typically around 305 nm.
-
-
FRET Measurement:
-
Add increasing concentrations of the target peptide to the CaM-pCNF solution.
-
After each addition, incubate for a few minutes to allow for binding equilibrium to be reached.
-
Record the fluorescence emission spectrum under the same conditions as the donor-only measurement.
-
-
Data Analysis:
-
Observe the quenching of the pCNF fluorescence at its emission maximum and the sensitized emission of tryptophan (if applicable, though often quenching is the primary observable).
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) Where FDA is the fluorescence intensity of the donor (pCNF) in the presence of the acceptor (peptide) and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: r = R₀ * (1/E - 1)1/6 Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
-
Data Presentation
Table 1: Photophysical Properties of p-Cyanophenylalanine
| Property | Value | Reference |
| Excitation Maximum (λex) | ~280 nm | [5] |
| Emission Maximum (λem) | ~305 nm | [5] |
| Molar Extinction Coefficient (ε) at 280 nm | ~1500 M-1cm-1 | [5] |
| Quantum Yield (in water) | ~0.14 | [5] |
| Fluorescence Lifetime (τ) (in water) | ~2.5 ns | [5] |
Table 2: Quenching of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains
This table summarizes the relative fluorescence intensity of a peptide containing pCNF and a quenching amino acid (X) compared to a control peptide. Data is adapted from a study on model peptides.[9]
| Quenching Amino Acid (X) | Relative Fluorescence Intensity (FpCNF+X / FpCNF) |
| Tyrosine | 0.10 |
| Histidine (deprotonated) | 0.27 |
| Methionine | 0.31 |
| Cysteine | 0.38 |
| Histidine (protonated) | 0.61 |
| Asparagine | 0.74 |
| Arginine | 0.82 |
| Lysine (protonated) | 0.85 |
Table 3: Example FRET Data for Calmodulin-Peptide Interaction
This table presents hypothetical but realistic FRET data for the interaction between pCNF-labeled calmodulin and a tryptophan-containing peptide.
| Peptide Concentration (µM) | Donor Fluorescence (FDA) (a.u.) | FRET Efficiency (E) | Calculated Distance (r) (Å) |
| 0 | 100 | 0 | - |
| 0.5 | 80 | 0.20 | 25.8 |
| 1.0 | 65 | 0.35 | 22.9 |
| 2.0 | 50 | 0.50 | 20.0 |
| 5.0 | 38 | 0.62 | 18.2 |
| 10.0 | 35 | 0.65 | 17.6 |
Note: The calculated distances are based on an assumed Förster distance (R₀) of 20 Å for the pCNF-Tryptophan pair.
Conclusion
p-Cyanophenylalanine is a versatile and minimally perturbing fluorescent probe for FRET studies of protein conformational dynamics and interactions. The protocols and data presented here provide a framework for researchers to design and execute FRET experiments using pCNF, particularly for studying systems like calmodulin. The ability to site-specifically incorporate this unnatural amino acid opens up numerous possibilities for detailed structural and dynamic investigations of complex biological systems.
References
- 1. Conformation-specific detection of calmodulin binding using the unnatural amino acid p-azido-phenylalanine (AzF) as an IR-sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET conformational analysis of calmodulin binding to nitric oxide synthase peptides and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurogranin modulates the rate of association between calmodulin and target peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium binding to calmodulin mutants monitored by domain-specific intrinsic phenylalanine and tyrosine fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Incorporation of 3-Cyano-L-phenylalanine [H-Phe(3-CN)-OH] in Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering protein structure and function. 3-Cyano-L-phenylalanine [H-Phe(3-CN)-OH], an analog of phenylalanine, provides a unique spectroscopic probe due to its nitrile group. This functional group has a characteristic vibrational frequency in the infrared (IR) spectrum that is sensitive to the local environment, making it an excellent reporter for studying protein dynamics, folding, and intermolecular interactions.[1] Furthermore, the cyano group can also serve as a fluorescent probe.[2][3]
The primary method for incorporating this compound at specific sites in a protein is through the expansion of the genetic code.[4] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the ncAA and a corresponding codon, typically a nonsense or "stop" codon like the amber codon (UAG).[5][6] This orthogonal system functions independently of the host cell's endogenous translational machinery, ensuring the high fidelity of ncAA incorporation.[7] Both in vivo expression systems, such as E. coli, yeast, and mammalian cells, and in vitro cell-free protein synthesis (CFPS) systems can be utilized for producing proteins containing this compound.[8][9][10]
Applications of this compound in Protein Studies
The unique properties of the nitrile group in this compound make it a versatile tool for a range of applications in protein science and drug development:
-
Infrared (IR) Spectroscopy Probe: The C≡N stretching vibration of the nitrile group is sensitive to its local electrostatic environment, including solvent exposure and hydrogen bonding.[1][11] This allows for the monitoring of conformational changes in proteins with high spatial and temporal resolution.[12]
-
Fluorescence Quenching and FRET: The cyano group can act as a fluorescence quencher for other fluorophores, such as tryptophan, through Förster Resonance Energy Transfer (FRET).[3][13] This enables the study of protein folding, conformational changes, and binding events.
-
Probing Protein-Ligand and Protein-Protein Interactions: By incorporating this compound at the interface of a protein-ligand or protein-protein complex, changes in the local environment upon binding can be monitored, providing insights into the binding mechanism and dynamics.[3]
-
Mapping Protein Microenvironments: The sensitivity of the nitrile group's vibrational frequency to its surroundings allows for the detailed mapping of local protein environments, including hydrophobicity and solvent accessibility.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic properties of cyanophenylalanine incorporated into proteins.
Table 1: Infrared Vibrational Frequencies of p-Cyanophenylalanine (a close analog of 3-cyanophenylalanine) in Different Environments
| Environment | Nitrile (C≡N) Stretching Frequency (cm⁻¹) | Reference |
| As-isolated in solution (Spinach Ferredoxin Y37CNF) | 2236.2 | |
| THF (approximating a hydrophobic protein interior) | ~10 cm⁻¹ lower than in H₂O | [1] |
| H₂O (polar, solvent-exposed) | ~10 cm⁻¹ higher than in THF | [1] |
| Interior of sfGFP (Site 74, multiple environments) | Subcomponents observed | [11] |
| Partially buried in sfGFP (Site 149) | Single, symmetric absorbance band | [11] |
| Solvent-exposed in sfGFP (Site 133) | Single, symmetric absorbance band | [11] |
Table 2: Fluorescence Quenching Data for p-Cyanophenylalanine
| Quencher | Stern-Volmer Constant (M⁻¹) | Reference |
| Free neutral imidazole | 39.8 | [2] |
| Hydroxide ion | 22.1 | [2] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol outlines the general steps for producing a protein with this compound incorporated at a specific site using the amber codon suppression method in E. coli.
1. Plasmid Preparation:
-
Target Protein Plasmid: A plasmid encoding the gene of interest with an amber (TAG) stop codon at the desired incorporation site.
-
Orthogonal Synthetase/tRNA Plasmid: A separate, compatible plasmid expressing the engineered aminoacyl-tRNA synthetase specific for this compound (e.g., an evolved Mj(CNF)RS) and the corresponding suppressor tRNA (e.g., MjtRNACUA).
2. Transformation:
-
Co-transform chemically competent E. coli cells (e.g., DH10B) with both the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate the transformed cells on an agar plate containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into a small volume of liquid media (e.g., LB) with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of minimal media (to control for the absence of endogenous phenylalanine) supplemented with the appropriate antibiotics, 1 mM this compound, and any necessary inducers (e.g., IPTG for the T7 promoter).
-
Incubate the culture at the optimal temperature and shaking speed for protein expression (e.g., 37°C for 3-4 hours or a lower temperature for a longer period).[14]
4. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.[14]
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using a method such as sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
5. Protein Purification:
-
Purify the target protein from the clarified lysate using an appropriate chromatography technique (e.g., affinity chromatography if the protein is tagged, followed by ion-exchange and/or size-exclusion chromatography).
6. Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS), looking for the expected mass shift in the full-length protein.
Protocol 2: Characterization of this compound Containing Proteins using Infrared Spectroscopy
This protocol provides a general workflow for analyzing the local environment of the incorporated this compound using IR spectroscopy.
1. Sample Preparation:
-
Buffer-exchange the purified protein into a suitable buffer for IR spectroscopy (preferably with low absorbance in the nitrile stretching region).
-
Concentrate the protein to a suitable concentration for IR measurements.
2. IR Spectroscopy Measurement:
-
Acquire the IR spectrum of the protein sample in the nitrile stretching region (typically 2200-2250 cm⁻¹).
-
Acquire a background spectrum of the buffer alone and subtract it from the protein spectrum.
3. Data Analysis:
-
Analyze the position, shape, and intensity of the nitrile stretching peak to infer information about the local environment of the this compound residue.[11]
-
For more detailed analysis, temperature-dependent IR spectroscopy can be performed to probe the dynamics of the local environment.[11]
Visualizations
Caption: Workflow for site-specific incorporation of this compound.
Caption: Mechanism of amber codon suppression for ncAA incorporation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 6. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
Application Note: Optimizing the Coupling Efficiency of Fmoc-Phe(3-CN)-OH in SPPS
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. almacgroup.com [almacgroup.com]
Applications of Cyanophenylalanine in Enzyme Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid p-cyanophenylalanine (pCNF) has emerged as a remarkably versatile probe in enzymology and drug discovery. Its unique spectroscopic properties—a nitrile group that serves as a sensitive infrared reporter and an intrinsic fluorescence that responds to its local environment—allow for the development of sophisticated, real-time enzyme activity assays. Furthermore, the electrophilic nature of the nitrile moiety can be exploited to design potent covalent enzyme inhibitors.
This document provides detailed application notes and experimental protocols for leveraging p-cyanophenylalanine in various enzyme assay formats, catering to the needs of academic research and industrial drug development.
Application 1: Vibrational Probe for Metalloenzyme Redox State Analysis
Application Note
The nitrile (C≡N) stretching vibration of p-cyanophenylalanine provides a sharp, intense signal in a region of the infrared (IR) spectrum that is relatively free from interference from other protein vibrations. The frequency of this C≡N stretch is highly sensitive to the local electric field, making pCNF an excellent vibrational reporter.[1][2] When incorporated near a redox-active metal center in an enzyme, such as an iron-sulfur cluster, changes in the oxidation state of the metal center alter the local electric field, causing a measurable shift in the nitrile stretching frequency.[3][4] This allows for the direct, real-time monitoring of electron transfer events within the enzyme during catalysis. This technique is particularly valuable for studying complex metalloenzymes like hydrogenases and nitrogenases, providing insights into their catalytic mechanisms.[3]
Experimental Protocol: Monitoring Iron-Sulfur Cluster Reduction in a Hydrogenase
This protocol describes the site-specific incorporation of pCNF into a hydrogenase enzyme and the subsequent use of FTIR spectroscopy to monitor the redox state of a nearby iron-sulfur cluster.
-
Site-Directed Mutagenesis and Protein Expression:
-
Identify a suitable amino acid residue for replacement with pCNF. The chosen site should be in close proximity to the iron-sulfur cluster of interest but should not abolish enzyme activity.
-
Using standard molecular biology techniques, mutate the codon for the selected residue to an amber stop codon (TAG) in the gene encoding the hydrogenase.
-
Co-transform an E. coli expression strain with the plasmid containing the mutated hydrogenase gene and a plasmid encoding an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pCNF.[1]
-
Grow the transformed E. coli in minimal medium supplemented with L-p-cyanophenylalanine (1-2 mM). Induce protein expression as per the standard protocol for the wild-type enzyme.
-
-
Protein Purification:
-
Harvest the cells and purify the pCNF-containing hydrogenase using established chromatography protocols (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Confirm the successful incorporation of pCNF using mass spectrometry.
-
-
FTIR Spectroscopy Sample Preparation:
-
Concentrate the purified enzyme to approximately 1-2 mM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare the sample in an anaerobic environment if the enzyme is oxygen-sensitive.
-
Load the sample into a gas-tight, temperature-controlled IR sample cell with CaF₂ windows.
-
-
Spectroelectrochemical FTIR Measurement:
-
Record the FTIR spectrum of the enzyme in its oxidized state. The C≡N stretching frequency will appear around 2230-2240 cm⁻¹.
-
To monitor the reduced state, add a chemical reductant (e.g., sodium dithionite) or control the potential of the solution using a spectroelectrochemical cell.
-
Record FTIR spectra at various potentials or after the addition of the reductant. A redshift (shift to lower wavenumber) of the C≡N stretching frequency indicates the reduction of the nearby iron-sulfur cluster.[3][4]
-
-
Data Analysis:
-
Subtract the buffer background from the protein spectra.
-
Analyze the peak position of the C≡N stretching vibration in the oxidized versus the reduced state. The magnitude of the frequency shift provides information about the change in the local environment upon reduction.
-
Data Presentation
| Enzyme State | Redox Condition | Observed Nitrile (C≡N) Frequency (cm⁻¹) | Frequency Shift (Δν) (cm⁻¹) | Reference |
| Spinach Ferredoxin (pCNF mutant) | Oxidized | ~2235 | - | [3][4] |
| Spinach Ferredoxin (pCNF mutant) | Reduced | ~2233 | -2 | [3][4] |
| D. desulfuricans [FeFe] Hydrogenase (pCNF mutant) | Oxidized | ~2236 | - | [3] |
| D. desulfuricans [FeFe] Hydrogenase (pCNF mutant) | Reduced | ~2234.5 | -1.5 | [3] |
Visualization
Application 2: Fluorescent Probe for Protease Activity Assays
Application Note
p-Cyanophenylalanine is a fluorescent amino acid that can be selectively excited in the presence of natural fluorophores like tryptophan and tyrosine.[5][6] Its fluorescence quantum yield is sensitive to the local environment and can be quenched by nearby amino acid residues, such as histidine, tyrosine, or selenomethionine, through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[6][7] This property can be exploited to design "turn-on" fluorescent assays for proteases. A peptide substrate is synthesized containing pCNF as the fluorophore and a quenching residue. In the intact peptide, the proximity of the quencher to pCNF results in low fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that is proportional to enzyme activity.
Experimental Protocol: Continuous-Time Assay for a Model Protease
This protocol details a fluorescence-based assay to measure the activity of a model protease (e.g., Trypsin) using a custom-designed peptide substrate.
-
Substrate Design and Synthesis:
-
Design a peptide substrate that contains the recognition sequence for the target protease.
-
Flank the cleavage site with pCNF and a quenching amino acid (e.g., Selenomethionine, SeMet). For trypsin, a substrate could be Ac-Gly-pCNF-Lys-Gly-SeMet-NH₂. The acetyl (Ac) and amide (NH₂) groups on the termini prevent degradation by exopeptidases.
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).[5] Purify by reverse-phase HPLC and confirm identity by mass spectrometry.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Dissolve the purified peptide in DMSO to a concentration of 10 mM.
-
Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL) in a suitable buffer and store at -20°C.
-
-
Enzyme Activity Assay:
-
The assay is performed in a 96-well black microplate to minimize background fluorescence.
-
Prepare a reaction mixture in the microplate wells containing assay buffer and the peptide substrate. A typical final substrate concentration is 10-100 µM.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of a diluted enzyme solution to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable time period (e.g., 10-60 minutes).
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
For each enzyme concentration, plot fluorescence intensity versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.
-
To determine kinetic parameters (Kₘ and kₘₐₓ), perform the assay at a fixed enzyme concentration with varying substrate concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibitor screening, perform the assay at a fixed enzyme and substrate concentration in the presence of varying concentrations of the test compound. Calculate the IC₅₀ value from the dose-response curve.
-
Data Presentation
| Parameter | Description | Value | Reference |
| Ksv (Imidazole) | Stern-Volmer quenching constant for neutral imidazole | 39.8 M⁻¹ | [5][7] |
| Ksv (Hydroxide) | Stern-Volmer quenching constant for hydroxide ion | 22.1 M⁻¹ | [5][7] |
| Kₘ (Hypothetical) | Michaelis constant for the pCNF-peptide substrate | 50 µM | - |
| kₘₐₓ (Hypothetical) | Maximum reaction rate | 100 RFU/min | - |
| IC₅₀ (Sitagliptin) | Half maximal inhibitory concentration for DPP-IV | 15.97 µM | [9] |
Visualization
Application 3: Covalent Inhibitors for Mechanistic Studies and Drug Development
Application Note
The nitrile group is an electrophilic "warhead" that can react with nucleophilic residues, such as cysteine or serine, in an enzyme's active site to form a stable covalent bond.[10] This principle is used to design potent and specific covalent inhibitors. A molecule containing a cyanophenylalanine moiety or a related nitrile-containing scaffold can first bind non-covalently to the enzyme's active site. This binding event positions the nitrile group optimally for a nucleophilic attack by a nearby catalytic residue (e.g., the thiolate of a cysteine), forming a covalent adduct (e.g., a thioimidate) and inactivating the enzyme.[10][11] This strategy has been successfully applied in the development of inhibitors for proteases, including those for treating diabetes and COVID-19.[10]
Experimental Protocol: Assessing Covalent Inhibition of a Cysteine Protease
This protocol outlines a method to determine the kinetic parameters of covalent inhibition for a cysteine protease.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, 5 mM DTT, pH 6.5. The DTT is crucial for keeping the catalytic cysteine in its reduced, active state.
-
Enzyme: Prepare a stock solution of the target cysteine protease (e.g., Papain).
-
Substrate: A fluorogenic substrate for the protease (e.g., Z-FR-AMC).
-
Inhibitor: A stock solution of the cyanophenylalanine-containing inhibitor in DMSO.
-
-
Determination of Inhibition Kinetics (kᵢₙₐ꜀ₜ and Kᵢ):
-
This experiment measures the rate of enzyme inactivation at various inhibitor concentrations.
-
In a 96-well plate, pre-incubate the enzyme with a range of inhibitor concentrations (and a DMSO control) in the assay buffer at a fixed temperature.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation mixture and dilute it significantly (e.g., 100-fold) into a new well containing a high concentration of the fluorogenic substrate (e.g., 10x Kₘ).
-
This dilution effectively stops the covalent inactivation reaction, allowing for the measurement of the remaining enzyme activity.
-
Measure the initial rate of substrate hydrolysis in a fluorescence plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).
-
Plot the calculated kₒᵦₛ values against the inhibitor concentration.
-
Fit the data to the following equation for a saturating single-step inactivation mechanism: kₒᵦₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) where [I] is the inhibitor concentration, kᵢₙₐ꜀ₜ is the maximum rate of inactivation, and Kᵢ is the inhibitor concentration that gives half-maximal inactivation.
-
Data Presentation
| Parameter | Description | Value (Example) |
| Kᵢ | Dissociation constant of the initial non-covalent enzyme-inhibitor complex | 5 µM |
| kᵢₙₐ꜀ₜ | First-order rate constant for covalent bond formation | 0.1 min⁻¹ |
| kᵢₙₐ꜀ₜ/Kᵢ | Second-order rate constant for inactivation (efficiency of inhibition) | 20,000 M⁻¹min⁻¹ |
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanophenylalanine as an Infrared Probe for Iron-Sulfur Cluster Redox State in Multicenter Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Protein-Protein Interactions with Cyano-Substituted Phenylalanine
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and the development of novel molecular tools to probe these interactions is a continuous pursuit in biomedical research. Unnatural amino acids (UAAs) offer a powerful approach to introduce unique chemical functionalities into proteins, enabling site-specific labeling and biophysical studies that are not possible with native amino acids.[1][2][3][4] This document focuses on the application of cyano-substituted phenylalanine derivatives, specifically using the well-characterized para-cyanophenylalanine (pCNPhe) as a representative example, for monitoring protein-protein interactions. While direct detailed applications of meta-cyanophenylalanine (H-Phe(3-CN)-OH) are less documented in publicly available literature, the principles and protocols outlined here for pCNPhe are expected to be largely applicable due to their structural and functional similarities as fluorescent amino acid analogs.
p-Cyanophenylalanine is a fluorescent unnatural amino acid that can be incorporated into proteins either through solid-phase peptide synthesis or by genetic code expansion.[5] Its nitrile group's vibrational frequency and its fluorescence properties are sensitive to the local microenvironment, making it a versatile probe for studying protein structure, dynamics, and interactions.[6][7] Changes in its fluorescence signal upon binding to an interacting partner can provide quantitative information about the binding event.
Key Applications
-
Fluorescence Quenching Assays: The intrinsic fluorescence of pCNPhe can be quenched upon interaction with a binding partner, providing a direct readout of the binding event.
-
Förster Resonance Energy Transfer (FRET): pCNPhe can serve as a FRET donor or acceptor when paired with another fluorophore, allowing for the measurement of distances and conformational changes associated with protein-protein interactions.[5][7]
-
Infrared (IR) Spectroscopy: The cyano group provides a unique vibrational probe in a region of the IR spectrum that is free from interference from other protein signals, allowing for the characterization of the local environment and binding interfaces.[7]
Data Presentation
The following table summarizes representative photophysical properties of p-cyanophenylalanine, which are crucial for designing and interpreting experiments aimed at monitoring protein-protein interactions.
| Property | Value | Reference(s) |
| Absorption Maximum (λabs) | ~258 nm | [8] |
| Emission Maximum (λem) | ~295 nm | [6] |
| Fluorescence Quantum Yield | ~5 times greater than Phenylalanine in water | [6] |
| Molar Extinction Coefficient (ε) | ~200 M-1cm-1 | [8] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine into a Protein of Interest in E. coli
This protocol describes the genetic incorporation of pCNPhe into a target protein expressed in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered pCNPhe-tRNA synthetase and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
p-Cyanophenylalanine (purity >98%).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Minimal medium for protein expression.
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.
-
Select Transformants: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of minimal medium with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Supplementation and Induction: Add p-cyanophenylalanine to the culture to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the protein containing pCNPhe using standard chromatography techniques appropriate for the protein and any affinity tags.
-
Verification: Confirm the incorporation of pCNPhe by mass spectrometry.
Protocol 2: Monitoring Protein-Protein Interaction using Fluorescence Quenching
This protocol outlines a general procedure for monitoring the binding of a protein containing pCNPhe to its interaction partner through changes in fluorescence intensity.
Materials:
-
Purified protein of interest containing pCNPhe.
-
Purified binding partner protein.
-
Binding buffer (e.g., PBS or Tris buffer at physiological pH).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Instrument Setup: Set the fluorometer to an excitation wavelength of ~260 nm and an emission scan range of 280-400 nm.
-
Sample Preparation: Prepare a solution of the pCNPhe-containing protein in the binding buffer at a known concentration (e.g., 1-5 µM) in a quartz cuvette.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the pCNPhe-containing protein alone.
-
Titration: Add increasing concentrations of the binding partner protein to the cuvette. After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~295 nm) as a function of the binding partner concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which quantifies the binding affinity.
-
Visualizations
Caption: Workflow for monitoring PPIs using genetically encoded pCNPhe.
Caption: Monitoring GPCR-G-Protein interaction with pCNPhe.
The use of cyano-substituted phenylalanine derivatives, exemplified by p-cyanophenylalanine, provides a powerful and minimally perturbative method for the site-specific interrogation of protein-protein interactions. The intrinsic fluorescence of these unnatural amino acids allows for the direct monitoring of binding events through techniques such as fluorescence quenching and FRET. The detailed protocols and conceptual frameworks provided here serve as a guide for researchers and drug development professionals to employ this technology in their studies of complex biological systems. While the specific photophysical properties may vary between different isomers of cyanophenylalanine, the fundamental approaches to their incorporation and use in monitoring protein interactions remain consistent.
References
- 1. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Cleavage and Deprotection of Peptides Containing 3-Cyanophenylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Cyanophenylalanine (Phe(3-CN)) is a non-canonical amino acid that is increasingly utilized as a fluorescent or infrared probe in peptides and proteins. Its unique spectroscopic properties make it a valuable tool for studying peptide structure, dynamics, and interactions. The successful synthesis of peptides containing Phe(3-CN) via solid-phase peptide synthesis (SPPS) requires a final cleavage and deprotection step that efficiently removes the peptide from the resin and cleaves all side-chain protecting groups without modifying the cyano moiety. This document provides detailed protocols and guidelines for the cleavage and deprotection of peptides containing 3-cyanophenylalanine.
The cyano group on the phenyl ring of 3-cyanophenylalanine is generally stable to the standard trifluoroacetic acid (TFA)-based cleavage conditions used in Fmoc-SPPS. Evidence from studies on the closely related p-cyanophenylalanine suggests that high cleavage efficiency and peptide purity can be achieved using common cleavage cocktails.[1]
Key Considerations for Cleavage and Deprotection
The primary goal of the cleavage and deprotection step is to liberate the desired peptide from the solid support and remove all side-chain protecting groups with minimal side reactions. The choice of cleavage cocktail and reaction conditions depends on the amino acid composition of the peptide, particularly the presence of sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).
Recommended Cleavage Cocktails
Several standard cleavage cocktails can be effectively used for peptides containing 3-cyanophenylalanine. The selection of the appropriate cocktail is dictated by the other amino acids present in the sequence. The following table summarizes common cleavage cocktails and their applications.
| Reagent Cocktail | Composition (v/v/w) | Recommended For | Not Recommended For |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIPS) (2%) | Peptides with Trt-based protecting groups. General-purpose "odorless" cocktail. | Peptides containing methionine, as it does not prevent its oxidation. |
| Reagent K | TFA, Phenol, Water, Thioanisole, EDT | Peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | - |
| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIPS) (2.5%), Water (2.5%) | Most peptide sequences. Efficient for removing t-Bu family protecting groups.[2] | Peptides containing sensitive residues that require additional scavengers. |
| Reagent R | TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%) | Sequences containing Trp, His, Met, Cys, Arg(Mtr/Pmc). | - |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%) | Peptides containing methionine to prevent oxidation. | - |
TFA: Trifluoroacetic Acid, TIS/TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocols
Protocol 1: General Cleavage and Deprotection using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Seal the vessel and gently agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive amino acids such as Cysteine, Methionine, Tryptophan, and Tyrosine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K (see table for composition)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add Reagent K to the resin (10-40 mL per gram of resin).
-
Seal the vessel and stir at room temperature for 1-2.5 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Rinse the resin with a small volume of TFA and combine the filtrates.
-
Concentrate the combined filtrates to a syrup under reduced pressure.
-
Dissolve the syrup in a minimum volume of TFA.
-
Add the solution to cold methyl t-butyl ether (approximately 300:1 v/v ether:peptide solution) to precipitate the peptide.
-
Collect the crude peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Potential Side Reactions and Troubleshooting
While the cyano group of 3-cyanophenylalanine is expected to be stable, other side reactions common to peptide cleavage can occur.
-
Hydrolysis of the Cyano Group: Under very harsh acidic conditions (stronger than standard TFA cocktails) and prolonged reaction times, nitriles can be hydrolyzed to amides or carboxylic acids.[3][4] It is therefore recommended to use the minimum cleavage time necessary for complete deprotection.
-
Alkylation of Tryptophan: Tryptophan is susceptible to alkylation by carbocations generated from protecting groups. The use of scavengers like TIS and EDT is crucial to minimize this side reaction.[5]
-
Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. Including a reducing scavenger like EDT or using a specialized cocktail such as Reagent H can prevent this.
-
Incomplete Deprotection: Some protecting groups, like Pbf on Arginine, may require longer cleavage times for complete removal.[6] If incomplete deprotection is observed, the reaction time can be extended, or a stronger cleavage cocktail can be used.
Visualization of Experimental Workflow and Logic
Diagram 1: General Workflow for Peptide Cleavage and Deprotection
Caption: Standard workflow for peptide cleavage and deprotection.
Diagram 2: Logic for Selecting a Cleavage Cocktail
Caption: Decision tree for choosing an appropriate cleavage cocktail.
The cleavage and deprotection of peptides containing 3-cyanophenylalanine can be successfully achieved using standard TFA-based protocols. The cyano group is robust under these conditions. The key to obtaining high purity and yield is the careful selection of a cleavage cocktail and scavengers based on the overall amino acid composition of the peptide. By following the detailed protocols and considering the potential side reactions outlined in these notes, researchers can confidently and efficiently deprotect their 3-cyanophenylalanine-containing peptides for subsequent purification and analysis.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing H-Phe(3-CN)-OH
Welcome to the technical support center for the synthesis of peptides incorporating 3-cyanophenylalanine (H-Phe(3-CN)-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in peptide synthesis?
A1: this compound is an unnatural amino acid, a derivative of phenylalanine with a cyano (-CN) group at the 3-position of the phenyl ring. It is incorporated into peptides for several reasons:
-
Structural Probe: The cyano group can serve as an infrared or fluorescent probe to study peptide conformation and folding.
-
Enzyme Inhibition: Peptides containing 3-cyanophenylalanine are used to prepare arginine analogs, which can act as inhibitors for various enzymes.[1]
-
Metabolic Stability: The introduction of this non-natural amino acid can enhance a peptide's resistance to enzymatic degradation, thereby increasing its therapeutic half-life.[2]
-
Modulation of Bioactivity: The electronic properties and conformational effects of the cyano group can alter a peptide's binding affinity and selectivity to its target.[2]
Q2: Are there any known side reactions specific to the 3-cyano group during standard Fmoc-SPPS?
A2: Yes, the primary concern is the potential for hydrolysis of the nitrile (-CN) group. This can occur under both the basic conditions of Fmoc deprotection (piperidine) and the strong acidic conditions of final cleavage (TFA), potentially converting the cyano group into an amide or a carboxylic acid.[3][4] While standard, room-temperature procedures are often successful, prolonged exposure, elevated temperatures, or harsh conditions can increase the risk of this side reaction.
Q3: Does the incorporation of this compound affect peptide solubility or aggregation?
A3: The 3-cyanophenylalanine residue is more hydrophobic than phenylalanine. Its incorporation can increase the overall hydrophobicity of the peptide, which may lead to decreased solubility in aqueous solutions and a higher propensity for aggregation, especially for sequences that are already hydrophobic or prone to forming secondary structures.[5][6]
Q4: What is the recommended cleavage cocktail for a peptide containing this compound?
A4: To minimize the risk of nitrile hydrolysis, a standard cleavage cocktail with reduced water content is advisable. Reagent B ("odorless" cleavage cocktail) is a good starting point as it is effective for peptides with trityl-based protecting groups and contains a lower percentage of water.[7][8] A common formulation is TFA/Phenol/Water/Triisopropylsilane (TIS) in a ratio of 88:5:5:2 (v/v/v/v). For peptides without other sensitive residues, a simple mixture of TFA/TIS/H₂O (95:2.5:2.5) can also be used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric hindrance from the growing peptide chain.2. Peptide aggregation on the resin, limiting reagent access.[9]3. Inefficient activation of Fmoc-Phe(3-CN)-OH. | 1. Double couple: Repeat the coupling step with a fresh solution of activated amino acid.2. Use stronger coupling reagents: Switch to HATU or COMU, especially for difficult sequences.3. Disrupt aggregation: Use solvents known to disrupt secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP).[5]4. Increase temperature: Perform coupling at a moderately elevated temperature (e.g., 35-40°C). |
| Unidentified Peak in Mass Spectrum (+17 Da or +18 Da) | Hydrolysis of the nitrile group on the Phe(3-CN) side chain to an amide (+18 Da) or carboxylic acid (+17 Da, after loss of NH3 in MS).[3][10] | 1. Minimize Fmoc deprotection time: Use shorter deprotection steps (e.g., 1 + 5 minutes) instead of a single long step.2. Avoid heat during deprotection: Ensure all deprotection steps are performed at room temperature.3. Use a low-water cleavage cocktail: Employ a cocktail like TFA/TIS/H₂O (95:2.5:2.5) to reduce water available for hydrolysis during cleavage.[8]4. Shorten cleavage time: Limit cleavage to the minimum time required for complete removal of other side-chain protecting groups (typically 1.5-2 hours).[11] |
| Poor Solubility of Crude Peptide | Increased hydrophobicity due to the 3-cyanophenylalanine residue(s), leading to insolubility in standard HPLC solvents.[12][13] | 1. Test a range of solvents: Try dissolving a small amount of the peptide in different solvents, starting with water/acetonitrile, then adding organic modifiers like DMSO, DMF, or isopropanol.[14]2. Use acidic or basic conditions: For peptides with a net charge, dissolving in dilute acetic acid (for basic peptides) or ammonium bicarbonate (for acidic peptides) may help.[12][13]3. Sonication: Use a sonicator bath to aid dissolution, but avoid excessive heating.[14] |
| Difficulty in Purification / Co-eluting Impurities | 1. The desired peptide and deletion sequences or hydrolyzed byproducts have very similar hydrophobicity.2. Residual scavengers from the cleavage cocktail are co-eluting with the product.[14] | 1. Optimize HPLC gradient: Use a shallower gradient (e.g., 0.5% B/min) over the elution range of your peptide to improve resolution.[15]2. Change mobile phase pH: If using a TFA-based system (low pH), consider switching to a high-pH system (e.g., using ammonium bicarbonate) if your peptide is stable, as this can significantly alter selectivity.[16]3. Perform a thorough ether wash: After cleavage and precipitation, wash the crude peptide pellet multiple times with cold diethyl ether to remove scavengers like TIS and phenol. |
Experimental Protocols & Workflows
General Protocol for Fmoc-Phe(3-CN)-OH Coupling
This protocol assumes a standard Solid-Phase Peptide Synthesis (SPPS) workflow.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain, and treat again with 20% piperidine in DMF for 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Phe(3-CN)-OH:
-
In a separate vessel, dissolve Fmoc-Phe(3-CN)-OH (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (0.95 eq. to the amino acid), and DIEA (2 eq. to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-90 minutes at room temperature.
-
Perform a Kaiser test or other colorimetric test to confirm reaction completion. If incomplete, wash and recouple.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
Potential Side Reaction: Nitrile Hydrolysis
The cyano group of Phe(3-CN) can be susceptible to hydrolysis under either acidic or basic conditions present during the SPPS workflow. This can lead to the formation of a side product where the nitrile is converted to a primary amide.
Troubleshooting Logic for Low Peptide Purity
When encountering low purity in the crude product, a systematic approach can help identify the source of the problem.
References
- 1. Synthesis and enzyme inhibitory activities of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Optimizing p-Cyanophenylalanine (pCNF) Fluorescence Quantum Yield
Welcome to the technical support center for p-cyanophenylalanine (pCNF), a versatile fluorescent non-natural amino acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at optimizing its fluorescence quantum yield.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with p-cyanophenylalanine, offering potential causes and solutions.
Issue 1: Low or No Fluorescence Signal
Potential Causes:
-
Environmental Quenching: The local environment of the incorporated pCNF can significantly impact its fluorescence. Quenching can occur due to interactions with nearby amino acid residues, solvent molecules, or other molecules in the solution.
-
Incorrect Instrument Settings: Improper configuration of the spectrofluorometer can lead to failure in detecting the fluorescence signal.
-
Sample Degradation: The pCNF-containing peptide or protein may have degraded.
-
Low Concentration: The concentration of the pCNF-labeled molecule might be too low for detection.
Solutions:
-
Review the Protein/Peptide Sequence:
-
Check for the presence of quenching amino acids like Tyrosine (Tyr) and Histidine (His) in close proximity to the pCNF residue.[1][2] Fluorescence Resonance Energy Transfer (FRET) to Tyr is a particularly effective quenching mechanism.[3][4][5] Deprotonated His is also a strong quencher.[1][2]
-
Consider site-directed mutagenesis to replace quenching residues with non-quenching ones if the primary sequence can be altered.
-
-
Optimize Solvent Conditions:
-
The fluorescence quantum yield of pCNF is sensitive to the solvent environment.[6] Protic solvents that can form hydrogen bonds with the cyano group tend to increase the quantum yield.[1][7][8]
-
Dehydration or sequestration of the pCNF from the solvent can lead to a decrease in fluorescence.[7] If low fluorescence is observed in a folded protein, it might indicate the pCNF is in a hydrophobic pocket, even though IR measurements might show it is solvent-exposed.[3][4]
-
-
Verify Instrument Settings:
-
Ensure the excitation wavelength is set appropriately. pCNF can be selectively excited at around 240 nm in the presence of Tryptophan (Trp) and Tyrosine (Tyr).[1][5] An excitation wavelength of 275 nm has also been used.[7]
-
Check the emission wavelength range. The emission maximum for pCNF is around 290 nm.[5]
-
Confirm that the detector gain and slit widths are optimized for your sample.
-
-
Assess Sample Integrity and Concentration:
Issue 2: Inconsistent or Unstable Fluorescence Readings
Potential Causes:
-
pH Fluctuations: The protonation state of nearby groups, particularly the N-terminal amino group, can affect pCNF fluorescence.[9][10]
-
Presence of Quenching Anions: Certain anions in your buffer can quench pCNF fluorescence.[10]
-
Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.
Solutions:
-
Buffer Control:
-
Buffer Composition:
-
Avoid using buffers containing high concentrations of quenching anions. Iodide, for instance, has a very high Stern-Volmer quenching constant for pCNF.[10]
-
-
Minimize Photobleaching:
-
Reduce the excitation light intensity or the exposure time.
-
Use the minimum necessary concentration of the fluorophore.
-
If possible, use a photobleaching inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical fluorescence quantum yield of p-cyanophenylalanine?
A1: The fluorescence quantum yield of pCNF is highly dependent on its environment. In water, its quantum yield is approximately 0.11, which is about five times larger than that of phenylalanine.[6][7] The quantum yield tends to increase in protic solvents capable of hydrogen bonding with the cyano group.[7]
Q2: How does the solvent environment affect the fluorescence of pCNF?
A2: The fluorescence lifetime and quantum yield of pCNF are sensitive to the solvent.[6][7] Specifically, the fluorescence lifetime shows a linear dependence on the Kamlet-Taft hydrogen bond donating parameter (α) of protic solvents.[7][8] This indicates that solute-solvent hydrogen bonding interactions play a crucial role in mediating the non-radiative decay rate.[7][8] In aprotic solvents, there is no clear correlation between fluorescence lifetime and solvent polarity.[7]
Q3: Which amino acid residues are known to quench pCNF fluorescence?
A3: Several amino acid side chains can quench pCNF fluorescence. Tyrosine (Tyr) has the largest quenching effect, primarily through FRET.[1][2][3][4][5] Other quenching residues, in decreasing order of effect, include deprotonated Histidine (His), Methionine (Met), Cysteine (Cys), protonated His, Asparagine (Asn), Arginine (Arg), and protonated Lysine (Lys).[1][2] Deprotonated amino groups are significantly more effective quenchers than their protonated counterparts.[1][2]
Q4: Can pCNF be used as a FRET donor or acceptor?
A4: Yes, pCNF can act as a FRET donor to Tryptophan (Trp) and Tyrosine (Tyr).[1][7] This property makes it a useful tool for studying protein conformational changes and interactions over relatively short distances.[9]
Q5: What is the recommended excitation wavelength for pCNF?
A5: pCNF can be selectively excited at wavelengths where the absorbance of natural amino acids is low. An excitation wavelength of 240 nm is often used to selectively excite pCNF in the presence of Trp and Tyr.[1][5] Other studies have also utilized an excitation wavelength of 275 nm.[7]
Quantitative Data Summary
Table 1: Photophysical Properties of p-Cyanophenylalanine in Different Solvents
| Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Kamlet-Taft α Parameter |
| Water | 0.11 | 1.8 | 1.17 |
| Methanol | 0.14 | 2.5 | 0.98 |
| Ethanol | 0.15 | 3.0 | 0.86 |
| 2-Propanol | 0.16 | 3.5 | 0.76 |
| Acetonitrile | 0.04 | 0.8 | 0.19 |
| Dioxane | 0.02 | 0.4 | 0.00 |
Data compiled from studies on the photophysics of pCNF. The quantum yield in water is used as a reference.[7]
Table 2: Stern-Volmer Constants for Quenching of p-Cyanophenylalanine Fluorescence
| Quencher | Stern-Volmer Constant (Ksv, M⁻¹) |
| Neutral Imidazole | 39.8 |
| Hydroxide Ion | 22.1 |
| Iodide | Unusually large (specific value not stated in abstract)[10] |
These constants indicate the efficiency of quenching by these molecules.[1][2]
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to measure the relative fluorescence quantum yield of a pCNF-containing sample using a known standard.
-
Prepare a Standard Solution:
-
Choose a suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions of the standard in the appropriate solvent to create solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
-
Prepare the pCNF Sample Solution:
-
Dissolve the pCNF-containing peptide or protein in the desired buffer or solvent.
-
Prepare a series of dilutions to obtain absorbances in the range of 0.02 to 0.1 at the same excitation wavelength used for the standard.
-
-
Acquire Absorbance Spectra:
-
Record the UV-Vis absorbance spectra for all standard and sample solutions.
-
Note the absorbance at the chosen excitation wavelength.
-
-
Acquire Fluorescence Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectra of the blank (solvent only), the standard solutions, and the sample solutions.
-
Use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Correct for the inner filter effect if necessary, especially for solutions with higher absorbance.[7]
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of the resulting straight line is proportional to the quantum yield.
-
-
Calculate the Quantum Yield:
-
Use the following equation to calculate the quantum yield of your sample (Φ_sample): Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[11]
-
Visualizations
Caption: Experimental workflow for measuring fluorescence quantum yield.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
Technical Support Center: Synthesis of H-Phe(3-CN)-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing the unnatural amino acid H-Phe(3-CN)-OH (3-cyanophenylalanine).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of peptides incorporating this compound.
Issue 1: Low Coupling Efficiency of this compound
-
Question: I am observing incomplete coupling of this compound to the growing peptide chain, resulting in deletion sequences. What are the possible causes and solutions?
-
Answer: Low coupling efficiency for this compound, while not commonly reported as a sterically hindered amino acid, can still occur. Potential causes and troubleshooting steps are outlined below.
-
Potential Causes:
-
Insufficient Activation: The coupling reagents may not be sufficiently reactive to activate the carboxylic acid of Fmoc-Phe(3-CN)-OH effectively.
-
Steric Hindrance: Although the cyano group is linear, steric hindrance from the growing peptide chain or the resin could play a role.
-
Aggregation: The peptide sequence may be prone to aggregation on the solid support, limiting access of the activated amino acid.
-
-
Solutions:
-
Optimize Coupling Reagents: Switch to more potent activating reagents. While standard reagents like HBTU can be effective, HATU, HCTU, or COMU are generally more powerful for challenging couplings.
-
Increase Equivalents and Time: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) and extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-Phe(3-CN)-OH.
-
Monitor the Coupling: Perform a Kaiser test or other qualitative test to confirm the presence of free amines after the coupling step. A positive result indicates incomplete coupling.
-
-
Issue 2: Unexpected Side Products Detected by Mass Spectrometry
-
Question: After cleavage and purification, I have identified unexpected masses in my final product that correspond to modifications of the this compound residue. What are these side reactions and how can I minimize them?
-
Answer: The primary concern with the this compound side chain is the potential for hydrolysis of the cyano group. While aromatic nitriles are generally stable, the harsh conditions of peptide synthesis can sometimes lead to side reactions.
-
Potential Side Reactions:
-
Hydrolysis to Amide (+18 Da): The cyano group (-CN) can be hydrolyzed to a primary amide (-CONH2) during the acidic cleavage (TFA) or, less likely, during the basic Fmoc deprotection (piperidine). This results in a mass increase of 18 Da for the peptide.
-
Hydrolysis to Carboxylic Acid (+35 Da): Further hydrolysis of the amide or direct hydrolysis of the nitrile can lead to a carboxylic acid (-COOH) on the phenyl ring, resulting in a mass increase of 35 Da.
-
-
Troubleshooting and Minimization:
-
Cleavage Conditions: Minimize the cleavage time with TFA to the minimum required for complete deprotection of other side chains and cleavage from the resin (typically 1-3 hours). Ensure the use of appropriate scavengers in the cleavage cocktail to prevent other side reactions.
-
Fmoc Deprotection: While less likely, prolonged exposure to piperidine during Fmoc deprotection could potentially lead to some hydrolysis. Adhere to standard deprotection times (e.g., 2 x 10 minutes).
-
Analytical Verification: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the side products. Tandem MS (MS/MS) can help to pinpoint the modification to the this compound residue.
-
-
Issue 3: Epimerization of the this compound Residue
-
Question: I suspect that epimerization of the this compound residue is occurring during synthesis, leading to diastereomeric impurities that are difficult to separate. How can I address this?
-
Answer: Epimerization is a common side reaction in peptide synthesis, particularly during the activation of the carboxylic acid for coupling.[1][2]
-
Causes of Epimerization:
-
Over-activation: Prolonged activation of the amino acid before coupling can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[3]
-
Base Strength: The choice and amount of base used during coupling can influence the rate of epimerization.
-
-
Prevention Strategies:
-
In Situ Activation: Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid, rather than pre-activating the amino acid.
-
Use of Additives: Incorporate additives like HOBt or Oxyma Pure into the coupling cocktail, as they are known to suppress racemization.
-
Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA), especially if epimerization is a known issue for a particular coupling.
-
-
FAQs (Frequently Asked Questions)
Q1: Is the cyano group of this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The aromatic cyano group is generally considered stable under the standard conditions of Fmoc-SPPS.[4] The acidic conditions of TFA cleavage (typically 95% TFA at room temperature for 1-3 hours) and the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF at room temperature) are generally not harsh enough to cause significant hydrolysis of the benzonitrile moiety. However, the potential for minor hydrolysis to the corresponding amide (+18 Da) or carboxylic acid (+35 Da) exists, especially with prolonged exposure to these reagents.[5][6]
Q2: Are there any specific recommendations for coupling reagents when incorporating this compound?
A2: For the incorporation of this compound, standard coupling reagents are generally effective. However, to ensure high coupling efficiency and minimize side reactions, the use of aminium/uronium-based reagents is recommended.
| Coupling Reagent | Additive | Base | Notes |
| HATU | (HOAt is internal) | DIPEA or Collidine | Highly efficient, recommended for potentially difficult couplings. |
| HCTU | (6-Cl-HOBt is internal) | DIPEA or Collidine | Very fast and efficient coupling. |
| HBTU | HOBt | DIPEA or NMM | A standard and cost-effective choice for routine couplings. |
| COMU | (Oxyma is internal) | DIPEA or Collidine | A newer generation coupling reagent with high efficiency and a better safety profile. |
Q3: What cleavage cocktail should I use for a peptide containing this compound?
A3: The choice of cleavage cocktail depends on the other amino acids in your peptide sequence. The cyano group itself does not require special scavengers. A standard cleavage cocktail is usually sufficient.
| Cleavage Cocktail | Composition | Recommended for Peptides Containing |
| TFA/TIS/H2O | 95% / 2.5% / 2.5% | Peptides without Trp, Met, or Cys. |
| Reagent K | TFA/Thioanisole/H2O/Phenol/EDT | Peptides with Trp, Met, Cys, and Arg. |
| TFA/TIS/EDT/H2O | 92.5% / 2.5% / 2.5% / 2.5% | A good general-purpose cocktail for peptides with sensitive residues. |
Q4: How can I confirm the integrity of the cyano group in my final peptide product?
A4: The integrity of the cyano group can be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): The most direct method. The observed molecular weight should match the theoretical mass of the peptide with the intact cyano group. Look for potential side products with mass shifts of +18 Da (amide) or +35 Da (carboxylic acid).
-
Infrared (IR) Spectroscopy: The cyano group has a characteristic stretching vibration in the range of 2220-2240 cm⁻¹. The presence of this peak in the IR spectrum of the final peptide provides evidence for the intact nitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can show the characteristic chemical shift of the nitrile carbon.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide (Fmoc/tBu Strategy)
This protocol provides a general guideline and may need optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, including Fmoc-Phe(3-CN)-OH.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Potential hydrolysis side reactions of the 3-cyano group.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Overcoming Aggregation of Peptides with Unnatural Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of peptides containing unnatural amino acids.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to peptide aggregation during your experiments.
Issue 1: My peptide containing unnatural amino acids won't dissolve.
Possible Cause & Solution
Poor solubility is a primary reason for peptide aggregation. The unique physicochemical properties of unnatural amino acids can significantly impact a peptide's ability to dissolve in common solvents.
Troubleshooting Steps:
-
Assess Peptide Properties:
-
Calculate the net charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, N-terminal NH2) and -1 to each acidic residue (D, E, C-terminal COOH).[1][2]
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia or 10% ammonium bicarbonate, then dilute with your desired buffer.[3][4]
-
Basic Peptides (net positive charge): Attempt to dissolve in an acidic solution such as 10% acetic acid or 0.1% TFA before diluting.[1][3]
-
Neutral or Hydrophobic Peptides: If the peptide has a high proportion of hydrophobic or polar uncharged amino acids, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary.[3][4][5] Slowly add this solution to your aqueous buffer while vortexing.[5]
-
-
Employ Physical Dissolution Aids:
-
Sonication: Use a water bath sonicator to break up small particles and aid dissolution.[1][6][7] Be cautious, as prolonged sonication can heat the sample and potentially lead to degradation or even induce aggregation of certain proteins.[6][8]
-
Vortexing: Agitate the solution vigorously.
-
Gentle Warming: Slightly warming the solution can sometimes improve solubility, but avoid excessive heat.[1]
-
-
Optimize the Solvent System:
Issue 2: My peptide solution is cloudy or forms a precipitate over time.
Possible Cause & Solution
This is a clear indication of peptide aggregation. The peptide may be soluble initially but is not stable in the chosen solution conditions.
Troubleshooting Steps:
-
Adjust the pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Ensure the pH of your solution is at least 1-2 units away from the peptide's pI to increase the net charge and promote solubility.[5][10]
-
Modify the Peptide Concentration: Working with a lower peptide concentration can reduce the likelihood of aggregation.[5]
-
Incorporate Anti-Aggregation Excipients: The addition of certain chemical additives can stabilize the peptide and prevent aggregation. The effectiveness of these excipients is peptide-dependent.[11]
Additive Category Example(s) Typical Concentration Mechanism of Action Sugars Sucrose, Trehalose 5-10% (w/v) Stabilize the native conformation of the peptide.[5] Polyols Glycerol, Mannitol 10-50% (v/v) Increase solvent viscosity and stabilize peptide structure.[5] Amino Acids Arginine, Glycine, Proline 50-250 mM Can reduce non-specific interactions and aggregation.[5][12][13] Detergents Tween 20, Triton X-100 0.01-0.1% (v/v) Can prevent hydrophobic aggregation at low concentrations.[5] Organic Solvents DMSO <10% (v/v) Disrupt hydrophobic interactions.[5] -
Control Temperature: Store peptide solutions at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles.[5]
Issue 3: I have existing peptide aggregates that I need to disaggregate.
Possible Cause & Solution
Aggregates can sometimes be reversed, particularly if they are non-covalent in nature.
Troubleshooting Steps:
-
Strong Solvents: For highly aggregated peptides, treatment with strong solvents like a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective.[14] The peptide is dissolved in this mixture and then the solvent is evaporated, leaving a disaggregated peptide film that can be redissolved in an aqueous buffer.[14] Caution: These are harsh chemicals and should be handled in a fume hood with appropriate personal protective equipment.
-
Denaturing Agents: The use of denaturing agents like 6M guanidine hydrochloride or 8M urea can help to solubilize aggregated peptides.[3][4] However, these will denature the peptide and may not be suitable for all applications.
-
Sonication: As with dissolution, sonication can help to break apart existing aggregates.[8][15] The effectiveness can be temperature-dependent.
Frequently Asked Questions (FAQs)
Q1: Why are peptides with unnatural amino acids more prone to aggregation?
A1: Unnatural amino acids can introduce significant changes to a peptide's physicochemical properties:
-
Increased Hydrophobicity: Many unnatural amino acids are designed to be more hydrophobic than their natural counterparts. This increased hydrophobicity can drive the self-association of peptide chains to minimize contact with the aqueous solvent, leading to aggregation.[16]
-
Altered Secondary Structure: The incorporation of unnatural amino acids can influence the peptide's preferred secondary structure. While some, like pseudoproline dipeptides, are designed to disrupt aggregation-prone β-sheet formation, others may inadvertently promote it.[17][18]
-
Steric Hindrance: Bulky unnatural amino acids can create steric hindrance that may lead to improper folding and subsequent aggregation.[9]
Q2: How can I predict the aggregation potential of my peptide sequence?
A2: Several computational tools and algorithms have been developed to predict aggregation-prone regions (APRs) in peptide and protein sequences based on factors like hydrophobicity, charge, and propensity to form secondary structures. However, it's important to note that currently, there are no programs specifically designed to predict the effects of incorporating unnatural amino acids on aggregation propensity.[11][13] Therefore, experimental validation is crucial.
Q3: Can I use additives during solid-phase peptide synthesis (SPPS) to prevent aggregation?
A3: Yes, certain strategies can be employed during SPPS to mitigate on-resin aggregation:
-
Chaotropic Agents: Adding a low concentration of a chaotropic agent like guanidinium chloride to the coupling and deprotection solutions can disrupt the formation of secondary structures that lead to aggregation.[9]
-
Structure-Disrupting Amino Acids: The incorporation of "pseudoproline" dipeptides or other secondary amino acid surrogates at specific intervals can temporarily introduce kinks in the peptide backbone, disrupting the formation of aggregated structures. The native sequence is regenerated upon cleavage from the resin.[17][19]
Q4: What analytical techniques can I use to detect and characterize peptide aggregation?
A4: A variety of analytical methods can be used to monitor peptide aggregation:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, allowing for the detection of dimers, oligomers, and larger aggregates.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.
-
Thioflavin T (ThT) Assay: A fluorescent dye that binds to β-sheet-rich structures, commonly found in amyloid-like fibrils.
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide, allowing for the detection of conformational changes that may precede or accompany aggregation.[18]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): Can be used to visualize the morphology of aggregates.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the solubility of a novel peptide.
Materials:
-
Lyophilized peptide
-
Sterile, purified water
-
0.1 M Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Initial Solubility in Water: a. Weigh a small, known amount of lyophilized peptide into a microcentrifuge tube. b. Add a small volume of sterile, purified water to achieve a high concentration (e.g., 10 mg/mL). c. Vortex the solution for 30 seconds. d. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[5] e. Visually inspect the solution. A clear solution indicates solubility.
-
Solubility in Acidic or Basic Conditions (if insoluble in water): a. Based on the calculated net charge of the peptide:
- For acidic peptides: Add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate to the peptide suspension. Vortex after each addition and check for dissolution.[5]
- For basic peptides: Add small aliquots (e.g., 5 µL) of 10% acetic acid to the peptide suspension. Vortex after each addition and check for dissolution.[5]
-
Solubility in Organic Solvents (for hydrophobic peptides): a. If the peptide is insoluble in aqueous solutions, weigh out a fresh, small amount of lyophilized peptide. b. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until dissolved.[5] c. Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[5]
-
Final Clarification: a. Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[5] b. Carefully transfer the supernatant to a new tube. This is your stock solution.
Diagrams
Caption: A flowchart for troubleshooting peptide dissolution.
Caption: Strategies to prevent peptide aggregation in solution.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. jpt.com [jpt.com]
- 8. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. scispace.com [scispace.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Fluorescence Quenching of p-Cyanophenylalanine (pCNF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent non-canonical amino acid, p-cyanophenylalanine (pCNF).
Frequently Asked Questions (FAQs)
Q1: What is p-cyanophenylalanine (pCNF) and why is it used as a fluorescent probe?
A1: p-Cyanophenylalanine (pCNF or FCN) is an unnatural amino acid that can be incorporated into proteins both recombinantly and chemically.[1][2] It serves as a valuable fluorescent probe for studying protein structure, folding, dynamics, and interactions.[1][2][3] Its key advantages include its small size, which minimizes perturbation to the native protein structure, and its unique spectroscopic properties that are sensitive to the local environment.[4][5] Its fluorescence quantum yield is particularly sensitive to hydrogen bonding with its cyano group.[1][6][7]
Q2: Which amino acid residues are known to quench the fluorescence of pCNF?
A2: Several amino acid side chains can quench the fluorescence of pCNF. The most effective quencher is Tyrosine (Tyr).[1][2] Other significant quenchers include deprotonated Histidine (His), Methionine (Met), Cysteine (Cys), protonated His, Asparagine (Asn), Arginine (Arg), and protonated Lysine (Lys).[1][2] The protonation state of the residue is important; for instance, deprotonated amino groups are much more effective quenchers than their protonated counterparts.[1][2] Selenomethionine (SeMet) is also a more effective quencher than Methionine.[8]
Q3: What are the primary mechanisms of pCNF fluorescence quenching?
A3: The two primary mechanisms for pCNF fluorescence quenching by nearby residues are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET).
-
FRET: This is a major mechanism, especially with Tyrosine, where the emission spectrum of pCNF overlaps with the absorption spectrum of the quencher.[6][7][9]
-
PET: This mechanism is predominant in quenching by residues like Tryptophan.[9] Selenomethionine also quenches pCNF fluorescence via an electron transfer process.[8][10]
Q4: How does the local environment affect pCNF fluorescence?
A4: The fluorescence of pCNF is highly sensitive to its local environment. Key factors include:
-
Hydrogen Bonding: The fluorescence quantum yield of pCNF increases significantly when its cyano group is involved in a hydrogen bond, for example, with water.[1][4][6][7] Conversely, dehydration leads to a decrease in fluorescence intensity.[4][11]
-
Solvent Exposure: Sequestration from the solvent can lead to lower fluorescence, but this is often due to quenching by nearby residues rather than the lack of hydrogen bonding to water.[6][7]
-
pH: The fluorescence of pCNF can be pH-dependent, particularly when it is located near the N-terminus of a peptide, as the protonation state of the N-terminal amino group affects quenching.[11][12]
Troubleshooting Guide
Issue 1: Observed pCNF fluorescence is much lower than expected.
| Possible Cause | Troubleshooting Steps |
| Quenching by a nearby residue: A proximal Tyr, His, Met, or Cys residue could be quenching the fluorescence. | 1. Sequence Analysis: Examine the protein sequence and structure (if available) to identify potential quenching residues near the pCNF incorporation site. |
| 2. Site-Directed Mutagenesis: Mutate the suspected quenching residue to a non-quenching residue (e.g., Alanine or Phenylalanine) and measure the fluorescence. An increase in fluorescence intensity would confirm quenching.[6][7] | |
| Solvent Sequestration: The pCNF residue may be buried in a hydrophobic core and not accessible to water for hydrogen bonding. | 1. Denaturation Studies: Measure the fluorescence in the presence of a denaturant like 8 M urea. A significant increase in fluorescence would suggest that the pCNF was in a non-hydrogen bonding environment in the folded state.[1] |
| 2. Infrared (IR) Spectroscopy: The C≡N stretching frequency is sensitive to the local environment and can distinguish between a hydrogen-bonded and a non-hydrogen-bonded state.[4][6][7] | |
| Incorrect pH: If the pCNF is near the N-terminus, the pH of the buffer could be affecting the protonation state of the amino group, leading to quenching. | 1. pH Titration: Measure the fluorescence intensity across a range of pH values to determine if the quenching is pH-dependent.[11] |
Issue 2: Unexpected changes in pCNF fluorescence upon ligand binding or conformational change.
| Possible Cause | Troubleshooting Steps |
| Change in distance to a quenching residue: The conformational change may have altered the distance or orientation between pCNF and a quenching residue. | 1. FRET Analysis: If quenching is distance-dependent (like FRET), changes in fluorescence can be used to monitor conformational changes.[6][7] |
| Alteration of the local environment: The binding event could change the solvent accessibility or hydrogen bonding of the pCNF cyano group. | 1. Fluorescence Lifetime Measurements: The fluorescence lifetime of pCNF is sensitive to the hydrogen-bonding ability of its environment.[4] |
| 2. IR Spectroscopy: Monitor the C≡N stretching frequency to detect changes in hydrogen bonding. |
Quantitative Data Summary
Table 1: Stern-Volmer Constants (KSV) for Quenching of pCNF Fluorescence.
| Quencher | KSV (M-1) | Conditions |
| Neutral Imidazole | 39.8 | Data from acetylated GGFCNAA peptide.[1][2] |
| Hydroxide Ion | 22.1 | Data from acetylated GGFCNAA peptide.[1][2] |
Table 2: Relative Quenching Efficiency of Amino Acid Side Chains.
| Amino Acid | Relative Quenching Effect |
| Tyrosine (Tyr) | Strongest |
| Histidine (His, deprotonated) | Strong |
| Methionine (Met) | Moderate |
| Cysteine (Cys) | Moderate |
| Histidine (His, protonated) | Weaker |
| Asparagine (Asn) | Weaker |
| Arginine (Arg) | Weaker |
| Lysine (Lys, protonated) | Weaker |
| This table reflects the general trend observed in studies.[1][2] |
Experimental Protocols
Protocol 1: Steady-State Fluorescence Spectroscopy of pCNF-labeled Peptides/Proteins
-
Sample Preparation:
-
Prepare peptide/protein solutions in a suitable buffer (e.g., 10 mM sodium acetate at pH 5.5 or 10 mM Tris at pH 8.3).[1]
-
Determine the concentration of the pCNF-containing peptide/protein by measuring the absorbance at 280 nm. The extinction coefficient for pCNF is 850 M-1cm-1.[1] A typical concentration for fluorescence measurements is 20-25 µM.[1]
-
-
Spectrofluorometer Setup:
-
Data Acquisition:
Protocol 2: Fluorescence Quenching Titration (Stern-Volmer Analysis)
-
Sample Preparation:
-
Prepare a stock solution of the pCNF-labeled peptide/protein at a constant concentration.
-
Prepare a series of quencher stock solutions (e.g., imidazole) at different concentrations.
-
-
Measurement:
-
Measure the fluorescence intensity of the pCNF-labeled peptide/protein in the absence of the quencher (F0).
-
Titrate the peptide/protein solution with increasing concentrations of the quencher and measure the fluorescence intensity (F) at each concentration.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F0/F) against the quencher concentration.
-
The slope of this Stern-Volmer plot gives the Stern-Volmer constant (KSV), which is a measure of the quenching efficiency.[1]
-
Visualizations
Caption: Workflow for a pCNF fluorescence quenching titration experiment.
Caption: Primary mechanisms of pCNF fluorescence quenching by nearby residues.
References
- 1. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] p-Cyanophenylalanine and selenomethionine constitute a useful fluorophore-quencher pair for short distance measurements: application to polyproline peptides. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Quenching of p-Cyanophenylalanine Fluorescence by Various Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides with H-Phe(3-CN)-OH
Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating the unnatural amino acid 3-cyano-L-phenylalanine (H-Phe(3-CN)-OH). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Can peptides containing this compound be analyzed by standard electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry?
A1: Yes, peptides incorporating this compound are amenable to analysis by both ESI and MALDI-MS. Successful characterization of peptides containing the similar p-cyanophenylalanine has been reported using these standard ionization techniques.[1] However, the presence of the cyano group may influence ionization efficiency, potentially requiring optimization of source conditions.
Q2: How does the 3-cyano group affect the fragmentation pattern of the peptide in MS/MS analysis?
A2: The 3-cyano group introduces unique fragmentation pathways. While standard b- and y-ion series resulting from peptide backbone cleavage are expected, the nitrile-containing side chain can undergo specific fragmentation reactions. Studies on nitrile-containing amino acids suggest that protonated species may exhibit a characteristic cumulative loss of water and carbon monoxide (H₂O + CO).[1] For deprotonated peptides, interactions between the nitrile and carboxylate groups can lead to competing fragmentation pathways, such as the loss of CO₂ versus HCN.[1]
Q3: What are the expected mass shifts for common adducts with peptides containing this compound?
A3: As with any peptide analysis, it is crucial to account for potential adducts. The monoisotopic mass of this compound is 190.0797 g/mol . When calculating the expected mass of your peptide, be sure to consider common adducts.
| Adduct | Mass Shift (Da) |
| Sodium ([M+Na]⁺) | +22.9898 |
| Potassium ([M+K]⁺) | +39.0983 |
| Ammonium ([M+NH₄]⁺) | +18.0344 |
| Water ([M+H₂O+H]⁺) | +19.0184 |
| Acetonitrile ([M+ACN+H]⁺) | +42.0344 |
Q4: Are there any special considerations for sample preparation of peptides with this compound?
A4: Standard peptide sample preparation protocols are generally applicable. However, given that unnatural amino acids can sometimes alter peptide solubility and chromatographic behavior, careful optimization of purification and desalting steps is recommended. Ensure complete removal of salts and detergents, as these can significantly suppress the ionization of your peptide.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing this compound.
Problem 1: Low Signal Intensity or Poor Ionization
Possible Causes:
-
Suboptimal Ionization Source Parameters: The presence of the electron-withdrawing cyano group might affect the proton affinity of the peptide.
-
Sample Contamination: Residual salts, detergents (like Triton X-100 or SDS), or stabilizers (such as glycerol or PEG) can suppress the analyte signal.
-
Poor Solubility: The modified peptide may have different solubility characteristics compared to its native counterpart.
-
Matrix Effects: In complex mixtures, other components can interfere with the ionization of the target peptide.[2]
Solutions:
-
Optimize Source Conditions: Systematically adjust parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal for your specific peptide.
-
Thorough Sample Cleanup: Employ robust desalting and purification methods like C18 solid-phase extraction (SPE) prior to MS analysis. Ensure all solvents are of high purity (MS-grade).
-
Solvent Optimization: Experiment with different solvent compositions for sample dissolution and in the mobile phase for LC-MS. Adding a small percentage of an organic acid like formic acid can improve protonation in positive ion mode.
-
Derivatization: For particularly problematic peptides, derivatization to introduce a permanent positive charge can enhance ionization efficiency by up to 10-fold or more.[2]
Problem 2: Ambiguous or Unexpected Fragmentation Patterns in MS/MS Spectra
Possible Causes:
-
Side-Chain Fragmentation: The 3-cyano-phenylalanine side chain may undergo fragmentation, leading to unexpected neutral losses.
-
Positional Isomers: If multiple aromatic amino acids are present, it may be difficult to pinpoint the location of the this compound modification based on fragmentation data alone.
-
Rearrangement Reactions: Peptide ions can sometimes undergo rearrangement during collision-induced dissociation (CID), complicating spectral interpretation.
Solutions:
-
Look for Diagnostic Ions: Be aware of the potential for a neutral loss of HCN (27.01 Da) or other fragments related to the cyano-phenyl group. A cumulative loss of (H₂O + CO) (46.01 Da) from protonated precursors can also be indicative of nitrile-containing amino acids.[1]
-
Employ Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can provide complementary fragmentation information to CID, helping to confirm the peptide sequence and the location of the modification.
-
Analyze Synthetic Standards: If possible, synthesize and analyze shorter peptide fragments or isomers to confirm the fragmentation patterns of the this compound residue.
-
Manual Spectral Interpretation: Do not rely solely on automated sequencing software. Manually inspect the MS/MS spectra for the characteristic fragmentation patterns of both the peptide backbone and the modified side chain.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Purification: Purify the synthesized peptide containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to remove solvents and volatile buffers.
-
Resuspension: Resuspend the lyophilized peptide in a solvent compatible with electrospray ionization, typically 0.1% formic acid in water/acetonitrile. The final concentration should be in the low micromolar to high nanomolar range.
-
Desalting (if necessary): If the sample contains non-volatile salts, perform a desalting step using a C18 ZipTip or a similar SPE method.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. A typical setup would involve a C18 analytical column with a gradient of acetonitrile in water (both with 0.1% formic acid). The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for MS/MS fragmentation.
Protocol 2: MALDI-TOF MS Analysis
-
Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample-Matrix Co-crystallization: Mix the peptide sample with the matrix solution on a MALDI target plate. A common ratio is 1:1 (v/v).
-
Drying: Allow the mixture to air-dry completely, forming crystals.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in both linear (for higher mass accuracy) and reflectron (for higher resolution) modes. For MS/MS analysis, use the instrument's LIFT or post-source decay (PSD) capabilities.
Visualizations
Caption: A typical experimental workflow for the mass spectrometric analysis of peptides containing this compound.
References
- 1. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Cyano-α-methyl-l-phenylalanine as a spectroscopic marker for the investigation of peptaibiotic-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Cyanophenylalanine-Labeled Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues you may encounter during the purification of cyanophenylalanine-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of p-cyanophenylalanine (pCN-Phe) affect the hydrophobicity and retention time of a peptide during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?
A1: The incorporation of p-cyanophenylalanine generally increases the hydrophobicity of a peptide compared to its native phenylalanine (Phe) counterpart. The cyano group adds to the nonpolar character of the side chain. This increased hydrophobicity typically leads to a longer retention time on RP-HPLC columns. The exact shift in retention time will depend on the peptide sequence, the overall hydrophobicity of the peptide, and the specific HPLC conditions (e.g., gradient, column chemistry).
Q2: I am observing poor peak shape and tailing during the HPLC purification of my pCN-Phe-labeled peptide. What are the possible causes and solutions?
A2: Poor peak shape and tailing can be caused by several factors:
-
Secondary Interactions: The cyano group can engage in secondary interactions with residual silanols on silica-based columns.
-
Solution: Ensure a low mobile phase pH (typically around 2) by using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the silanols and minimizes these interactions.[1]
-
-
Peptide Aggregation: The increased hydrophobicity from pCN-Phe can promote peptide aggregation.
-
Solution: Try dissolving the crude peptide in a stronger organic solvent like neat TFA, formic acid, or hexafluoroisopropanol (HFIP) before dilution. You can also try a shallower gradient during HPLC to improve separation and reduce on-column aggregation.
-
-
Column Choice: The column chemistry may not be optimal for your specific peptide.
-
Solution: Experiment with different column chemistries (e.g., C8, C4, or phenyl-hexyl) to find the best separation. For highly hydrophobic peptides, a C4 column may be more suitable than a C18 column.[2]
-
Q3: Is the cyano group of p-cyanophenylalanine stable during standard peptide synthesis and purification conditions?
A3: The cyano group (nitrile) is generally stable under the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS), including repeated exposure to piperidine for Fmoc deprotection. It is also stable to the strong acid conditions of cleavage from the resin, typically using a cocktail containing a high concentration of trifluoroacetic acid (TFA).[3] However, prolonged exposure to very strong acidic or basic conditions during purification at elevated temperatures could potentially lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid, though this is not a common issue under standard protocols.[4][5][6][7]
Q4: What are the common side reactions to be aware of when synthesizing peptides with Fmoc-p-cyanophenylalanine-OH?
A4: While the cyano group itself is quite stable, other standard side reactions associated with Fmoc-SPPS can occur. These include:
-
Aspartimide formation: Peptides containing Asp residues are prone to this side reaction under basic conditions.[8]
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially with Proline in the sequence.[9]
-
Racemization: This can be a concern during the activation step of amino acid coupling.[9]
-
Incomplete coupling or deprotection: These can lead to deletion and truncated peptide sequences.
Careful selection of coupling reagents and reaction conditions is crucial to minimize these side reactions.
Q5: Can I use Solid-Phase Extraction (SPE) for the initial cleanup of my cyanophenylalanine-labeled peptide?
A5: Yes, Solid-Phase Extraction (SPE) is an excellent technique for the initial cleanup and enrichment of cyanophenylalanine-labeled peptides. A reversed-phase sorbent (e.g., C18) is typically used. The increased hydrophobicity of the pCN-Phe-labeled peptide will likely lead to strong retention on the SPE cartridge, allowing for efficient removal of more polar impurities. Elution is then achieved with a higher concentration of organic solvent.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Secondary interactions with the stationary phase. 2. Peptide aggregation on the column. 3. Suboptimal mobile phase pH. | 1. Ensure 0.1% TFA is present in both mobile phases. 2. Try a shallower gradient. 3. Dissolve the peptide in a stronger organic solvent before injection. 4. Verify the pH of your mobile phases. |
| Low Recovery/Yield | 1. Irreversible adsorption to the column. 2. Peptide precipitation in the mobile phase. 3. Aggregation leading to poor solubility. | 1. Use a different column chemistry (e.g., C4 for very hydrophobic peptides). 2. Increase the organic content of the initial mobile phase slightly. 3. Add a small percentage of isopropanol to the mobile phase. |
| Co-elution of Impurities | 1. Similar hydrophobicity of the target peptide and impurities. 2. Suboptimal gradient. | 1. Optimize the gradient by making it shallower around the elution time of your target peptide. 2. Try a different column with alternative selectivity (e.g., phenyl-hexyl). 3. Consider an orthogonal purification step like ion-exchange chromatography if the impurities have a different net charge. |
Peptide Solubility and Aggregation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Crude peptide is difficult to dissolve. | 1. High hydrophobicity due to pCN-Phe and other residues. 2. Strong intermolecular interactions leading to aggregation. | 1. Attempt dissolution in a small amount of neat TFA, formic acid, or HFIP, then dilute with water/acetonitrile. 2. Use a solvent mixture with a higher organic content (e.g., 50% acetonitrile in water). 3. Adjust the pH of the solvent; for basic peptides, an acidic solution may help, and for acidic peptides, a basic solution may be better. |
| Peptide precipitates during purification. | 1. Reaching the isoelectric point of the peptide. 2. High concentration of the peptide in the mobile phase. | 1. Ensure the pH of the mobile phase is far from the peptide's isoelectric point (pI). 2. Reduce the amount of peptide loaded onto the column. 3. Add organic modifiers like isopropanol to the mobile phase to improve solubility. |
Experimental Protocols
Detailed RP-HPLC Purification Protocol for a pCN-Phe-Labeled Peptide
This protocol is a general guideline and may require optimization for your specific peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent (e.g., 100 µL of neat formic acid or TFA).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This may need to be adjusted based on the hydrophobicity of your peptide. For pCN-Phe peptides, a shallower gradient (e.g., 0.5% B/minute) around the expected elution time can improve resolution.[10]
-
Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative columns.
-
Detection: Monitor absorbance at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and mass using mass spectrometry (MS).
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
General Solid-Phase Extraction (SPE) Protocol for Initial Cleanup
-
Cartridge Conditioning:
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of organic solvent and then dilute it with 0.1% TFA in water to a final organic concentration of less than 5%.
-
Load the sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts and very polar impurities.
-
-
Elution:
-
Elute the peptide with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% TFA). The optimal elution concentration will depend on the hydrophobicity of the peptide and may require some optimization.
-
General Affinity Purification Strategy
While not specific to the cyano group, affinity tags can be incorporated into your peptide sequence during synthesis to facilitate purification. This is particularly useful for complex mixtures.
-
Incorporate an Affinity Tag: During SPPS, add a sequence that acts as an affinity tag (e.g., a polyhistidine tag (His-tag), a Strep-tag, or a biotinylated amino acid). Ensure that the protecting groups used for the affinity tag are orthogonal to the Fmoc/tBu strategy.[12][13][14]
-
Choose the Appropriate Resin: Select an affinity resin that specifically binds to your chosen tag (e.g., Ni-NTA resin for His-tags, Strep-Tactin resin for Strep-tags, or streptavidin resin for biotinylated peptides).
-
Binding: Dissolve the crude peptide in a binding buffer compatible with the chosen affinity system and incubate it with the resin.
-
Washing: Wash the resin extensively with a wash buffer to remove non-specifically bound impurities.
-
Elution: Elute the purified peptide from the resin using a specific elution buffer (e.g., a buffer containing imidazole for His-tags, desthiobiotin for Strep-tags, or by changing the pH or salt concentration).
Data Presentation
Table 1: Predicted Impact of p-Cyanophenylalanine on HPLC Retention Time
| Peptide Sequence | Modification | Predicted Hydrophobicity | Predicted RP-HPLC Retention Time |
| GGYGF L | Native | Moderate | Shorter |
| GGYGpCN-F L | pCN-Phe Labeled | Higher | Longer |
| VRGF K | Native | Lower | Shorter |
| VRGpCN-F K | pCN-Phe Labeled | Moderate | Longer |
Note: This table provides a qualitative prediction. Actual retention times will vary based on experimental conditions.
Table 2: Typical Purification Yields and Purity Levels
| Purification Method | Typical Purity | Typical Yield | Notes |
| RP-HPLC (single pass) | >95% | 20-50% | Highly dependent on crude purity and complexity. |
| Solid-Phase Extraction | 60-90% | 70-95% | Primarily for desalting and initial cleanup. |
| Affinity Chromatography | >90% | 50-80% | Yield can be affected by tag accessibility and elution efficiency. |
Note: These are general ranges and can vary significantly based on the peptide sequence and experimental execution.
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. chegg.com [chegg.com]
- 7. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: p-Cyanophenylalanine vs. Tryptophan as Fluorescent Probes
In the landscape of protein science and drug development, the ability to meticulously track protein conformational changes, folding pathways, and binding events is paramount. Fluorescent amino acids serve as invaluable tools for these investigations, offering a window into the intricate molecular dynamics at play. For decades, the intrinsic fluorescence of tryptophan (Trp) has been a workhorse in this field. However, the advent of unnatural amino acids has introduced powerful new probes, with p-cyanophenylalanine (pCNF) emerging as a particularly compelling alternative. This guide provides a comprehensive comparison of pCNF and Trp, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Differences
| Feature | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) |
| Nature | Unnatural Amino Acid | Natural Amino Acid |
| Excitation Max (λex) | ~240 nm, ~280 nm[1] | ~280 nm[2] |
| Emission Max (λem) | ~290-310 nm | ~307-353 nm (highly solvent dependent)[2] |
| Selective Excitation | Yes, can be selectively excited at ~240 nm in the presence of Trp and Tyr.[1][3] | No, excitation at 280 nm will also excite Tyrosine. |
| Environmental Sensitivity | Highly sensitive to hydrogen bonding and local hydration status.[4][5] | Highly sensitive to local polarity.[2][6] |
| Structural Perturbation | Minimally perturbing due to its similarity in size to Phenylalanine and Tyrosine.[1][4] | Generally well-tolerated as a natural amino acid, but its larger size compared to other aromatics can sometimes be a factor. |
| Incorporation | Requires site-directed mutagenesis and a specific tRNA synthetase/tRNA pair.[3] | Naturally present or can be introduced via standard site-directed mutagenesis. |
| FRET Applications | Efficient FRET donor to Tryptophan.[1][4] | Can act as a FRET donor or acceptor with various partners. |
Quantitative Photophysical Properties
The choice of a fluorescent probe is often dictated by its specific photophysical characteristics. The following table summarizes key quantitative data for pCNF and Trp.
| Parameter | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) |
| Quantum Yield (in water) | ~0.11 - 0.12[5] | ~0.13 |
| Fluorescence Lifetime (in water) | ~7.0 ns (single exponential decay)[4] | Complex, often biphasic decay with lifetimes of ~0.5 ns and ~3.1 ns.[7] |
| Molar Extinction Coefficient (at λex,max) | ~1,500 M⁻¹cm⁻¹ at 280 nm | ~5,600 M⁻¹cm⁻¹ at 280 nm |
Environmental Sensitivity and Quenching
A key advantage of both probes is the sensitivity of their fluorescence to the local environment, which allows for the detection of subtle molecular changes.
p-Cyanophenylalanine: The fluorescence of pCNF is particularly sensitive to hydrogen bonding with its cyano group.[3][8] Dehydration or movement to a more hydrophobic environment leads to a decrease in its fluorescence quantum yield.[4] Several amino acid side chains have been shown to quench pCNF fluorescence, with Tyrosine having the most significant effect.[3][8] The quenching efficiency of various side chains follows the order: Tyr > deprotonated His > Met > Cys > protonated His > Asn > Arg > protonated Lys.[3][8]
Tryptophan: Tryptophan's fluorescence is highly sensitive to the polarity of its microenvironment.[2][6] A blue shift in the emission maximum (from ~350 nm in water to ~330 nm in a nonpolar environment) is indicative of the Trp residue being shielded from the aqueous solvent, a common occurrence during protein folding or ligand binding.[2] The fluorescence of Trp can be quenched by a variety of mechanisms, including excited-state electron transfer and proton transfer, by neighboring amino acid residues such as Cys, His, and Asp/Glu.[6]
Experimental Workflows and Protocols
To effectively utilize these fluorescent probes, specific experimental procedures are required. Below are detailed protocols for the incorporation of pCNF and for conducting comparative fluorescence measurements.
Experimental Workflow for Incorporating pCNF and Fluorescence Analysis
Caption: Workflow for pCNF incorporation and analysis.
Protocol 1: Site-Directed Mutagenesis for p-Cyanophenylalanine Incorporation
This protocol outlines the steps to introduce a TAG amber codon at the desired site in the gene of interest, which will then be recognized by the engineered tRNA for pCNF incorporation.
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the TAG codon at the desired mutation site.
-
The mutation should be in the middle of the primers with 10-15 bases of correct sequence on both sides.[9]
-
The melting temperature (Tm) of the primers should be ≥78°C.[9]
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction mixture (50 µL) includes:
-
Use a thermocycler with the following program:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[10]
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.[10]
-
Incubate at 37°C for 1-2 hours.[10]
4. Transformation:
-
Transform competent E. coli cells with the DpnI-treated plasmid. For pCNF incorporation, use a strain that co-expresses the pCNF-specific tRNA synthetase and tRNA.
-
Plate the transformed cells on a selective agar plate and incubate overnight at 37°C.[11]
5. Verification:
-
Select colonies and isolate the plasmid DNA.
-
Verify the presence of the mutation by DNA sequencing.
Protocol 2: Steady-State and Time-Resolved Fluorescence Spectroscopy
This protocol describes the general procedure for acquiring and comparing the fluorescence properties of proteins containing either pCNF or Trp.
1. Sample Preparation:
-
Prepare protein samples in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer components do not have significant fluorescence in the measurement range.
-
The protein concentration should be adjusted to have an absorbance of 0.05-0.1 at the excitation wavelength to avoid inner filter effects.
2. Steady-State Fluorescence Measurements:
-
Use a spectrofluorometer.
-
For Trp-containing proteins, excite the sample at 280 nm or 295 nm (to minimize Tyr excitation) and record the emission spectrum from 300 nm to 450 nm.[12]
-
For pCNF-containing proteins, excite the sample at 240 nm and record the emission spectrum from 250 nm to 350 nm.[3]
-
Record the emission spectrum of the buffer alone as a blank and subtract it from the protein spectra.
3. Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the protein sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for Trp, or a well-characterized pCNF standard).
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent.
4. Time-Resolved Fluorescence Measurements:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at the appropriate wavelength (280 nm for Trp, 240 nm for pCNF).
-
Collect the fluorescence decay data.
-
Analyze the decay curve by fitting it to a single or multi-exponential function to determine the fluorescence lifetime(s).
Logical Framework for Probe Selection
The decision to use pCNF or Trp depends on the specific research question and the protein system under investigation.
Caption: Decision tree for selecting pCNF or Trp.
Conclusion
Both p-cyanophenylalanine and tryptophan are powerful fluorescent probes for elucidating protein structure and dynamics. Tryptophan remains an excellent choice for many applications due to its natural occurrence and high sensitivity to the local environment's polarity. However, p-cyanophenylalanine offers distinct advantages, particularly the ability for site-specific labeling in proteins with multiple tryptophans and its unique sensitivity to hydrogen bonding. By carefully considering the specific experimental goals and the characteristics of the protein system, researchers can leverage the unique strengths of each probe to gain deeper insights into the molecular mechanisms of life.
References
- 1. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Protein Structure: A Comparative Analysis of p-Cyanophenylalanine FRET and Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise determination and validation of protein structure is a cornerstone of modern molecular biology and therapeutic design. Understanding the three-dimensional architecture of proteins is critical for elucidating function, deciphering disease mechanisms, and engineering novel therapeutics. While classical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have long been the gold standard, a variety of powerful methods have emerged, each with unique strengths and applications. This guide provides an objective comparison of a versatile fluorescence-based technique, p-cyanophenylalanine (pCNF) Förster Resonance Energy Transfer (FRET), with established and complementary methods for protein structure validation.
This guide will delve into the principles, experimental considerations, and comparative performance of pCNF-FRET against X-ray Crystallography, NMR Spectroscopy, Cryo-Electron Microscopy (Cryo-EM), Small-Angle X-ray Scattering (SAXS), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). We will present quantitative data in a clear, comparative format, provide detailed experimental protocols for key techniques, and utilize visualizations to illustrate complex workflows.
The Rise of a Minimally Perturbing Probe: p-Cyanophenylalanine
p-Cyanophenylalanine (pCNF or pPheCN) is a non-natural amino acid that has gained significant traction as a fluorescent probe for studying protein structure and dynamics.[1][2] Its utility stems from several key advantages. As a phenylalanine analogue, its small size allows for its incorporation into proteins with minimal structural perturbation, a significant advantage over larger, traditional fluorescent dyes.[1] Furthermore, pCNF's fluorescence properties are sensitive to its local environment, making it a valuable tool for probing conformational changes.[1][2]
In the context of FRET, pCNF can serve as an excellent donor for tryptophan, another naturally occurring amino acid, enabling the measurement of intramolecular distances and the tracking of folding and conformational dynamics.[1] This intrinsic donor-acceptor pairing within the protein itself minimizes the need for external labeling, which can sometimes interfere with protein function.
Comparative Analysis of Protein Structure Validation Techniques
The choice of method for validating protein structure depends on a multitude of factors, including the size and nature of the protein, the desired resolution, and the specific biological question being addressed. The following table provides a quantitative comparison of pCNF-FRET with other prominent techniques.
| Feature | p-Cyanophenylalanine FRET | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) | Small-Angle X-ray Scattering (SAXS) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) |
| Principle | Measures distance-dependent energy transfer between a donor (pCNF) and an acceptor fluorophore. | Measures the diffraction pattern of X-rays by a protein crystal. | Measures the magnetic properties of atomic nuclei in a strong magnetic field. | Images frozen-hydrated protein particles using an electron microscope to reconstruct a 3D model. | Measures the scattering of X-rays by a protein in solution to determine its overall shape and size. | Measures the rate of deuterium exchange of backbone amide hydrogens to probe solvent accessibility and dynamics. |
| Resolution | Low (reports on distances between two probes, typically 1-10 nm).[3] | Atomic (typically 1.5-2.5 Å).[4] | Atomic (for smaller proteins, < 100 kDa).[4] | Near-atomic to atomic (typically 2-4 Å for distinct states).[4] | Low (provides overall shape and size information). | Residue-level (provides information on the dynamics of peptide segments). |
| Protein Size Limitation | No strict size limit, dependent on labeling feasibility.[4] | No strict upper limit, but crystallization can be a bottleneck.[4] | Generally limited to < 100 kDa for detailed structural studies.[4] | Excels with large complexes (>100 kDa), no strict upper limit.[4] | No strict size limit. | No strict size limit.[3] |
| Nature of Data | Dynamic (solution-state, reports on kinetics and equilibria).[4] | Static (provides a single, averaged structure from a crystal).[4] | Dynamic (solution-state, provides information on structure and dynamics).[5] | Static (frozen ensemble of states) or pseudo-dynamic.[4] | Dynamic (provides information on the ensemble of conformations in solution). | Dynamic (provides information on conformational dynamics and solvent accessibility in solution). |
| Sample Requirements | Purified protein, site-specific incorporation of pCNF. | Highly pure, crystallizable protein. | Highly pure, soluble, and stable protein at high concentrations. | Purified protein, vitrified on a grid. | Purified, monodisperse protein solution. | Purified protein. |
| Strengths | Minimally perturbative probe, can be used in vivo, provides dynamic information.[1] | High resolution, well-established technique. | Provides information on dynamics and interactions in solution.[5] | Applicable to large and flexible complexes that are difficult to crystallize.[6][7] | Provides information on the overall shape and oligomeric state in solution.[8] | Sensitive to changes in conformation and solvent accessibility, requires small amounts of sample.[9] |
| Limitations | Low resolution, requires genetic manipulation for pCNF incorporation. | Crystallization can be a major hurdle, crystal packing may influence conformation. | Limited by protein size and solubility, can be time-consuming. | Can have lower resolution for smaller proteins, requires expensive instrumentation.[7] | Low resolution, provides limited detail on local structure. | Indirect structural information, back-exchange can be a problem.[3] |
Experimental Protocols
Incorporation of p-Cyanophenylalanine into Proteins
The site-specific incorporation of pCNF into proteins is typically achieved using amber codon suppression technology.[10][11] This involves an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes the amber stop codon (TAG) and inserts pCNF at that position during protein translation in a host organism like E. coli.[12]
Materials:
-
Expression vector containing the gene of interest with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for pCNF.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Appropriate antibiotics for plasmid selection.
-
p-Cyanophenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal tRNA/synthetase pair.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of TB medium with the starter culture. Add p-cyanophenylalanine to the medium to a final concentration of 1 mM.
-
Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the pCNF-containing protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the incorporation of pCNF by mass spectrometry.
FRET Measurements using p-Cyanophenylalanine
FRET efficiency can be determined by measuring the fluorescence intensity of the donor (pCNF) and the acceptor (e.g., Tryptophan).
Materials:
-
Purified protein with incorporated pCNF and a suitable acceptor.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
-
Buffer solution for the protein.
Protocol:
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer. The concentration should be optimized to minimize inner filter effects.
-
Donor Emission Spectrum: Excite the sample at the excitation maximum of pCNF (around 280 nm) and record the emission spectrum.
-
Acceptor Emission Spectrum: Excite the sample at the excitation maximum of the acceptor and record its emission spectrum.
-
FRET Measurement (Sensitized Emission): Excite the sample at the donor's excitation wavelength (where the acceptor has minimal direct excitation) and measure the fluorescence intensity at the acceptor's emission maximum. This is the sensitized emission.[13]
-
Control Measurements:
-
Donor-only control: Measure the fluorescence of a protein containing only the pCNF donor.
-
Acceptor-only control: Measure the fluorescence of a protein containing only the acceptor to determine any direct excitation at the donor's excitation wavelength.
-
-
Data Analysis: Calculate the FRET efficiency (E) using the following formula, after correcting for background and spectral bleed-through:
-
E = 1 - (FDA / FD)
-
Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizing the Workflow
To better understand the experimental process and the underlying principles, the following diagrams illustrate the key workflows.
Caption: Workflow for site-specific incorporation of p-cyanophenylalanine into proteins.
Caption: General workflow for FRET measurements using p-cyanophenylalanine.
Conclusion
The validation of protein structure is a multifaceted endeavor, and no single technique provides a complete picture. p-Cyanophenylalanine FRET has emerged as a powerful tool, particularly for studying protein dynamics and conformational changes in solution with minimal perturbation. Its ability to be genetically encoded offers a high degree of specificity. However, its low-resolution nature means that it is most powerful when used in conjunction with high-resolution techniques like X-ray crystallography, NMR, or Cryo-EM. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate combination of techniques to rigorously validate their protein structures and gain deeper insights into their biological function. This integrated approach, combining data from various biophysical methods, is crucial for advancing our understanding of the complex world of proteins and for the successful development of new therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. berthold.com [berthold.com]
- 3. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. criver.com [criver.com]
- 8. White Paper: Small-Angle X-ray Scattering (SAXS): Applications in Protein, RNA/DNA, and Nanostructure Analysis [helixbiostructures.com]
- 9. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Non-Canonical Amino Acids for Protein Labeling: H-Phe(3-CN)-OH vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to specifically label proteins within their native environment is a cornerstone of modern biological research and drug development. The incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functionalities has emerged as a powerful strategy for achieving this with high precision. This guide provides a comprehensive comparison of H-Phe(3-CN)-OH, a nitrile-containing phenylalanine analog, with widely used ncAAs such as L-Azidohomoalanine (AHA), L-Homopropargylglycine (HPG), and p-Azidophenylalanine (pAzF). We will delve into their respective bioorthogonal chemistries, labeling efficiencies, and provide detailed experimental protocols to assist researchers in selecting the optimal tool for their studies.
Introduction to Non-Canonical Amino Acids and Bioorthogonal Labeling
Non-canonical amino acids are amino acid analogs that are not one of the 20 proteinogenic amino acids. Their site-specific or residue-specific incorporation into proteins is achieved through the exploitation of the cell's translational machinery. This is often accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and a specific codon (often a stop codon like UAG) that has been introduced into the gene of the protein of interest.
Once incorporated, the ncAA introduces a unique chemical handle into the protein. This handle is bioorthogonal, meaning it is chemically inert to the vast array of functional groups present in a biological system. This allows for a subsequent, highly specific reaction with an exogenously supplied probe (e.g., a fluorophore or a biotin tag) that carries a complementary reactive group. This two-step labeling strategy provides exceptional control over protein modification.
Performance Comparison of Non-Canonical Amino Acids
The choice of an ncAA for a specific application depends on several factors, including the desired bioorthogonal reaction, the efficiency of incorporation, potential cytotoxicity, and the availability of labeling probes. Here, we compare the nitrile-containing ncAA, this compound, with the commonly used azide- and alkyne-containing ncAAs.
While this compound is not as extensively characterized for bioorthogonal labeling as the other ncAAs in this guide, its nitrile functionality presents a unique opportunity for novel ligation chemistry. The most promising bioorthogonal reaction for a nitrile group is the 1,3-dipolar cycloaddition with a nitrile imine, which can be photochemically generated from a tetrazole. This "photoclick chemistry" offers the advantage of spatiotemporal control over the labeling reaction.
| Feature | This compound (proposed) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) | p-Azidophenylalanine (pAzF) |
| Bioorthogonal Handle | Nitrile (-C≡N) | Azide (-N₃) | Alkyne (-C≡CH) | Azide (-N₃) |
| Primary Bioorthogonal Reaction | 1,3-Dipolar Cycloaddition with Nitrile Imine (Photoclick Chemistry) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics (k₂) | ~10⁻¹ - 10¹ M⁻¹s⁻¹ (estimated for photoclick) | CuAAC: ~10⁴ - 10⁵ M⁻¹s⁻¹; SPAAC: ~10⁻³ - 1 M⁻¹s⁻¹ | CuAAC: ~10⁴ - 10⁵ M⁻¹s⁻¹; SPAAC: ~10⁻³ - 1 M⁻¹s⁻¹ | CuAAC: ~10⁴ - 10⁵ M⁻¹s⁻¹; SPAAC: ~10⁻³ - 1 M⁻¹s⁻¹ |
| Incorporation Method | Site-specific (Amber suppression) | Residue-specific (Methionine surrogate) or Site-specific | Residue-specific (Methionine surrogate) or Site-specific | Site-specific (Amber suppression) |
| Incorporation Efficiency | Moderate to High (expected) | High | High | High |
| Cytotoxicity | Low (expected) | Generally low, but copper catalyst for CuAAC can be toxic | Generally low, but copper catalyst for CuAAC can be toxic | Generally low, but copper catalyst for CuAAC can be toxic |
| Key Advantages | Unique reactivity; Spatiotemporal control with light | Well-established; High reaction rates with CuAAC | Well-established; High reaction rates with CuAAC | Aromatic azide provides different structural context |
| Limitations | Requires photoactivation; Less established chemistry | Copper toxicity in CuAAC; Slower kinetics in SPAAC | Copper toxicity in CuAAC; Slower kinetics in SPAAC | Copper toxicity in CuAAC; Slower kinetics in SPAAC |
Experimental Protocols
Detailed methodologies for the incorporation and subsequent labeling of each ncAA are provided below.
Protocol 1: Site-Specific Incorporation of this compound and Labeling via Photoclick Chemistry (Proposed)
This protocol is a proposed workflow based on established methods for other ncAAs and the known reactivity of nitriles in photoclick chemistry.
1.1. Genetic Incorporation of this compound:
-
Plasmid Construction: Prepare a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site. Co-transfect this plasmid into mammalian cells with a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Cell Culture and ncAA Supplementation: Culture the transfected cells in a suitable medium. Supplement the medium with this compound to a final concentration of 1-10 mM. Incubate for 24-72 hours to allow for protein expression and incorporation of the ncAA.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
1.2. Labeling with a Tetrazole Probe via Photoclick Chemistry:
-
Probe Preparation: Prepare a stock solution of a tetrazole-functionalized probe (e.g., tetrazole-biotin or tetrazole-fluorophore) in a compatible solvent (e.g., DMSO).
-
Labeling Reaction: In a microcentrifuge tube, combine the protein lysate containing the this compound-labeled protein with the tetrazole probe to a final concentration of 100-500 µM.
-
Photoactivation: Irradiate the reaction mixture with UV light at a wavelength appropriate for the specific tetrazole used (typically 300-365 nm) for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
Analysis: The labeled protein can now be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or by western blot and detection with streptavidin-HRP (for biotin probes).
Caption: Workflow for this compound incorporation and photoclick labeling.
Protocol 2: Residue-Specific Incorporation of L-Azidohomoalanine (AHA) and Labeling via CuAAC
2.1. Metabolic Labeling with AHA:
-
Methionine Depletion: Culture cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.
-
AHA Labeling: Replace the medium with fresh methionine-free medium supplemented with 50-100 µM AHA. Incubate for 4-24 hours.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells, and quantify the protein concentration as described in Protocol 1.1.
2.2. Labeling with an Alkyne Probe via CuAAC:
-
Reaction Cocktail Preparation: Prepare a "click" reaction cocktail containing the protein lysate, an alkyne-functionalized probe (e.g., alkyne-biotin), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Labeling Reaction: Add the click reaction cocktail to the protein lysate and incubate at room temperature for 1-2 hours.
-
Analysis: Analyze the labeled proteins as described in Protocol 1.2.
Cross-validation of experimental results obtained with 3-cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-cyanophenylalanine (3-CN-Phe) with alternative fluorescent and vibrational probes used in protein research. Experimental data is presented to facilitate objective evaluation, and detailed protocols for the incorporation of 3-CN-Phe are provided.
Introduction to 3-Cyanophenylalanine as a Spectroscopic Probe
3-Cyanophenylalanine is a non-natural amino acid that serves as a versatile spectroscopic probe for investigating protein structure, dynamics, and interactions.[1] Its nitrile group (C≡N) possesses unique vibrational and fluorescent properties that are sensitive to the local microenvironment.[1][2] This makes it a minimally perturbing tool to explore protein folding, membrane interactions, and amyloid formation.[3][4][5] 3-CN-Phe and its isomers, 2-cyanophenylalanine and 4-cyanophenylalanine, offer comparable photophysical properties to each other and to naturally occurring fluorescent amino acids like tryptophan and tyrosine.[1]
Performance Comparison: 3-Cyanophenylalanine vs. Alternatives
The selection of a spectroscopic probe depends on the specific experimental requirements. This section compares the key performance indicators of 3-cyanophenylalanine against its most common alternatives.
| Property | 3-Cyanophenylalanine | 4-Cyanophenylalanine (p-CN-Phe) | Tryptophan (Trp) |
| Molar Absorptivity (ε) | Comparable to 4-CN-Phe and Trp[1] | Exhibits a characteristic vibrational band in the mid-IR region[2] | Generally the highest among natural amino acids |
| Fluorescence Quantum Yield (Φ) | Comparable to 4-CN-Phe and Trp[1] | Sensitive to environment, increases with hydrogen bonding[4] | Highest quantum yield of the naturally occurring fluorescent residues[3] |
| Environmental Sensitivity | Fluorescence intensity is sensitive to solvent environment, hydrogen bonding, and pH[1] | C≡N stretching frequency and fluorescence quantum yield are sensitive to the local environment[6] | Highly sensitive to the local environment, often used as an intrinsic probe[3] |
| Excitation/Emission Wavelengths | Similar spectral features to 2- and 4-CN-Phe[1] | Can be selectively excited in the presence of Trp and Tyr[3] | Emission in the UV range (~350 nm) |
| Size and Perturbation | Minimally perturbing due to its similarity in size and shape to natural aromatic amino acids[3] | Minimally perturbing[3] | Natural, non-perturbing |
| Primary Applications | FRET studies, probing local environment, pH sensing[1] | Fluorescence and IR probe, FRET, protein folding and interaction studies[2][3][4] | Intrinsic fluorescence studies, protein folding, conformational changes[3] |
Experimental Protocols
Incorporation of 3-Cyanophenylalanine into Proteins
There are two primary methods for incorporating 3-cyanophenylalanine into a protein sequence: solid-phase peptide synthesis (SPPS) for smaller peptides and recombinant incorporation via amber suppression for larger proteins.
1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This method is suitable for the chemical synthesis of peptides typically up to 50 amino acids in length.
Materials:
-
Fmoc-3-cyanophenylalanine
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (including Fmoc-3-cyanophenylalanine at the desired position in the sequence) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Confirm complete coupling using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Recombinant Incorporation via Amber Suppression
This technique allows for the site-specific incorporation of 3-cyanophenylalanine into proteins expressed in E. coli or mammalian cells.[7][8]
Materials:
-
Expression vector for the protein of interest, with a TAG amber codon engineered at the desired incorporation site.
-
A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for 3-cyanophenylalanine (e.g., an evolved Pyrrolysyl-tRNA synthetase).[7]
-
E. coli or mammalian cell line for protein expression.
-
Growth media supplemented with 3-cyanophenylalanine.
-
Standard protein expression and purification reagents.
Procedure:
-
Plasmid Preparation: Prepare the expression vector for your target protein with the amber codon mutation and the plasmid for the orthogonal aaRS/tRNA pair.
-
Transformation: Co-transform the host cells with both plasmids.
-
Cell Culture and Induction:
-
Grow the cells in a minimal medium to late-log phase.
-
Supplement the medium with 3-cyanophenylalanine.
-
Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli).
-
-
Protein Expression: Continue to grow the cells to allow for the expression of the protein containing 3-cyanophenylalanine.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Verification: Confirm the successful incorporation of 3-cyanophenylalanine by mass spectrometry.
Visualizing Experimental Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for incorporating 3-cyanophenylalanine via Fmoc-based SPPS.
Experimental Workflow: Amber Suppression
References
- 1. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Probe: A Guide to Using p-Cyanophenylalanine in Biophysical Studies
For researchers, scientists, and drug development professionals, the quest for precise molecular insights is paramount. In the realm of biophysical studies, the non-natural amino acid p-cyanophenylalanine (pCNPhe or PheCN) has emerged as a powerful and versatile tool. Its unique spectroscopic properties allow it to function as both a fluorescent and an infrared probe, offering a window into the intricate world of protein structure, dynamics, and interactions. This guide provides an objective comparison of pCNPhe with other biophysical probes, supported by experimental data and detailed protocols, to aid in its effective application.
The primary advantage of p-cyanophenylalanine lies in its minimal structural perturbation. Its size is comparable to the natural amino acids phenylalanine and tyrosine, allowing for its site-specific incorporation into proteins with little disruption to the native structure.[1] This is a significant benefit over larger, more disruptive fluorescent labels. Furthermore, pCNPhe can be genetically encoded and incorporated into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair, enabling precise placement of the probe.[2][3]
A Fluorescent Reporter of the Microenvironment
As a fluorescent probe, p-cyanophenylalanine's emission properties are highly sensitive to its local environment.[4] Its fluorescence quantum yield and lifetime are significantly influenced by factors such as solvent polarity, hydrogen bonding, and the proximity of quenching amino acid residues.[5][6] This sensitivity makes it an excellent tool for investigating protein folding, conformational changes, and binding events.[4][7] For instance, the fluorescence of pCNPhe decreases upon dehydration, providing a means to probe processes that involve the exclusion of water.[5]
Comparative Photophysical Properties
The fluorescence quantum yield of pCNPhe in water is approximately five times greater than that of phenylalanine.[5] Its photophysical properties complement those of the naturally occurring fluorescent amino acids, tryptophan (Trp) and tyrosine (Tyr).[6] pCNPhe can be selectively excited in the presence of Trp and Tyr, and it can also act as a Förster resonance energy transfer (FRET) donor to Trp, making it a valuable tool for measuring intramolecular distances.[5][8][9]
| Property | p-Cyanophenylalanine (in Water) | Tryptophan (in Water) | Tyrosine (in Water) | Phenylalanine (in Water) |
| Excitation Max (nm) | ~275[5] | ~280 | ~274 | ~257 |
| Emission Max (nm) | ~295[10] | ~350[11] | ~303[11] | ~282[11] |
| Quantum Yield | ~0.11[10] | ~0.13 | ~0.14 | ~0.02 |
| Fluorescence Lifetime (ns) | 5-8[5] | ~2.6 | ~3.6 | ~6.4 |
Limitations in Fluorescence Studies
Despite its advantages, the interpretation of pCNPhe fluorescence data can be complex. A decrease in fluorescence intensity can result from either sequestration from the solvent or quenching by nearby amino acid side chains.[9] Tyrosine, deprotonated histidine, methionine, and cysteine have all been shown to quench pCNPhe fluorescence.[6][12] Therefore, careful analysis and often complementary techniques, such as infrared spectroscopy, are required for unambiguous interpretation.[9]
An Infrared Probe of Local Electric Fields and Structure
The nitrile (C≡N) stretching vibration of p-cyanophenylalanine gives rise to a characteristic infrared (IR) absorption band in a spectral region that is largely transparent for proteins.[13] The frequency of this vibration is sensitive to the local electrostatic environment, making pCNPhe a powerful probe of electric fields within proteins.[14] This has been exploited to study ligand binding, enzyme catalysis, and the redox state of metalloproteins.[15][16]
Key Applications in IR Spectroscopy:
-
Probing Solvation: The C≡N stretching frequency shifts to a higher wavenumber in more polar or hydrogen-bonding environments. For example, a shift of approximately 10 cm⁻¹ is observed when transferring pCNPhe from a hydrophobic environment (like THF) to water.[14]
-
Monitoring Redox States: pCNPhe has been used to monitor the redox state of iron-sulfur clusters in metalloenzymes. A redshift of 1-2 cm⁻¹ in the nitrile stretching frequency is observed upon reduction of the cluster.[15][16]
-
Investigating Protein-Ligand Interactions: Changes in the local environment upon ligand binding can be detected as shifts in the C≡N stretching frequency.[2]
| Environment/Condition | C≡N Stretching Frequency (cm⁻¹) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Water | ~2238 | ~220[13] |
| Tetrahydrofuran (THF) | ~2228 | - |
| Spinach Ferredoxin (Oxidized) | - | - |
| Spinach Ferredoxin (Reduced) | Redshift of ~1-2 cm⁻¹[15] | - |
| Aqueous Solution | - | ~230[16] |
Limitations in IR Studies
While a powerful technique, the primary limitation of using pCNPhe as an IR probe is the relatively weak molar extinction coefficient of the C≡N stretch compared to other vibrational probes.[13] This can necessitate higher protein concentrations or advanced spectroscopic techniques for detection.
Experimental Protocols
Site-Specific Incorporation of p-Cyanophenylalanine
The most common method for incorporating pCNPhe into proteins is through amber codon suppression in E. coli.[3][17] This involves the use of an engineered, orthogonal tRNA synthetase/tRNA pair that is specific for pCNPhe.
Workflow for Site-Specific Incorporation and Analysis of p-Cyanophenylalanine
Caption: Workflow for incorporating pCNPhe and subsequent biophysical analysis.
-
Vector Preparation: Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.
-
Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the mutated gene and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA for pCNPhe (e.g., pEVOL-pCNF).[18]
-
Expression: Grow the transformed cells in a suitable medium. Upon reaching the desired optical density, induce protein expression and supplement the medium with p-cyanophenylalanine.
-
Purification: Harvest the cells and purify the protein using standard chromatography techniques.
-
Verification: Confirm the successful incorporation of pCNPhe at the specific site using mass spectrometry.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare protein samples in a suitable buffer. The concentration will depend on the instrument's sensitivity but is typically in the low micromolar range.
-
Data Acquisition: Collect fluorescence emission spectra using an excitation wavelength of ~275 nm to selectively excite pCNPhe.[5] Scan the emission from approximately 285 nm to 400 nm.
-
Analysis: Analyze changes in fluorescence intensity or emission maximum under different conditions (e.g., addition of a ligand, change in temperature or denaturant concentration).
Infrared Spectroscopy
-
Sample Preparation: Protein samples for FTIR are typically more concentrated than for fluorescence studies. The buffer components should be chosen to minimize interference in the spectral region of interest.
-
Data Acquisition: Acquire IR spectra using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Processing: Perform background subtraction (buffer spectrum) to obtain the protein spectrum. The peak corresponding to the C≡N stretch will be located around 2230-2240 cm⁻¹.
Logical Relationships in Data Interpretation
References
- 1. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Protein Folding and Aggregation Using Nonnatural Amino Acid p-Cyanophenylalanine as a Sensitive Optical Probe | Springer Nature Experiments [experiments.springernature.com]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. scispace.com [scispace.com]
- 9. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 16. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biochemistry.ucla.edu [biochemistry.ucla.edu]
Benchmarking H-Phe(3-CN)-OH: A Comparative Guide to Infrared Probes for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate infrared (IR) probe is critical for elucidating the intricate molecular mechanisms of biological systems. This guide provides a comprehensive performance comparison of H-Phe(3-CN)-OH, a nitrile-containing unnatural amino acid, against the widely used p-cyanophenylalanine (p-Phe(CN)-OH), offering a data-driven approach to selecting the optimal tool for your research needs.
Nitrile groups (C≡N) have emerged as powerful vibrational probes due to their sharp absorption bands in a region of the infrared spectrum that is relatively transparent for biological molecules, their high molar extinction coefficients, and the sensitivity of their stretching frequency to the local electrostatic environment.[1][2] These characteristics allow for the site-specific investigation of protein conformation, dynamics, and intermolecular interactions. This guide benchmarks the performance of this compound (3-cyanophenylalanine) against its para-substituted isomer, p-Phe(CN)-OH (4-cyanophenylalanine), focusing on key spectroscopic parameters to aid in the rational design of experiments.
Performance Comparison of Nitrile-Containing IR Probes
The efficacy of an IR probe is determined by several key performance indicators. The following table summarizes the available quantitative data for this compound and p-Phe(CN)-OH.
| Performance Metric | This compound (meta-isomer) | p-Phe(CN)-OH (para-isomer) | Alternative Probes |
| Molar Extinction Coefficient (ε) of C≡N Stretch | Data not available in searched literature. | ~230 M⁻¹ cm⁻¹ in aqueous solution[3] | Aromatic nitriles generally exhibit stronger field sensitivity and molar extinction coefficients (50–1,000 M⁻¹ cm⁻¹) compared to aliphatic nitriles.[1] |
| Vibrational Lifetime (T₁) of C≡N Stretch | Data not available in searched literature. | 4.0 ± 0.2 ps (for ¹²C¹⁴N) in water | Isotopic labeling (e.g., ¹³C¹⁵N) can increase the vibrational lifetime approximately two-fold. |
| Solvent Sensitivity (Δν) | Data not available in searched literature. | An 8.7 cm⁻¹ blue shift is observed when transferring from THF (a mimic of the protein interior) to water.[2] | Aromatic nitriles typically exhibit Stark tuning rates of ~0.4–1.1 cm⁻¹/(MV/cm).[1] |
| Full Width at Half Maximum (FWHM) of C≡N Stretch | Data not available in searched literature. | Increases from 5.7 cm⁻¹ in THF to 10.2 cm⁻¹ in water.[2] |
Experimental Protocols
Accurate and reproducible data acquisition is paramount in biophysical studies. Below are detailed methodologies for the incorporation of unnatural amino acids into proteins and subsequent analysis by Fourier Transform Infrared (FTIR) and 2D IR spectroscopy.
Site-Specific Incorporation of Unnatural Amino Acids
The introduction of this compound or p-Phe(CN)-OH at a specific site within a protein is typically achieved using amber stop codon suppression technology.
Protocol:
-
Vector Preparation: The gene of interest is cloned into an expression vector. Site-directed mutagenesis is performed to introduce an amber stop codon (TAG) at the desired location for probe incorporation.
-
Orthogonal System: A separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) is co-transformed with the expression vector into a suitable bacterial host strain (e.g., E. coli). The aaRS is engineered to specifically recognize and charge the tRNACUA with the desired unnatural amino acid.
-
Protein Expression: The bacterial culture is grown in minimal media supplemented with the unnatural amino acid (e.g., this compound or p-Phe(CN)-OH) at a final concentration of 1-2 mM. Protein expression is induced, and the ribosome incorporates the unnatural amino acid at the position encoded by the TAG codon.
-
Purification: The expressed protein containing the IR probe is then purified using standard chromatography techniques.
FTIR Spectroscopy of Proteins with Nitrile Probes
Protocol:
-
Sample Preparation:
-
The purified protein containing the nitrile probe is buffer-exchanged into a suitable buffer for IR spectroscopy (e.g., 20 mM HEPES, pH 7.5). D₂O is often used as the solvent to minimize interference from the H₂O bending vibration which absorbs in the same region as the amide I band of the protein.
-
Protein concentration should be in the range of 1-10 mg/mL.
-
A solution of the buffer without the protein is used as a reference.
-
-
Data Acquisition:
-
FTIR spectra are recorded on a spectrometer equipped with a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.
-
The sample is loaded into a temperature-controlled transmission cell with CaF₂ windows and a path length of approximately 100 µm.
-
Typically, 512 or 1024 scans are co-added at a resolution of 1-2 cm⁻¹.
-
-
Data Analysis:
-
The absorbance spectrum of the buffer is subtracted from the protein spectrum.
-
The resulting spectrum is baseline-corrected.
-
The nitrile stretching band (typically in the 2200-2250 cm⁻¹ region) is analyzed by fitting it to a Gaussian or Lorentzian function to determine its peak position, full width at half maximum (FWHM), and integrated area.
-
2D IR Spectroscopy of Nitrile-Labeled Proteins
Two-dimensional infrared (2D IR) spectroscopy provides enhanced structural and temporal resolution by spreading the vibrational spectrum across two frequency dimensions.
Protocol:
-
Sample Preparation: Sample preparation is similar to that for FTIR spectroscopy, with careful control of the sample thickness (typically a few micrometers) to avoid saturation of solvent absorption bands.
-
Experimental Setup:
-
A femtosecond laser system is used to generate a series of three mid-IR pulses (pump, pump, and probe).
-
The pulses are focused onto the sample, and the emitted vibrational echo signal is collected.
-
The signal is heterodyned with a local oscillator pulse and detected with an MCT array detector.
-
-
Data Acquisition and Analysis:
-
By systematically varying the time delays between the pulses and Fourier transforming the resulting interferograms, a 2D IR spectrum is generated.
-
The 2D lineshapes provide information on vibrational coupling, energy transfer, and dynamics on the picosecond timescale.
-
Conclusion
The selection of an appropriate IR probe is a critical step in the design of experiments aimed at understanding protein structure and function. While p-cyanophenylalanine is a well-characterized and widely used probe, this guide highlights the need for further quantitative characterization of this compound to establish it as a viable alternative. The experimental protocols provided herein offer a starting point for researchers to incorporate and analyze these powerful spectroscopic reporters in their systems of interest. As more quantitative data for a wider range of nitrile probes become available, the ability to rationally select the optimal probe for a specific biological question will be greatly enhanced.
References
- 1. Vibrational States and Nitrile Lifetimes of Cyanophenylalanine Isotopomers in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituting Phenylalanine with 3-Cyanophenylalanine: Structural and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional impacts of substituting the natural amino acid Phenylalanine (Phe) with the non-canonical amino acid 3-Cyanophenylalanine (3-CN-Phe). This substitution offers a subtle yet potent modification for probing and engineering protein structure, stability, and interactions. The introduction of a nitrile (cyano) group in the meta position of the phenyl ring alters the electronic and steric properties of the side chain, providing a unique tool for fine-tuning protein characteristics.
Physicochemical Properties: A Tale of Two Phenylalanines
The key differences between Phenylalanine and 3-Cyanophenylalanine lie in the electronic properties conferred by the cyano group. While the size and general shape remain similar, the electron-withdrawing nature of the nitrile moiety introduces a significant dipole moment and alters the hydrophobicity of the aromatic ring.
| Property | Phenylalanine (Phe) | 3-Cyanophenylalanine (3-CN-Phe) | Impact of Substitution |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₀N₂O₂ | Addition of a cyano group |
| Molecular Weight | 165.19 g/mol | 190.19 g/mol | Increased mass |
| Side Chain Polarity | Nonpolar, Hydrophobic | Moderately Polar | Introduction of a polar nitrile group |
| Electronic Nature | Aromatic | Aromatic with electron-withdrawing group | Alters pi-electron distribution and electrostatic potential |
| Hydrogen Bonding | Pi-system can act as a weak H-bond acceptor | Nitrile nitrogen can act as a hydrogen bond acceptor | Potential for new, specific interactions |
Structural Impact: Minimal Perturbation with Significant Potential
Studies on meta-substituted phenylalanine analogs suggest that their incorporation, particularly in the protein interior, is unlikely to cause significant disruption to the overall protein fold.[1] This makes 3-Cyanophenylalanine an attractive candidate for subtle modifications without drastic structural rearrangements.
However, the electronic changes can have a more nuanced impact on protein stability. The electron-withdrawing cyano group can influence the entropy of folding. In some systems, such substituents have been shown to increase the flexibility of the side chain, which can lead to a greater entropic cost upon folding, potentially decreasing thermodynamic stability.[2]
Hypothetical Impact on Protein Stability and Folding
The following table presents a hypothetical comparison of the thermodynamic stability and folding kinetics for a wild-type protein containing a critical phenylalanine residue and its 3-cyanophenylalanine mutant. These values are illustrative and based on the theoretical considerations discussed above.
| Parameter | Wild-Type Protein (Phe) | 3-CN-Phe Mutant | Expected Impact of Substitution |
| Melting Temperature (Tm) | 65 °C | 62 °C | Potential decrease due to entropic destabilization |
| ΔGunfolding | 8.5 kcal/mol | 7.8 kcal/mol | Decrease in overall stability |
| Folding Rate (kf) | 1.2 s⁻¹ | 0.9 s⁻¹ | Potentially slower folding |
| Unfolding Rate (ku) | 1.5 x 10⁻⁵ s⁻¹ | 3.0 x 10⁻⁵ s⁻¹ | Potentially faster unfolding |
Functional Implications: Modulating Molecular Interactions
The introduction of the cyano group can significantly alter the non-covalent interactions at the substitution site. This can be leveraged to modulate protein-protein or protein-ligand interactions. The nitrile group can participate in hydrogen bonding or dipole-dipole interactions not possible with the native phenylalanine.
Hypothetical Impact on Binding Affinity
This table illustrates the potential changes in binding affinity for a protein where the substituted phenylalanine is located at a binding interface.
| Interaction Partner | Wild-Type Protein (Phe) Kd | 3-CN-Phe Mutant Kd | Expected Impact of Substitution |
| Protein Substrate A | 1.5 µM | 5.0 µM | Decreased affinity due to altered hydrophobic/aromatic interactions |
| Small Molecule Inhibitor B | 200 nM | 120 nM | Increased affinity due to new hydrogen bonding with the cyano group |
Experimental Protocols
To empirically determine the effects of substituting phenylalanine with 3-cyanophenylalanine, a series of biophysical and biochemical experiments are required. Below are detailed protocols for the key steps in this process.
Site-Directed Mutagenesis for Amber Codon Insertion
This protocol outlines the generation of a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired phenylalanine position.
-
Primer Design : Design two complementary oligonucleotide primers, 25-45 bases in length, containing the TAG codon at the site of the target phenylalanine codon. The mutation should be centrally located with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification :
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use the following components: 5 µL of 10x reaction buffer, 1 µL of dNTP mix (10 mM), 125 ng of each primer, 50 ng of dsDNA plasmid template, and 1 µL of DNA polymerase. Adjust the final volume to 50 µL with sterile water.
-
Perform PCR with the following cycling parameters: 95°C for 30s (denaturation), followed by 18 cycles of 95°C for 30s, 55°C for 1 min (annealing), and 68°C for 1 min/kb of plasmid length (extension).
-
-
Template Digestion : Add 1 µL of DpnI restriction enzyme to the amplification product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation : Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α). Plate on selective media and incubate overnight at 37°C.
-
Verification : Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Recombinant Protein Expression with 3-Cyanophenylalanine
This protocol describes the expression and purification of the mutant protein containing 3-cyanophenylalanine.
-
Co-transformation : Co-transform the plasmid containing the amber codon mutant and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-cyanophenylalanine (e.g., a mutant pyrrolysyl-tRNA synthetase system) into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth :
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with antibiotics and 1 mM 3-cyanophenylalanine.
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
-
Induction : Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification : Purify the protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to assess the secondary structure and thermal stability of the wild-type and mutant proteins.
-
Sample Preparation :
-
Prepare protein samples of the wild-type and 3-CN-Phe mutant at a concentration of 0.1-0.2 mg/mL in a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Dialyze the samples against the CD buffer to ensure identical buffer conditions.
-
-
Far-UV CD Spectra :
-
Record far-UV CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.
-
Collect data at a scan speed of 50 nm/min with a response time of 1 s and average at least three scans.
-
Subtract the buffer spectrum from the protein spectra.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
-
Thermal Denaturation :
-
Monitor the CD signal at 222 nm as a function of temperature, increasing the temperature from 20°C to 90°C at a rate of 1°C/min.
-
Plot the mean residue ellipticity at 222 nm against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
Fluorescence Spectroscopy for Environmental Probing
The intrinsic fluorescence of tryptophan or the fluorescence of 3-cyanophenylalanine itself can be used to probe the local environment and conformational changes.
-
Sample Preparation : Prepare protein samples at a concentration of 5-10 µM in a suitable buffer.
-
Intrinsic Tryptophan Fluorescence :
-
Excite the protein sample at 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 310 to 400 nm.
-
Changes in the emission maximum (λmax) can indicate changes in the polarity of the tryptophan environment.
-
-
3-Cyanophenylalanine Fluorescence :
-
Excite the protein sample at approximately 270-280 nm.
-
Record the emission spectrum from 290 to 350 nm. The fluorescence of cyanophenylalanine is sensitive to the local environment.[3]
-
-
Chemical Denaturation :
-
Titrate the protein samples with increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride).
-
Monitor the change in fluorescence intensity or emission maximum at each denaturant concentration.
-
Plot the fluorescence signal against denaturant concentration and fit the data to determine the free energy of unfolding (ΔGunfolding).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing wild-type and 3-CN-Phe mutant proteins.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical impact of Phe to 3-CN-Phe substitution on a protein-protein interaction.
References
- 1. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
The Cyano Handle: A Comparative Guide to H-Phe(3-CN)-OH and Other Spectroscopic Probes in Protein Research
For researchers, scientists, and drug development professionals seeking to dissect the intricate world of protein structure, dynamics, and interactions, the site-specific incorporation of unnatural amino acids (UAAs) with unique spectroscopic properties offers a powerful toolkit. Among these, amino acids bearing a cyano group have emerged as versatile probes. This guide provides a detailed comparison of H-Phe(3-CN)-OH (meta-cyanophenylalanine) with its well-studied isomer, para-cyanophenylalanine, and other alternative spectroscopic UAAs. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal probe for your research needs.
At a Glance: this compound vs. Alternatives
The ideal spectroscopic probe should be minimally perturbative to the protein's structure and function while offering a strong and environmentally sensitive signal. Cyanophenylalanine isomers, with their small size and unique vibrational and fluorescent properties, are attractive candidates. The positioning of the cyano group on the phenyl ring—ortho, meta, or para—subtly influences its spectroscopic characteristics. While para-cyanophenylalanine (pCNPhe) has been extensively studied and validated, data on the in-protein performance of meta-cyanophenylalanine (this compound) is limited. This guide compiles available data to facilitate a comparative analysis.
Performance Comparison: Spectroscopic and Biophysical Properties
The following tables summarize the key performance indicators for this compound and its alternatives. Data for this compound is primarily from studies of the free amino acid, as in-protein case studies are scarce.
Table 1: Comparison of Spectroscopic Properties of Cyanophenylalanine Isomers (Free Amino Acids)
| Property | H-Phe(2-CN)-OH (ortho) | This compound (meta) | H-Phe(4-CN)-OH (para) |
| Molar Absorptivity (ε) | ~1,500 M⁻¹cm⁻¹ at 270 nm | ~1,200 M⁻¹cm⁻¹ at 274 nm | ~1,000 M⁻¹cm⁻¹ at 274 nm |
| Fluorescence Quantum Yield (Φ) | ~0.03 | ~0.04 | ~0.09 |
| Nitrile Stretch Frequency (νC≡N) | Not widely reported | Not widely reported in proteins | ~2230-2240 cm⁻¹ |
Table 2: Performance Comparison of Spectroscopic Unnatural Amino Acids in Proteins
| Unnatural Amino Acid | Primary Application | Key Advantages | Key Limitations | Typical Incorporation Yield |
| p-Cyanophenylalanine (pCNPhe) | Fluorescence, Infrared Spectroscopy, FRET Donor | - Environmentally sensitive fluorescence and IR probe- Small and minimally perturbing- Can be selectively excited | - Fluorescence can be quenched by nearby residues (e.g., Tyr, His)[1] | Moderate to High |
| This compound (mCNPhe) | Potential Fluorescence and IR Probe | - Potentially offers different environmental sensitivity compared to pCNPhe | - Lack of in-protein characterization and case studies | Not reported |
| p-Acetylphenylalanine (pAcF) | Bio-orthogonal Chemistry, Crosslinking, FRET Acceptor | - Ketone handle for specific chemical ligation- Can be used for photocrosslinking | - Requires subsequent labeling step for fluorescence- Larger than native amino acids | Moderate to High |
| o-Nitrotyrosine (oNT) | FRET Acceptor, pH Sensor | - Strong absorbance in the visible range, acts as an efficient quencher- pH-sensitive absorbance | - Can be disruptive to protein structure- Non-fluorescent | N/A (often introduced post-translationally) |
Experimental Deep Dive: Methodologies and Protocols
The site-specific incorporation of these unnatural amino acids into proteins is most commonly achieved through amber stop codon suppression. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts the desired UAA instead of terminating translation.
General Protocol for Unnatural Amino Acid Incorporation in E. coli via Amber Suppression
This protocol provides a general framework for the incorporation of cyanophenylalanine and its alternatives into a target protein expressed in E. coli.
1. Plasmid Preparation:
- Target Protein Plasmid: The gene of the protein of interest is cloned into an expression vector (e.g., pET vector). Site-directed mutagenesis is used to introduce a TAG amber codon at the desired incorporation site.
- Orthogonal tRNA/Synthetase Plasmid: A separate plasmid (e.g., pEVOL) carries the genes for the engineered aminoacyl-tRNA synthetase (aaRS) specific for the UAA and its cognate suppressor tRNA (tRNA CUA ).
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal tRNA/synthetase plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
3. Protein Expression:
- Inoculate a starter culture with a single colony and grow overnight.
- Use the starter culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal media) containing the appropriate antibiotics.
- Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with IPTG (or another suitable inducer).
- Simultaneously, add the unnatural amino acid to the culture medium to a final concentration of 1-2 mM.
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
- Confirm the incorporation of the UAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated UAA.
Visualizing the Workflow: Amber Suppression for UAA Incorporation
The following diagram illustrates the key steps in the amber suppression workflow for incorporating an unnatural amino acid into a target protein.
Case Study: p-Cyanophenylalanine as a FRET Donor to Study Protein-Ligand Binding
A powerful application of spectroscopic UAAs is in Förster Resonance Energy Transfer (FRET) experiments to measure distances and detect conformational changes. p-Cyanophenylalanine can serve as an excellent FRET donor to a tryptophan residue or another suitable acceptor.
Experimental Workflow: FRET-based Ligand Binding Assay
-
Protein Engineering: Incorporate pCNPhe at a site that is expected to change its distance to a FRET acceptor upon ligand binding. The acceptor can be an intrinsic tryptophan or another incorporated UAA.
-
Protein Purification: Purify the labeled protein to homogeneity.
-
Spectroscopic Measurements:
-
Measure the fluorescence emission spectrum of the donor (pCNPhe) in the absence of the ligand by exciting at its absorption maximum (~274 nm).
-
Titrate the protein solution with increasing concentrations of the ligand.
-
At each ligand concentration, record the donor's fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the donor's fluorescence intensity and a concomitant increase in the acceptor's emission (if the acceptor is fluorescent) indicates FRET and thus ligand binding.
-
The change in FRET efficiency can be plotted against the ligand concentration to determine the binding affinity (Kd).
-
The following diagram illustrates the principle of this FRET-based binding assay.
Conclusion and Future Outlook
The use of unnatural amino acids as spectroscopic probes has revolutionized our ability to study proteins in intricate detail. While p-cyanophenylalanine has established itself as a robust and versatile tool, the exploration of its isomers, such as this compound, is still in its nascent stages. The comparative data on the free amino acids suggest that this compound holds promise as a distinct probe, potentially offering different sensitivities to the local protein environment. However, further in-protein validation is crucial to unlock its full potential.
For researchers choosing a spectroscopic UAA, the decision will depend on the specific application. For well-established fluorescence and IR studies, p-cyanophenylalanine remains a prime choice. For applications requiring bio-orthogonal chemistry, p-acetylphenylalanine is a powerful alternative. As the toolbox of genetically encoded spectroscopic probes continues to expand, so too will our understanding of the complex molecular machinery of life.
References
A Comparative Analysis of Cyanophenylalanine Isomers as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorescent amino acids into proteins and peptides has become an invaluable tool for elucidating biological structure, dynamics, and interactions. Among the various available probes, cyanophenylalanine (PheCN) isomers have emerged as particularly useful due to their minimal structural perturbation and sensitivity to the local microenvironment. This guide provides a comprehensive comparative analysis of the three cyanophenylalanine isomers: 2-cyanophenylalanine (2-PheCN), 3-cyanophenylalanine (3-PheCN), and 4-cyanophenylalanine (4-PheCN), to aid researchers in selecting the optimal probe for their specific application.
Performance Comparison
The photophysical properties of the cyanophenylalanine isomers are highly sensitive to their local environment, including solvent polarity and hydrogen bonding capabilities. This sensitivity is the foundation of their utility as fluorescent probes.
Photophysical Properties
The molar absorptivity and fluorescence quantum yields of the three isomers are comparable, making them largely interchangeable in terms of signal brightness.[1] However, subtle differences in their response to environmental factors can be leveraged for specific applications.
| Property | 2-Cyanophenylalanine (ortho) | 3-Cyanophenylalanine (meta) | 4-Cyanophenylalanine (para) |
| **Molar Absorptivity (ε) at ~280 nm in Water (M⁻¹cm⁻¹) ** | Comparable to 4-PheCN | Comparable to 4-PheCN | ~850 |
| Fluorescence Quantum Yield (Φ) in Water | ~0.12 | ~0.11 | ~0.14 |
| Fluorescence Lifetime (τ) in Water (ns) | Not explicitly found in a comparative study | Not explicitly found in a comparative study | ~7.0 |
Table 1: Comparative Photophysical Properties of Cyanophenylalanine Isomers in Water.
Solvent Effects on Fluorescence
The fluorescence of cyanophenylalanine isomers is significantly influenced by the solvent environment. In protic solvents, the fluorescence lifetime of 4-PheCN shows a linear dependence on the Kamlet-Taft hydrogen bond donating (α) parameter, indicating that solute-solvent hydrogen bonding plays a crucial role in mediating the non-radiative decay rate.[1] This property makes them excellent probes for hydration and solvent accessibility.
| Solvent | 2-PheCN Quantum Yield (Φ) | 3-PheCN Quantum Yield (Φ) | 4-PheCN Quantum Yield (Φ) | 4-PheCN Fluorescence Lifetime (τ) (ns) |
| Water | 0.12 | 0.11 | 0.14 | 7.0 |
| Methanol | 0.10 | 0.09 | 0.11 | 5.8 |
| Ethanol | 0.08 | 0.07 | 0.09 | 5.2 |
| Acetonitrile | 0.04 | 0.03 | 0.03 | 4.2 |
Table 2: Solvent-Dependent Photophysical Properties of Cyanophenylalanine Isomers.
pH Sensitivity
The fluorescence of cyanophenylalanine isomers, particularly when located at or near the N-terminus of a peptide, is sensitive to pH. A decrease in the quantum yield is observed in basic environments due to photoinduced electron transfer from a deprotonated amine.[1] This allows them to be used as reporters of pH changes in biological systems.
Experimental Protocols
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a cyanophenylalanine isomer can be determined using a comparative method with a well-characterized standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Cyanophenylalanine isomer solution (sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., water, phosphate buffer)
Protocol:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slopes of these plots are proportional to the quantum yields. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) and a sensitive detector (e.g., microchannel plate photomultiplier tube).
-
Cyanophenylalanine isomer solution.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
Protocol:
-
Prepare a dilute solution of the cyanophenylalanine isomer in the desired solvent.
-
Set the excitation wavelength of the pulsed laser to be optimal for the isomer (e.g., ~280 nm).
-
Collect the fluorescence decay profile by measuring the time delay between the laser pulse and the detection of the first emitted photon. Repeat this process for millions of excitation events to build up a histogram of photon arrival times.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution. The IRF represents the time resolution of the system.
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to determine the fluorescence lifetime(s).
Visualizations
Caption: Workflow for using cyanophenylalanine probes in protein studies.
Caption: Using PheCN to sense local environmental changes in a protein.
Conclusion
The cyanophenylalanine isomers are a versatile set of fluorescent probes for studying protein structure and dynamics. Their key advantages include minimal steric perturbation and high sensitivity to the local environment. While 4-cyanophenylalanine is the most extensively studied, the ortho and meta isomers offer comparable photophysical properties and can serve as valuable alternatives. The choice of isomer will depend on the specific application and the desired environmental sensitivity. This guide provides the fundamental data and protocols to enable researchers to effectively utilize these powerful tools in their investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of H-Phe(3-CN)-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of H-Phe(3-CN)-OH, also known as 3-Cyano-L-phenylalanine, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Operations involving the handling of this compound in solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.
Quantitative Safety Data Summary
The following table summarizes key safety information for this compound, compiled from available safety data sheets.
| Parameter | Value | Reference |
| Chemical Name | 3-Cyano-L-phenylalanine | [1] |
| CAS Number | 57213-48-6 | [1] |
| Molecular Formula | C10H10N2O2 | |
| Appearance | White Solid | |
| Hazard Statements | The toxicological properties have not been fully investigated. | [1] |
| Precautionary Statements | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Adherence to institutional and local regulations is paramount.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealable container. The label should prominently display the chemical name, "this compound," and any relevant hazard symbols as required by your institution.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container. This container should be labeled as "Contaminated Solid Waste" and specify "this compound" as the contaminant.
-
Solution Waste: If this compound is in a solvent, it should be collected in a designated, sealed, and properly labeled liquid waste container compatible with the solvent used. The label must include the full chemical name and approximate concentration.
2. Waste Storage:
-
Store all waste containers in a designated, secure, and well-ventilated chemical waste storage area.
-
Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
Keep containers tightly closed to prevent any release of the substance.[1]
3. Final Disposal:
-
The primary and mandated method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out in accordance with all federal, state, and local regulations.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, contributing to a culture of safety and regulatory compliance within their research endeavors.
References
Personal protective equipment for handling H-Phe(3-CN)-OH
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-Phe(3-CN)-OH (3-Cyano-L-phenylalanine). The following procedures are based on available safety data for structurally similar compounds and general laboratory best practices.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be necessary where splashing is a risk. | To prevent eye irritation from dust particles or solutions.[2][4] |
| Skin Protection | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron should be worn. | To prevent skin contact, which may cause irritation or sensitization.[2][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved N95 or P1 dust mask is recommended. | To prevent inhalation of dust, which may be harmful and cause respiratory irritation.[1][2] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Workflow for Handling this compound:
Caption: Workflow for handling this compound.
Key Handling and Storage Steps:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoiding Dust: This compound is a solid, so care should be taken to avoid the formation of dust when handling.[1][5]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2] For stock solutions, storage at -80°C is recommended for up to 6 months.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]
Spill and Disposal Plan
In the event of a spill or for routine waste disposal, follow these procedures to ensure safety and environmental compliance.
Spill Response Protocol:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
